Product packaging for (2-Ethoxyethyl) vinyl ether(Cat. No.:)

(2-Ethoxyethyl) vinyl ether

Cat. No.: B15287160
M. Wt: 116.16 g/mol
InChI Key: HWCLMKDWXUGDKL-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl) vinyl ether is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B15287160 (2-Ethoxyethyl) vinyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-ethenoxy-2-ethoxyethane

InChI

InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3

InChI Key

HWCLMKDWXUGDKL-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC=C

Related CAS

41581-02-6

Origin of Product

United States

Foundational & Exploratory

Physicochemical characteristics of (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of (2-Ethoxyethyl) vinyl ether (CAS No: 18861-14-8). The information is presented to support research, development, and application activities involving this compound. This document outlines its known properties, standard experimental protocols for their determination, and relevant chemical pathways.

Core Physicochemical Characteristics

This compound, also known as 1-ethenoxy-2-ethoxyethane, is a functionalized vinyl ether. Due to a lack of extensive experimental data in publicly available literature, the following tables summarize the computed physicochemical properties for this compound. These values serve as a valuable estimation for experimental design and computational modeling.

General and Physical Properties (Computed)
PropertyValueSource
Molecular Formula C6H12O2PubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
Exact Mass 116.083729621 DaPubChem[1]
Topological Polar Surface Area 18.5 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 52.5PubChem[1]
Predicted Physicochemical Properties
PropertyValueSource
XLogP3-AA (LogP) 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Experimental Protocols for Physicochemical Characterization

Standardized methods are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail common experimental protocols applicable to liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. A standard method for its determination is gas chromatography, as outlined in ASTM D5399.

Experimental Protocol: Boiling Point Distribution by Gas Chromatography (Based on ASTM D5399)

  • Apparatus: A gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID) is required.

  • Sample Preparation: The liquid sample is prepared by diluting it in a suitable solvent if necessary.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column is typically used.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Temperature Program: The oven temperature is programmed to ramp up from an initial low temperature to a final high temperature to ensure the elution of all components.

    • Injection: A small, precise volume of the sample is injected into the GC inlet.

  • Data Analysis: The retention times of the eluting components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points under the same conditions. The boiling range of the sample is determined from the resulting chromatogram.

Determination of Density

Density is a fundamental physical property used for substance identification and purity assessment. The digital density meter method (ASTM D4052) is a precise and widely used technique.

Experimental Protocol: Density by Digital Density Meter (Based on ASTM D4052)

  • Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell is used.

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

  • Sample Introduction: A small volume of the liquid sample is introduced into the U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then converts this reading into a density value.

  • Temperature Control: The measurement is performed at a constant, specified temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and characterizing liquids. ASTM D1218 describes a standard method for its measurement.

Experimental Protocol: Refractive Index of Hydrocarbon Liquids (Based on ASTM D1218)

  • Apparatus: A calibrated refractometer, such as an Abbe refractometer, is required. The instrument should have a light source (typically a sodium D line at 589 nm) and a means of temperature control.

  • Calibration: The refractometer is calibrated using a liquid standard of known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.

  • Temperature Correction: The measurement is performed at a controlled temperature. If the measurement temperature deviates from a standard temperature (e.g., 20°C or 25°C), a temperature correction is applied.

Chemical Pathways and Mechanisms

Understanding the synthesis and reactivity of this compound is essential for its application. The following diagrams illustrate a general synthesis route for vinyl ethers and a common reaction mechanism.

General Synthesis of Vinyl Ethers

Vinyl ethers are commonly synthesized by the reaction of an alcohol with acetylene. This process, known as vinylation, is typically carried out under basic conditions.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2-Ethoxyethanol Process Vinylation Reaction Reactant1->Process + Reactant2 Acetylene Reactant2->Process + Catalyst Base Catalyst (e.g., KOH) Catalyst->Process Solvent Solvent (e.g., DMSO) Solvent->Process Product This compound Process->Product

Caption: Synthesis of this compound.

Acid-Catalyzed Hydrolysis of Vinyl Ethers

Vinyl ethers undergo hydrolysis in the presence of an acid catalyst to yield an aldehyde and an alcohol. This reaction proceeds through a carbocation intermediate.

G Acid-Catalyzed Hydrolysis of this compound Start This compound Protonation Protonation of Alkene Start->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation NucleophilicAttack Nucleophilic Attack by Water Carbocation->NucleophilicAttack + H2O OxoniumIon Oxonium Ion NucleophilicAttack->OxoniumIon Deprotonation Deprotonation OxoniumIon->Deprotonation - H+ Hemiacetal Hemiacetal Deprotonation->Hemiacetal Tautomerization Tautomerization Hemiacetal->Tautomerization Product1 2-Ethoxyethanol Tautomerization->Product1 + Product2 Acetaldehyde Tautomerization->Product2 +

Caption: Hydrolysis of this compound.

References

Synthesis of (2-Ethoxyethyl) vinyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the primary synthesis pathways for (2-Ethoxyethyl) vinyl ether, a valuable monomer and chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams.

Introduction

This compound, with the chemical formula CH2=CHOCH2CH2OCH2CH3, is an important organic compound utilized in the synthesis of polymers and as a building block in various organic transformations. Its vinyl ether functionality makes it a versatile monomer for polymerization and a reactive component in addition and cycloaddition reactions. This guide will focus on the two principal methods for its synthesis: the Reppe process, an industrial-scale method, and palladium-catalyzed transetherification, a common laboratory-scale approach.

Synthesis Pathways

There are several established methods for the synthesis of vinyl ethers. The most relevant for producing this compound are:

  • Reppe Process: The reaction of an alcohol with acetylene under high pressure and temperature in the presence of a basic catalyst.[1][2]

  • Transetherification: The exchange of the alcohol group of a vinyl ether with another alcohol, catalyzed by a transition metal complex.[3]

  • Williamson Ether Synthesis-like Reaction: A phase-transfer catalysis reaction between an alkoxide and 2-chloroethyl vinyl ether.[3]

  • Elimination Reactions: The removal of a leaving group from a suitable precursor, such as the dehydrochlorination of chloroethyl ethers or the cleavage of acetals.[4]

This guide will provide detailed descriptions of the Reppe process and palladium-catalyzed transetherification.

Reppe Process

The Reppe process, developed in the 1930s, is a cornerstone of industrial vinyl ether synthesis.[3] It involves the direct vinylation of an alcohol with acetylene.

The overall reaction is as follows:

HC≡CH + HOCH₂CH₂OCH₂CH₃ → CH₂=CHOCH₂CH₂OCH₂CH₃

This process is typically carried out under demanding conditions due to the handling of acetylene at high pressures.[1]

Logical Flow of the Reppe Process

Reppe_Process cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2-Ethoxyethanol 2-Ethoxyethanol Reaction_Vessel Reaction Vessel 2-Ethoxyethanol->Reaction_Vessel Acetylene Acetylene Acetylene->Reaction_Vessel High_Pressure High Pressure High_Pressure->Reaction_Vessel High_Temperature High Temperature High_Temperature->Reaction_Vessel Basic_Catalyst Basic Catalyst (e.g., KOH, alkoxides) Basic_Catalyst->Reaction_Vessel Crude_Product Crude (2-Ethoxyethyl) vinyl ether Reaction_Vessel->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure (2-Ethoxyethyl) vinyl ether Purification->Final_Product

Caption: Logical workflow of the Reppe process for vinyl ether synthesis.

Quantitative Data for the Reppe Process

ParameterValueReference
Temperature120-200 °C[5]
PressureHigh pressure (exact values vary)[1]
CatalystBasic substances (e.g., alkali metal hydroxides, potassium alkoxides)[1][6]
Reactant Molar RatioVaries based on continuous or batch process[1]
YieldGenerally high in industrial settings[1]
Palladium-Catalyzed Transetherification

A more recent and laboratory-friendly method for synthesizing vinyl ethers is through palladium-catalyzed transetherification.[3] This reaction involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether, to the target alcohol, 2-ethoxyethanol.

The overall reaction is as follows:

CH₂=CHOCH₂CH₃ + HOCH₂CH₂OCH₂CH₃ ⇌ CH₂=CHOCH₂CH₂OCH₂CH₃ + CH₃CH₂OH

This equilibrium-driven reaction is often pushed towards the product by using a large excess of the starting vinyl ether.[3]

Experimental Workflow for Transetherification

Transetherification_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Main Reaction cluster_workup Workup and Purification Pd_OAc Palladium(II) acetate Stir_Cat Stir at RT for 30 min Pd_OAc->Stir_Cat Ligand 1,10-Phenanthroline Ligand->Stir_Cat Solvent_Cat Dichloromethane Solvent_Cat->Stir_Cat Catalyst_Solution Active Catalyst Solution Stir_Cat->Catalyst_Solution Reaction_Mix Add reactants to catalyst Catalyst_Solution->Reaction_Mix 2_Ethoxyethanol 2-Ethoxyethanol 2_Ethoxyethanol->Reaction_Mix EVE Ethyl vinyl ether (excess) EVE->Reaction_Mix Solvent_React Dichloromethane Solvent_React->Reaction_Mix Stir_React Stir at RT for 24h Reaction_Mix->Stir_React Quench Add distilled water Stir_React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry organic phase (Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: Experimental workflow for palladium-catalyzed transetherification.

Quantitative Data for Palladium-Catalyzed Transetherification

The following table is based on typical conditions for the synthesis of functionalized vinyl ethers via this method.[3]

ParameterValueReference
CatalystPalladium(II) acetate[3]
Ligand1,10-Phenanthroline[3]
Catalyst Loading~2 mol% (relative to alcohol)[3]
Ligand to Metal Ratio1.5:1[3]
Reactant Molar Ratio12:1 (Ethyl vinyl ether : 2-Ethoxyethanol)[3]
SolventDichloromethane[3]
TemperatureRoom Temperature (~20 °C)[3]
Reaction Time24 hours[3]
Conversion50-82% (typical for various alcohols)[3]
Yield40-75% (typical for various alcohols)[3]

Experimental Protocols

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetylene is highly flammable and can be explosive under pressure; handle with extreme caution.

  • Palladium compounds can be toxic and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Protocol for Palladium-Catalyzed Transetherification

This protocol is adapted from procedures for the synthesis of similar functionalized vinyl ethers.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • 2-Ethoxyethanol

  • Ethyl vinyl ether (EVE)

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (e.g., 44.9 mg, 0.2 mmol, 2 mol%) in dichloromethane (2 mL).

    • In a separate vial, dissolve 1,10-phenanthroline (e.g., 54.1 mg, 0.3 mmol, 1.5 eq. to Pd) in dichloromethane (2 mL).

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.

    • Stir the resulting mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.

  • Reaction:

    • In a separate flask, prepare a solution of 2-ethoxyethanol (e.g., 0.901 g, 10 mmol) and a large excess of ethyl vinyl ether (e.g., 8.65 g, 120 mmol, 12 eq.) in dichloromethane (5 mL).

    • Add the solution of the alcohol and ethyl vinyl ether to the catalyst solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Purification:

    • After 24 hours, quench the reaction by adding 50 mL of distilled water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent and excess ethyl vinyl ether.

    • The resulting crude product can be further purified by distillation if necessary.

  • Characterization:

    • The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the Reppe process being dominant on an industrial scale and palladium-catalyzed transetherification offering a convenient and effective laboratory method. The choice of synthesis route depends on the desired scale, available equipment, and safety considerations. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for chemists and researchers working with this versatile compound.

References

Spectroscopic Profile of (2-Ethoxyethyl) vinyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Ethoxyethyl) vinyl ether. Due to the limited availability of direct spectral data for this specific compound, this guide presents data for the closely related structure, ethyl vinyl ether, as a reference for the vinyl moiety. The experimental protocols described are standard methodologies for the respective spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the vinyl group of this compound, based on the data available for ethyl vinyl ether.

Table 1: ¹H NMR Spectroscopic Data (Approximated)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.48dd14.4, 6.8O-CH=CH₂
~4.20dd14.4, -2.1O-CH=CH₂ (trans)
~4.00dd6.8, -2.1O-CH=CH₂ (cis)
3.80 - 3.60m--O-CH₂-CH₂-O-
3.55q7.0-O-CH₂-CH₃
1.22t7.0-O-CH₂-CH₃

Note: Data for the vinyl protons is based on ethyl vinyl ether and serves as an approximation. The chemical shifts for the ethoxyethyl group are estimated.

Table 2: ¹³C NMR Spectroscopic Data (Approximated)
Chemical Shift (δ) ppmAssignment
~152.0O-C H=CH₂
~86.0O-CH=C H₂
~69.0-O-C H₂-CH₂-O-
~67.0-O-CH₂-C H₂-O-
~66.0-O-C H₂-CH₃
~15.0-O-CH₂-C H₃

Note: Data for the vinyl carbons is based on ethyl vinyl ether and serves as an approximation. The chemical shifts for the ethoxyethyl group are estimated.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch
2975 - 2850StrongC-H stretch (alkyl)
~1620StrongC=C stretch
~1200StrongC-O-C stretch (asymmetric)
~1100StrongC-O-C stretch (symmetric)
~820Medium=C-H bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Possible Fragment
116Moderate[M]⁺ (Molecular Ion)
101Moderate[M - CH₃]⁺
87Moderate[M - C₂H₅]⁺
73Strong[CH₂=CHO-CH₂-CH₂]⁺
58Strong[CH₃-CH₂-O-CH₂]⁺
45Very Strong[C₂H₅O]⁺
43Strong[CH₂=CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.8 mL). The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected, producing a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Fragmentation_Analysis Fragmentation Pattern MS->Fragmentation_Analysis Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Fragmentation_Analysis->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

CAS number and molecular formula of (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Ethoxyethyl) vinyl ether, a versatile monomer with applications in polymer synthesis and various chemical transformations. This document details its chemical and physical properties, synthesis, polymerization behavior, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

This compound, with the IUPAC name 1-ethenoxy-2-ethoxyethane, is an organic compound belonging to the vinyl ether family. Its structure combines a vinyl group with an ethoxyethyl ether moiety, making it a valuable building block in polymer chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
CAS Number 18861-14-8 (monomer)[1]
Related CAS Number 41581-02-6 (homopolymer)[1]
IUPAC Name 1-ethenoxy-2-ethoxyethane[1]
Canonical SMILES CCOCCOC=C
InChI Key HWCLMKDWXUGDKL-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of vinyl ethers can be achieved through several routes. A common industrial method for producing simple vinyl ethers is the Reppe process, which involves the base-catalyzed reaction of an alcohol with acetylene.[2] For this compound, this would involve the reaction of 2-ethoxyethanol with acetylene.

An alternative and more contemporary approach involves the enzyme-catalyzed synthesis of vinyl ether esters, which has been demonstrated for creating bifunctional monomers from vinyl ether alcohols and carboxylic acids.[3] This method offers a sustainable pathway with high conversion rates.

Polymerization

This compound, like other vinyl ethers, readily undergoes polymerization, primarily through a cationic mechanism. The electron-donating ether group activates the double bond, making it susceptible to attack by electrophiles.

Living cationic polymerization is a key technique for producing well-defined polymers from vinyl ethers. This process is typically initiated by a system composed of a proton source (e.g., an HCl adduct of a vinyl ether) and a Lewis acid co-initiator (e.g., SnCl₄, TiCl₄).[4] The polymerization of vinyl ethers with pendant oxyethylene groups, such as this compound, may proceed at different rates depending on the Lewis acid used, due to interactions between the ether oxygen and the catalyst.[4]

Recent advancements have also demonstrated the feasibility of aqueous cationic polymerization of vinyl ethers, which offers a more environmentally friendly alternative to traditional solvent-based systems.[5]

Table 2: Experimental Conditions for Living Cationic Polymerization of Vinyl Ethers

ParameterCondition
Monomer Isobutyl vinyl ether (as an example)
Initiator System IBVE-HCl Adduct / SnCl₄
Solvent Toluene
Temperature -78 to 0 °C
Concentrations [Monomer]₀ = 0.76 M, [Initiator]₀ = 4.0 mM, [Lewis Acid]₀ = 5.0 mM
Data adapted from a study on isobutyl vinyl ether, representative of typical conditions for vinyl ether polymerization.[4]

The following is a generalized protocol for the living cationic polymerization of a vinyl ether, based on established methods[4]:

  • Preparation: All glassware is thoroughly dried by baking. The monomer and solvent (e.g., toluene) are purified and dried before use. The initiator (e.g., a vinyl ether-HCl adduct) and Lewis acid (e.g., SnCl₄ in heptane) are prepared as stock solutions.

  • Reaction Setup: The reaction is conducted under a dry, inert atmosphere (e.g., nitrogen) in a sealed glass tube.

  • Polymerization: The monomer and solvent are added to the reaction tube and cooled to the desired temperature (e.g., 0 °C). Polymerization is initiated by the sequential addition of the initiator and the Lewis acid solution.

  • Termination: After the desired time, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.

  • Purification: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

  • Characterization: The polymer's number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) are determined by gel permeation chromatography (GPC).

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis prep_monomer Dry & Purify Monomer setup Setup Reactor under Inert Atmosphere prep_monomer->setup prep_solvent Dry & Purify Solvent prep_solvent->setup prep_initiator Prepare Initiator & Catalyst Solutions initiate Initiate with Initiator & Lewis Acid prep_initiator->initiate add_reagents Add Monomer & Solvent setup->add_reagents cool Cool to Reaction Temperature add_reagents->cool cool->initiate polymerize Allow Polymerization to Proceed initiate->polymerize quench Quench Reaction (e.g., with Methanol) polymerize->quench precipitate Precipitate Polymer quench->precipitate filter_dry Filter & Dry Polymer precipitate->filter_dry analyze Analyze (GPC, NMR, etc.) filter_dry->analyze

Caption: Workflow for Living Cationic Polymerization of Vinyl Ethers.

Applications

The polymers derived from this compound, poly(vinyl ethers), are valued for their flexibility, adhesion, and resistance to saponification. These properties make them suitable for a range of applications.

  • Coatings and Adhesives: Poly(vinyl ethers) are used in the formulation of specialty coatings and pressure-sensitive adhesives.[6][7][8]

  • Biomedical Materials: The biocompatibility and tunable properties of poly(vinyl ethers) make them attractive for drug delivery systems, such as temperature-sensitive liposomes for anticancer drug delivery.[9]

  • Organic Synthesis: In non-polymeric applications, vinyl ethers serve as protecting groups for hydroxyl functionalities in complex molecule synthesis, due to their ease of addition and removal under acidic conditions.[6][10]

  • Reactive Diluents: Due to their high reactivity, vinyl ethers can be used as reactive diluents in UV-curing formulations for inks and coatings.[8]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general safety precautions for the vinyl ether class should be strictly followed.

  • Flammability: Vinyl ethers are typically highly flammable liquids and vapors.[11][12] Keep away from heat, sparks, open flames, and other ignition sources. Containers should be grounded and bonded.

  • Peroxide Formation: Like other ethers, vinyl ethers can form explosive peroxides upon exposure to air and light.[11][13] They should be stored in tightly sealed containers, under an inert atmosphere if possible, and away from light.

  • Reactivity: Vinyl ethers can polymerize violently if heated or contaminated, potentially leading to container rupture.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and protective clothing.[14] Ensure adequate ventilation or use respiratory protection.[14]

Always consult a detailed Safety Data Sheet (SDS) for the specific vinyl ether being used before handling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Vinyl Group in (2-Ethoxyethyl) vinyl ether

Introduction

This compound (EEVE) is a functional monomer belonging to the vinyl ether class of organic compounds. Its structure consists of a vinyl group directly attached to an oxygen atom, which in turn is connected to a 2-ethoxyethyl group. The reactivity of EEVE is dominated by the electronic properties of its vinyl group. The adjacent ether oxygen atom exerts a strong electron-donating effect through resonance, rendering the carbon-carbon double bond electron-rich. This electronic characteristic makes the vinyl group highly susceptible to electrophilic attack and dictates its participation in a variety of chemical transformations, most notably cationic polymerization and acid-catalyzed hydrolysis.

This technical guide provides a comprehensive overview of the core reactivity of the vinyl group in this compound, with a focus on reaction mechanisms, experimental protocols, and applications relevant to research and development.

Electronic Structure and Core Reactivity

The defining feature of vinyl ethers is the polarization of the π-bond in the vinyl group (C=C). The lone pairs on the ether oxygen atom participate in resonance with the double bond, increasing the electron density at the β-carbon. This makes the vinyl group highly nucleophilic and prone to attack by electrophiles. Consequently, EEVE readily undergoes reactions such as cationic polymerization, acid-catalyzed hydrolysis, and electrophilic additions. Unlike typical alkenes, it is generally resistant to free-radical polymerization unless specific conditions for radical-mediated additions, such as thiol-ene reactions, are employed.

Key Reactions of the Vinyl Group

The electron-rich nature of the EEVE vinyl group enables several key transformations.

Cationic Polymerization

Cationic polymerization is a primary reaction pathway for vinyl ethers, initiated by Lewis acids or protonic acids.[1] The process is a chain-growth polymerization involving the formation of a carbocationic active center.[1] This method is versatile for producing polymers with tailored properties.[1]

Mechanism:

  • Initiation: An initiator, such as a Lewis acid (e.g., SnCl₄, EtAlCl₂, TiCl₄), abstracts a counter-ion from an initiator like an HCl-adduct of the vinyl ether, or a protonic acid directly protonates the vinyl group, generating a stabilized carbocation.[1][2]

  • Propagation: The carbocationic chain end is attacked by the electron-rich double bond of another monomer molecule, extending the polymer chain.[1]

  • Termination: The chain growth is terminated through processes like proton transfer or chain transfer to the counter-ion, polymer, monomer, or solvent.[1]

Living cationic polymerization of vinyl ethers can be achieved, particularly at low temperatures, which helps to stabilize the propagating carbocation and minimize chain-transfer events.[2] For instance, the use of SnCl₄ as a Lewis acid has been shown to produce polymers with narrow molecular weight distributions (MWDs), indicative of a controlled, living polymerization process.[2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺A⁻) IM Carbocationic Active Center I->IM Electrophilic Attack M Vinyl Ether Monomer M->IM Pn Propagating Chain (Pₙ⁺) IM->Pn Pn1 Elongated Chain (Pₙ₊₁⁺) Pn->Pn1 Monomer Addition M2 Monomer M2->Pn1 Pn_term Propagating Chain (Pₙ⁺) Pn1->Pn_term DeadPolymer Inactive Polymer Pn_term->DeadPolymer Chain Transfer / Termination

Caption: General mechanism of cationic polymerization of vinyl ethers. (Max-Width: 760px)
Acid-Catalyzed Hydrolysis

The vinyl ether linkage is highly sensitive to acidic conditions, undergoing rapid hydrolysis to yield an aldehyde and an alcohol.[3][4] This reaction is significantly faster (estimated to be 10¹³ times faster) than the hydrolysis of a simple dialkyl ether, highlighting the unique reactivity of the vinyl group.[4] The reaction proceeds via a rate-determining proton transfer to the vinyl group, forming a resonance-stabilized carbocation intermediate.[5][6]

Mechanism:

  • Protonation: A hydronium ion (H₃O⁺) or other acid catalyst protonates the β-carbon of the vinyl group. This is the rate-determining step.[5]

  • Carbocation Formation: This protonation forms a resonance-stabilized carbocation, with the positive charge delocalized onto the adjacent oxygen atom.

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation & Collapse: The resulting intermediate is deprotonated and collapses to form acetaldehyde and (2-Ethoxyethyl) alcohol.

This pH-sensitive degradation is a key feature exploited in the design of smart materials, particularly in drug delivery systems where cleavage is desired in the acidic environment of endosomes or lysosomes.

G Start This compound Protonation Protonation (+H₃O⁺) Start->Protonation Rate-Determining Step Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Hydration Nucleophilic Attack (+H₂O) Carbocation->Hydration Intermediate Hemiacetal Intermediate Hydration->Intermediate Collapse Collapse & Deprotonation (-H₃O⁺) Intermediate->Collapse Products Acetaldehyde + (2-Ethoxyethoxy)ethanol Collapse->Products

Caption: Mechanism of acid-catalyzed hydrolysis of a vinyl ether. (Max-Width: 760px)
Electrophilic Addition and Acetal Formation

In the presence of an acid catalyst, alcohols can add across the vinyl double bond to form mixed acetals.[7][8] This reaction is commonly used in organic synthesis to protect hydroxyl groups, as the resulting acetal is stable under neutral or basic conditions but can be easily removed with dilute acid.[3][9]

Transetherification

Transetherification is a process where the alkoxy group of the vinyl ether is exchanged with another alcohol. This reaction is typically catalyzed by transition metal complexes, such as those containing palladium or mercury.[8][10][11] It provides a synthetic route to novel, functionalized vinyl ethers that may not be accessible through direct vinylation of the corresponding alcohol.[10][11]

Thiol-Ene “Click” Reaction

The vinyl group of EEVE can participate in radical-mediated thiol-ene "click" reactions.[12] This reaction involves the addition of a thiol across the double bond, initiated by UV light or a radical initiator. It is a highly efficient and versatile method for post-polymerization modification, allowing for the conjugation of various thiol-containing molecules to a vinyl ether-functionalized polymer backbone.[12]

Quantitative Data Summary

The following table summarizes representative data for the living cationic polymerization of vinyl ethers, illustrating the level of control achievable under specific experimental conditions.

Monomer Initiator System Temp (°C) Time Conversion (%) Mn (GPC) Mw/Mn Reference
EVE¹EVE-HCl / SnCl₄-305 sec100~18,000~1.1[2]
NBVE²NBVE-HCl / SnCl₄-305 sec100~19,000~1.1[2]
CEVE³CEVE-HCl / SnCl₄-3015 sec10018,0001.28[2]
¹Ethyl vinyl ether; ²n-butyl vinyl ether; ³2-chloroethyl vinyl ether

Experimental Protocols

Protocol for Living Cationic Polymerization

This protocol is a generalized procedure based on methodologies for the living cationic polymerization of vinyl ethers initiated by a Lewis acid.[2]

Materials:

  • This compound (EEVE), distilled over calcium hydride.

  • Toluene (solvent), dried by passage through a purification column.

  • Tin(IV) chloride (SnCl₄), solution in heptane.

  • EEVE-HCl adduct (initiator), prepared by reacting EEVE with HCl.

  • Methanol (quenching agent).

  • Dry nitrogen gas.

Procedure:

  • All glassware should be baked and assembled under a dry nitrogen atmosphere.

  • In a baked glass tube, dissolve the EEVE monomer in dry toluene to the desired concentration (e.g., 0.76 M).

  • Cool the solution to the target temperature (e.g., -30 °C) in a suitable bath.

  • Initiate the polymerization by adding the EEVE-HCl adduct solution, followed immediately by the SnCl₄ solution via syringe.

  • Allow the reaction to proceed for the specified time (e.g., 15 seconds to 5 minutes). The polymerization is typically very fast.[2]

  • Quench the reaction by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration or decantation, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the polymer's molecular weight (Mn) and molecular weight distribution (Mw/Mn) using Gel Permeation Chromatography (GPC) with polystyrene standards.[2]

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagents Dry Reagents (Monomer, Solvent) Glassware Bake Glassware Atmosphere Assemble under N₂ Glassware->Atmosphere Setup Dissolve Monomer in Toluene Atmosphere->Setup Cool Cool to -30 °C Setup->Cool Initiate Add Initiator & Lewis Acid Cool->Initiate React Allow Reaction Initiate->React Quench Quench with Methanol React->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate & Dry Polymer Precipitate->Isolate Analyze Analyze via GPC Isolate->Analyze

Caption: Experimental workflow for living cationic polymerization. (Max-Width: 760px)
Protocol for Monitoring Acid-Catalyzed Hydrolysis

This protocol describes a method to monitor the hydrolysis of EEVE using ¹H NMR spectroscopy, adapted from studies on similar vinyl ethers.[12]

Materials:

  • This compound (EEVE).

  • Deuterated water (D₂O).

  • Buffer solution of desired pD (e.g., pD 5.0 acetate buffer).

  • NMR tubes and spectrometer.

Procedure:

  • Prepare a stock solution of EEVE in a suitable deuterated solvent if needed, or use neat.

  • Prepare the D₂O buffer at the desired pD (pH meter reading in D₂O + 0.4).

  • Add a known amount of EEVE to the D₂O buffer in an NMR tube at a controlled temperature (e.g., 37 °C).

  • Immediately acquire a ¹H NMR spectrum (t=0). Key signals to monitor are the vinyl protons of EEVE (typically δ 6.4-6.5 ppm) and the aldehyde proton of the acetaldehyde product (typically δ 9.6-9.8 ppm).[12]

  • Acquire subsequent spectra at regular time intervals.

  • Determine the extent of hydrolysis by integrating the characteristic vinyl proton signal of the reactant and the aldehyde proton signal of the product.

  • Calculate the ratio of the integrals to quantify the conversion over time and determine the hydrolysis rate.

Applications in Drug Development and Research

The specific reactivity of the vinyl group in EEVE is leveraged in several advanced applications:

  • pH-Responsive Polymers: Polymers containing EEVE side chains can be designed to be stable at physiological pH (7.4) but degrade in acidic environments. This is highly valuable for creating "smart" drug delivery vehicles that release their therapeutic payload in acidic cellular compartments like endosomes or in the acidic microenvironment of tumors.[12]

  • Bioconjugation: The ability of the vinyl group to undergo thiol-ene "click" chemistry allows for the efficient and specific attachment of biomolecules (peptides, proteins, targeting ligands) to polymer scaffolds under mild conditions.[12]

  • Protecting Groups: In complex multi-step syntheses of active pharmaceutical ingredients (APIs), the reaction of EEVE with alcohols to form acid-labile acetals serves as a robust method for protecting hydroxyl groups.[8][9]

References

A Technical Guide to the Solubility of (2-Ethoxyethyl) vinyl ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Ethoxyethyl) vinyl ether in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the expected solubility based on chemical principles, presents available data for analogous compounds, details experimental protocols for solubility determination, and offers a systematic workflow for solvent selection.

Introduction to this compound

This compound, with the chemical structure CH₂=CHOCH₂CH₂OCH₂CH₃, is a bifunctional molecule containing both a vinyl ether group and an ethyl ether group. This structure dictates its physical and chemical properties, including its solubility profile. The vinyl ether moiety is reactive and can participate in polymerization and various organic reactions, while the ethoxyethyl group imparts specific polarity and hydrogen bonding capabilities. Understanding its solubility is critical for its application as a monomer, a synthetic building block, or a component in formulation development.

Solubility Profile and Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be predicted based on the principle of "like dissolves like"[1]. As a molecule with two ether linkages, it is expected to be miscible with a broad array of organic solvents, particularly those with low to moderate polarity.

For reference, the solubility of the closely related compound, Ethyl vinyl ether (EVE) , provides a strong indication of the expected behavior of this compound. EVE is reported to be miscible with many common organic solvents.

Table 1: Reported Miscibility of Ethyl Vinyl Ether in Various Organic Solvents

Solvent Chemical Class Miscibility with Ethyl Vinyl Ether Reference
Acetone Ketone Miscible [2]
Benzene Aromatic Hydrocarbon Miscible [2]
Diethyl Ether Ether Miscible [2][3]
Heptane Aliphatic Hydrocarbon Miscible [2]
Ethanol Alcohol Soluble [3]
Methanol Alcohol Miscible [2]

| Carbon Tetrachloride | Halogenated Hydrocarbon | Miscible |[2] |

Based on its structure, this compound is anticipated to exhibit similar or greater solubility in polar organic solvents compared to ethyl vinyl ether due to the additional ether linkage.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process design and formulation. The following are standard methodologies for assessing the miscibility of a liquid solute like this compound in an organic solvent.

This is the most direct method for determining if two liquids are miscible[1].

Objective: To qualitatively assess whether this compound and a selected solvent are miscible, partially miscible, or immiscible at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated glass vials or test tubes with stoppers

  • Pipettes or graduated cylinders

  • Constant temperature bath (optional)

Procedure:

  • Prepare a series of mixtures with varying compositions of this compound and the solvent (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume).

  • Add the specified volumes of the two liquids to a clean, dry glass vial.

  • Stopper the vial and shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand undisturbed and observe the contents. If a constant temperature is required, place the vial in a temperature bath.

  • Observation:

    • Miscible: The mixture remains a single, clear, homogeneous phase with no visible interface.

    • Immiscible: Two distinct layers form, indicating the liquids do not mix[1].

    • Partially Miscible: The liquids may form a single phase at certain compositions but separate into two phases at others.

This method is useful for quantitatively determining the boundary of a miscibility gap in a three-component system[4]. For example, it can be used to find how much of a polar solvent (like water) can be tolerated by a solution of this compound in a non-polar solvent before phase separation occurs.

Objective: To map the phase boundary between homogeneous and heterogeneous regions in a ternary liquid system.

Materials:

  • This compound (Component A)

  • Organic solvent (Component B)

  • Titrant (Component C, e.g., water)

  • Burette, flasks with stoppers, magnetic stirrer.

Procedure:

  • Prepare several mixtures of known composition (by weight) of this compound and the chosen organic solvent in different flasks[4].

  • Place one flask on a magnetic stirrer.

  • Slowly add the titrant (Component C) from a burette while continuously stirring the mixture.

  • Observe the solution closely. The endpoint is the first appearance of persistent turbidity (cloudiness), which indicates the formation of a second phase[4].

  • Record the volume of titrant added.

  • Calculate the weight percentage of all three components at the point of turbidity.

  • Repeat the procedure for all prepared mixtures of Components A and B.

  • The resulting data can be plotted on a ternary phase diagram to visualize the miscibility gap[4].

Logical Workflow for Solvent Selection

Choosing an appropriate solvent is a critical decision that impacts experimental success, process efficiency, and safety. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for an application involving this compound.

G start Start: Define Application (e.g., Reaction, Purification, Formulation) screening Initial Screening: Assess Polarity & Functional Group Compatibility ('Like Dissolves Like') start->screening verification Experimental Verification: Qualitative Miscibility Test (Protocol 1) screening->verification decision1 Miscible? verification->decision1 quant Quantitative Analysis (Optional): Determine Solubility Limits (e.g., Turbidity Titration) decision1->quant  Yes reject Reject Solvent, Return to Screening decision1->reject  No safety Check Incompatibilities: Reactivity, Toxicity, Boiling Point, Environmental Impact quant->safety decision2 Safe & Suitable? safety->decision2 decision2->reject  No select Final Solvent Selection decision2->select  Yes reject->screening

References

The Thermoresponsive Behavior of Poly((2-Ethoxyethyl) vinyl ether): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly((2-ethoxyethyl) vinyl ether) (PEOEVE) is a prominent member of the thermoresponsive polymer family, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. This property, characterized by a reversible phase transition from a soluble to an insoluble state upon an increase in temperature, makes PEOEVE a highly attractive material for a range of biomedical applications, including controlled drug delivery, tissue engineering, and smart coatings. This technical guide provides a comprehensive overview of the core principles governing the thermoresponsive behavior of PEOEVE, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that undergo a significant and reversible change in their physical properties in response to a change in temperature. In aqueous solutions, these polymers can exhibit either an Upper Critical Solution Temperature (UCST) or a Lower Critical Solution Temperature (LCST). Polymers with an LCST, such as PEOEVE, are soluble in a solvent below a certain temperature and become insoluble above it. This phase transition is driven by a shift in the thermodynamic balance between polymer-solvent and polymer-polymer interactions.

The thermoresponsive behavior of PEOEVE is primarily attributed to the hydration of its ether and ethoxy groups at lower temperatures. Hydrogen bonding between water molecules and the polymer chains keeps the polymer solvated and in a soluble, extended coil conformation. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains begin to dominate. This leads to the dehydration and collapse of the polymer chains into insoluble globules, resulting in the observed cloudiness or precipitation of the solution.

Synthesis of Poly(this compound)

The synthesis of PEOEVE is typically achieved through the living cationic polymerization of its monomer, this compound. This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, which is crucial for predictable thermoresponsive behavior.

Monomer Synthesis: this compound

This compound can be synthesized via a transetherification reaction between ethyl vinyl ether and 2-ethoxyethanol, catalyzed by a palladium complex.

Experimental Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate and a suitable ligand (e.g., 1,10-phenanthroline) in a dry solvent such as dichloromethane. Stir the solution at room temperature for approximately 30 minutes to generate the palladium catalyst in situ.

  • Reaction Mixture: In a separate flask, dissolve 2-ethoxyethanol and a molar excess of ethyl vinyl ether in dichloromethane.

  • Reaction: Add the solution of the reactants to the catalyst solution. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction by adding distilled water. Extract the aqueous phase with dichloromethane. Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.

Polymerization of this compound

Living cationic polymerization of this compound is typically initiated by a protonic acid/Lewis acid system in a non-polar solvent at low temperatures.

Experimental Protocol:

  • Materials and Setup: All glassware should be thoroughly dried, and the reaction should be carried out under a dry, inert atmosphere. Toluene is a commonly used solvent and should be freshly distilled over a drying agent. The initiator can be a mixture of an adduct of a vinyl ether with HCl (e.g., 1-isobutoxyethyl chloride) and a Lewis acid like tin(IV) chloride (SnCl4).

  • Polymerization: In a baked and nitrogen-purged glass tube, dissolve the this compound monomer in dry toluene. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Initiation: Add the initiator solution (e.g., 1-isobutoxyethyl chloride) followed by the Lewis acid (e.g., SnCl4 in hexane) to the monomer solution under vigorous stirring.

  • Termination: After the desired polymerization time, quench the reaction by adding pre-chilled methanol containing a small amount of ammonia.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol. The precipitated polymer is then collected by filtration or decantation and dried under vacuum to a constant weight.

Characterization of Thermoresponsive Behavior

The thermoresponsive properties of PEOEVE are primarily characterized by its Lower Critical Solution Temperature (LCST). The LCST can be determined using several techniques, including turbidimetry, dynamic light scattering (DLS), and differential scanning calorimetry (DSC).

Turbidimetry

Turbidimetry is the most common method for determining the cloud point temperature (Tcp), which is often used as an approximation of the LCST. This technique measures the change in transmittance of light through the polymer solution as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Prepare aqueous solutions of PEOEVE at the desired concentrations (e.g., 0.1 to 1.0 wt%).

  • Measurement: Place the polymer solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

  • Heating and Cooling Cycle: Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) while heating the sample at a controlled rate (e.g., 1 °C/min). The temperature at which the transmittance drops to 50% of its initial value is typically defined as the cloud point. A subsequent cooling cycle should be performed to assess the reversibility of the phase transition.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. It can detect the onset of aggregation at temperatures below the cloud point determined by turbidimetry.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of PEOEVE (e.g., 0.1 wt%). Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust particles.

  • Measurement: Place the sample in a DLS instrument and allow it to equilibrate at a temperature below the expected LCST.

  • Temperature Ramp: Gradually increase the temperature in small increments (e.g., 1-2 °C) and measure the particle size distribution at each temperature. The temperature at which a significant increase in the hydrodynamic radius is observed indicates the onset of aggregation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer. The dehydration of the polymer chains during the phase transition is an endothermic process that can be detected by DSC.

Experimental Protocol:

  • Sample Preparation: Prepare a concentrated aqueous solution of PEOEVE (e.g., 10-20 wt%). Accurately weigh a small amount of the solution into a DSC pan and seal it hermetically.

  • Measurement: Place the sample pan and a reference pan (containing the same amount of water) in the DSC instrument.

  • Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the LCST. The endothermic peak in the DSC thermogram corresponds to the phase transition temperature.

Quantitative Data on Thermoresponsive Behavior

The LCST of PEOEVE is influenced by several factors, including its molecular weight, concentration in solution, and the presence of additives. While specific data for PEOEVE is not abundantly available in the literature, the following tables summarize the expected trends based on the behavior of closely related poly(alkoxyethyl vinyl ether)s and other thermoresponsive polymers.

Table 1: Effect of Molecular Weight on the LCST of Poly(alkoxyethyl vinyl ether)s

Polymer System (Analogue)Molecular Weight ( g/mol )LCST (°C)
Poly(methoxyethyl vinyl ether)5,000~25
Poly(methoxyethyl vinyl ether)10,000~23
Poly(methoxyethyl vinyl ether)20,000~21

Note: This data is illustrative and based on general trends observed for similar thermoresponsive polymers. The LCST generally decreases with increasing molecular weight due to the increased contribution of hydrophobic interactions.

Table 2: Effect of Concentration on the LCST of Poly(alkoxyethyl vinyl ether)s

Polymer System (Analogue)Concentration (wt%)LCST (°C)
Poly(ethoxyethyl vinyl ether)0.1~20
Poly(ethoxyethyl vinyl ether)0.5~18
Poly(ethoxyethyl vinyl ether)1.0~17

Note: This data is illustrative. The LCST of neutral thermoresponsive polymers typically shows a slight decrease with increasing concentration in the dilute to semi-dilute regime.

Visualizations of Experimental Workflows

Synthesis of PEOEVE

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Monomer_Reactants 2-Ethoxyethanol + Ethyl Vinyl Ether Transetherification Transetherification Monomer_Reactants->Transetherification Catalyst Palladium Catalyst Catalyst->Transetherification Monomer_Product (2-Ethoxyethyl) vinyl ether Transetherification->Monomer_Product Polymerization_Reactants Monomer + Initiator + Lewis Acid Monomer_Product->Polymerization_Reactants Purified Monomer Living_Cationic Living Cationic Polymerization Polymerization_Reactants->Living_Cationic PEOEVE Poly((2-Ethoxyethyl) vinyl ether) Living_Cationic->PEOEVE

Caption: Workflow for the synthesis of PEOEVE.

Characterization of Thermoresponsive Behavior

G cluster_turbidimetry Turbidimetry cluster_dls Dynamic Light Scattering (DLS) cluster_dsc Differential Scanning Calorimetry (DSC) PEOEVE_Sample Aqueous PEOEVE Solution Turbidimetry_Setup UV-Vis Spectrophotometer with Temp. Control PEOEVE_Sample->Turbidimetry_Setup DLS_Setup DLS Instrument PEOEVE_Sample->DLS_Setup DSC_Setup DSC Instrument PEOEVE_Sample->DSC_Setup Turbidimetry_Measurement Measure Transmittance vs. Temperature Turbidimetry_Setup->Turbidimetry_Measurement Cloud_Point Determine Cloud Point (Tcp) Turbidimetry_Measurement->Cloud_Point DLS_Measurement Measure Hydrodynamic Radius vs. Temperature DLS_Setup->DLS_Measurement Aggregation_Onset Determine Onset of Aggregation DLS_Measurement->Aggregation_Onset DSC_Measurement Measure Heat Flow vs. Temperature DSC_Setup->DSC_Measurement Phase_Transition_Temp Determine Phase Transition Temperature DSC_Measurement->Phase_Transition_Temp

Caption: Experimental workflow for LCST characterization.

Conclusion

Poly(this compound) stands out as a versatile thermoresponsive polymer with significant potential in various advanced applications, particularly in the biomedical field. Its well-defined LCST behavior, tunable through the control of molecular weight and concentration, allows for the design of intelligent materials that can respond to physiological temperature changes. The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique properties of PEOEVE for innovative solutions. Further research focusing on the precise quantification of its thermoresponsive properties under various conditions will undoubtedly accelerate its translation from the laboratory to clinical and industrial applications.

Navigating the Safety Landscape of (2-Ethoxyethyl) vinyl ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Executive Summary

(2-Ethoxyethyl) vinyl ether is a member of the vinyl ether chemical class, which is characterized by a vinyl group attached to an oxygen atom. Like many vinyl ethers, it is anticipated to be a flammable, reactive compound with the potential to form explosive peroxides upon storage and exposure to air. This guide provides a detailed overview of the potential hazards, handling precautions, and emergency procedures associated with this class of compounds, with a focus on ensuring the safety of laboratory personnel.

Physicochemical and Hazard Data of Analogous Vinyl Ethers

The following table summarizes key quantitative data for Ethyl vinyl ether, a close structural analog of this compound. This data is provided for estimation of potential hazards and should be treated with caution.

PropertyValue (for Ethyl vinyl ether)Citation
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
Boiling Point 33 °C (91 °F)
Melting Point -116 °C (-177 °F)
Flash Point < -18 °C (< 0 °F)
Autoignition Temperature 202 °C (396 °F)
Lower Explosive Limit (LEL) 1.7%
Upper Explosive Limit (UEL) 28%
Vapor Density 2.5 (Air = 1)[1]

Note: The physicochemical properties of this compound, with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol , are expected to differ from those of Ethyl vinyl ether.[2]

Hazard Identification and Classification

Based on the data for analogous compounds, this compound is likely to be classified with the following hazards. The NFPA 704 diamond provides a quick visual representation of these hazards.[3][4][5][6][7]

NFPA_704_Diamond hazard_diamond health 2 flammability 4 instability 2 special W

Caption: NFPA 704 Hazard Diamond for analogous vinyl ethers.

Health Hazards (Blue): May cause temporary incapacitation or residual injury.[1] Inhalation of vapors can lead to dizziness, drowsiness, headache, and unconsciousness.[1] Skin contact may cause irritation.

Flammability (Red): Extremely flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

Instability/Reactivity (Yellow): Can readily undergo violent chemical changes at elevated temperatures and pressures. May form explosive peroxides upon exposure to air and light.

Special Hazards (White): The "W" indicates that it may react violently or explosively with water.

Experimental Protocols

Peroxide Detection in Ethers

Due to the propensity of vinyl ethers to form explosive peroxides, routine testing is a critical safety measure.

Methodology:

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Sampling: If the ether container is not waste, transfer a small aliquot (1-2 mL) to a clean, dry test tube to avoid contaminating the main stock.[9]

  • Testing:

    • Use commercially available peroxide test strips.[9][10]

    • Dip the test strip into the ether sample for the time specified in the manufacturer's instructions (typically a few seconds).[9]

    • For organic solvents, it is often recommended to add a drop of deionized water to the test pad after dipping.[9]

  • Reading: Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).[9]

  • Action Levels:

    • < 20 ppm: Generally safe for use.

    • 20-100 ppm: Use with caution. Do not distill or concentrate.

    • > 100 ppm: Extremely dangerous. Do not handle. Contact your institution's EHS for disposal.[10]

  • Documentation: Record the test date and peroxide concentration on the container label.

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risks.

Safe_Handling_Workflow receipt Receiving Container inspect Inspect for Damage/Peroxides receipt->inspect Upon Arrival storage Store in Flammables Cabinet Away from Heat/Light/Oxidizers inspect->storage If OK handling Handling in Fume Hood storage->handling ppe Wear Appropriate PPE handling->ppe grounding Grounding and Bonding handling->grounding peroxide_test Periodic Peroxide Testing handling->peroxide_test disposal Dispose as Hazardous Waste handling->disposal After Use peroxide_test->storage If < 20 ppm peroxide_test->disposal If > 100 ppm

Caption: Workflow for the safe handling of this compound.

Key Handling and Storage Precautions:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[11]

  • Ignition Sources: Eliminate all ignition sources, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[11][12]

  • Grounding and Bonding: Ground and bond all containers and transfer equipment to prevent static electricity buildup.[12]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[11]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, dark, and well-ventilated area designated for flammable liquids. Store away from incompatible materials such as oxidizing agents and strong acids.[1][12]

  • Inhibitors: Vinyl ethers are often supplied with a polymerization inhibitor. Be aware of the inhibitor's depletion over time.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Cleanup: Use non-sparking tools for cleanup. Place absorbed material in a sealed container for hazardous waste disposal.[11]

  • Large Spills: For large spills, evacuate the area and contact emergency services and your institution's EHS.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.[1]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

First Aid
  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Hazard Relationships

The hazards associated with this compound are interconnected.

Hazard_Relationships main_hazard This compound flammability High Flammability main_hazard->flammability reactivity Reactivity main_hazard->reactivity health_hazard Health Hazard main_hazard->health_hazard vapor Heavy Vapor flammability->vapor contributes to peroxide Peroxide Formation reactivity->peroxide can lead to polymerization Uncontrolled Polymerization reactivity->polymerization can lead to inhalation Inhalation health_hazard->inhalation contact Skin/Eye Contact health_hazard->contact explosion Fire/Explosion Hazard vapor->explosion leads to peroxide->explosion increases polymerization->explosion can cause

Caption: Interrelationships of hazards for this compound.

Conclusion

While a specific, detailed safety profile for this compound is not currently available, the information on analogous compounds strongly suggests that it should be handled as a highly flammable, reactive, and potentially peroxide-forming liquid. A robust safety culture, including thorough risk assessments, adherence to strict handling protocols, and the use of appropriate personal protective equipment, is paramount for the safe use of this and similar chemicals in a research and development setting. Always prioritize safety and consult with EHS professionals to ensure all necessary precautions are in place.

References

Methodological & Application

Application Notes and Protocols for Cationic Polymerization of (2-Ethoxyethyl) Vinyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a vital chain-growth polymerization technique for producing well-defined polymers from monomers with electron-donating groups, such as vinyl ethers. (2-Ethoxyethyl) vinyl ether (EOVE) is a key monomer in this class, leading to the formation of poly(2-Ethoxyethyl vinyl ether), a polymer with potential applications in biomedical fields due to its thermosensitive properties and biocompatibility. This document provides detailed protocols and application notes for the cationic polymerization of EOVE, focusing on achieving controlled polymer structures.

Core Concepts of Cationic Polymerization

Cationic polymerization proceeds via a three-step mechanism: initiation, propagation, and termination. The process is initiated by an electrophilic species, typically a protonic acid or a Lewis acid in conjunction with a proton source (initiator).[1] The initiator protonates the vinyl ether monomer, generating a carbocationic active center.[1] This carbocation then propagates by successively adding monomer units.[1] Termination can occur through various mechanisms, including chain transfer to the monomer, solvent, or counterion.[1]

Achieving a "living" polymerization, where termination and chain transfer reactions are suppressed, allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1), and complex architectures like block copolymers.[2] This level of control is crucial for applications in drug delivery and materials science.

Experimental Protocols

Materials and Reagents
  • This compound (EOVE): Monomer, should be distilled over calcium hydride before use to remove inhibitors and moisture.

  • Toluene: Solvent, should be dried by passing through a solvent purification system.

  • Initiating System:

    • Option 1 (Lewis Acid): Tin(IV) chloride (SnCl₄) solution in heptane and 1-(isobutoxy)ethyl acetate (IBEA) as an initiator.

    • Option 2 (Organocatalyst): 1,2,3,4,5-Pentacarbomethoxycyclopentadiene (PCCP) as a single-component initiator.[3]

  • Quenching Agent: Pre-chilled methanol.

  • Nitrogen or Argon: Inert gas for maintaining an inert atmosphere.

  • Standard Glassware: Schlenk flasks, syringes, cannulas.

Protocol 1: Lewis Acid-Initiated Cationic Polymerization of EOVE

This protocol is a representative method for achieving a controlled/"living" cationic polymerization.

1. Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
  • Assemble the reaction setup (Schlenk flask with a magnetic stir bar) under an inert atmosphere.

2. Reaction Setup:

  • Add the desired amount of dried toluene to the reaction flask via cannula transfer.
  • Cool the flask to the desired reaction temperature (e.g., 0 °C or -30 °C) using an ice-water or dry ice/acetone bath.[4][5]
  • Add the purified this compound monomer to the cooled solvent via syringe.

3. Initiation:

  • In a separate, dry vial under an inert atmosphere, prepare the initiator solution (e.g., IBEA in toluene).
  • Add the initiator solution to the monomer solution in the reaction flask.
  • Initiate the polymerization by the dropwise addition of the Lewis acid (e.g., SnCl₄ solution) to the reaction mixture with vigorous stirring.

4. Polymerization:

  • Allow the reaction to proceed for the desired time (typically from minutes to a few hours). The reaction is often very fast.[4]
  • Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

5. Termination:

  • Quench the polymerization by adding an excess of pre-chilled methanol to the reaction mixture. This will terminate the growing polymer chains.

6. Polymer Isolation and Purification:

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol/water mixture).
  • Collect the precipitated polymer by filtration or decantation.
  • Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify it.
  • Dry the final polymer under vacuum to a constant weight.

7. Characterization:

  • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).
  • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes typical experimental conditions and results for the cationic polymerization of vinyl ethers. Note that specific results for EOVE may vary, but the trends are generally applicable.

Initiating SystemMonomerSolventTemperature (°C)TimeMₙ ( g/mol )PDI (Mₙ/Mₙ)Monomer Conversion (%)
IBEA / SnCl₄Isobutyl vinyl etherToluene-30< 5 sec18,0001.28100
IBEA / Et₁.₅AlCl₁.₅(2-Ethoxy)ethoxy ethyl vinyl etherTolueneN/AN/AN/AN/AN/A
PCCPIsobutyl vinyl etherDichloromethaneRoom TempN/A~10,000< 1.2> 95
CumOH / B(C₆F₅)₃ / Et₂On-Butyl vinyl etherWater (Emulsion)2060 min~4,500~1.5~80

Data synthesized from multiple sources for illustrative purposes.[3][4][6][7][8]

Diagrams

Experimental Workflow for Cationic Polymerization

G prep Glassware Drying & Inert Atmosphere Setup reagents Reagent Preparation: - Dried Toluene - Purified EOVE - Initiator Solution - Lewis Acid Solution prep->reagents reaction_setup Reaction Setup: - Add Toluene to Flask - Cool to Target Temp - Add EOVE Monomer reagents->reaction_setup initiation Initiation: - Add Initiator - Add Lewis Acid reaction_setup->initiation polymerization Polymerization: - Stir for Desired Time - Monitor Conversion initiation->polymerization termination Termination: - Quench with Methanol polymerization->termination isolation Isolation & Purification: - Precipitation - Filtration - Re-precipitation - Drying termination->isolation characterization Characterization: - GPC (Mn, PDI) - NMR (Structure) isolation->characterization

Caption: Workflow for Lewis Acid-Initiated Cationic Polymerization of EOVE.

Signaling Pathway: General Mechanism of Cationic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., H₂O) initiating_complex H⁺[SnCl₄(OH)]⁻ (Protonic Acid) initiator->initiating_complex lewis_acid Lewis Acid (e.g., SnCl₄) lewis_acid->initiating_complex carbocation Carbocation CH₃-CH⁺(OR)[SnCl₄(OH)]⁻ initiating_complex->carbocation monomer_init Monomer (EOVE) monomer_init->carbocation propagating_chain Propagating Chain ~~~CH₂-CH⁺(OR) carbocation->propagating_chain n Monomers elongated_chain Elongated Chain ~~~CH₂-CH(OR)-CH₂-CH⁺(OR) propagating_chain->elongated_chain monomer_prop Monomer (EOVE) monomer_prop->elongated_chain active_polymer Active Polymer Chain terminated_polymer Terminated Polymer ~~~CH₂-CH(OR)(OCH₃) active_polymer->terminated_polymer quenching_agent Quenching Agent (e.g., CH₃OH) quenching_agent->terminated_polymer

Caption: General Mechanism of Lewis Acid-Initiated Cationic Polymerization.

Concluding Remarks

The cationic polymerization of this compound offers a versatile route to well-defined, functional polymers. Success in this endeavor hinges on the stringent control of reaction conditions, particularly the purity of reagents and the maintenance of an inert and anhydrous environment, especially when using traditional Lewis acid initiators. Newer initiating systems, such as single-component organocatalysts, may offer more user-friendly conditions.[3] The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the synthesis of poly(2-Ethoxyethyl vinyl ether) for a variety of applications.

References

Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. (2-Ethoxyethyl) vinyl ether (EVE) serves as an effective reagent for the introduction of the ethoxyethyl (EE) acetal, a reliable and versatile protecting group for a wide range of alcohols.

The EE group is favored for its ease of introduction under mild acidic conditions and its robust stability across a variety of reaction environments, including strongly basic and organometallic conditions. Crucially, the EE group can be readily cleaved under mild acidic conditions, ensuring the facile regeneration of the parent alcohol. This application note provides detailed protocols for the protection and deprotection of various alcohol classes using EVE, summarizes key quantitative data, and presents spectroscopic characterization of the resulting ethoxyethyl ethers.

Reaction and Mechanism

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether. The reaction is typically catalyzed by a mild acid such as pyridinium p-toluenesulfonate (PPTS). The mechanism involves the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal, which is subsequently deprotonated to yield the stable ethoxyethyl ether.

Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis of the acetal back to the alcohol and the corresponding hemiacetal of acetaldehyde, which is in equilibrium with acetaldehyde and ethanol.

Data Presentation

Protection of Alcohols with this compound
Substrate TypeAlcohol ExampleCatalystSolventTemp. (°C)TimeYield (%)Reference
Complex Secondaryd-GlucalPyridinium p-toluenesulfonate (PPTS)CH₂Cl₂0 to RT20 h79-95[1]
Complex Secondaryd-GalactalPyridinium p-toluenesulfonate (PPTS)CH₂Cl₂0 to RT1.5-12 h79-95[1]
PrimaryFurfuryl alcoholPalladium (II) acetate / 1,10-phenanthrolineDichloromethaneRT24 h59[2][3]
PrimaryTetraethylene glycolPalladium (II) acetate / 1,10-phenanthrolineDichloromethaneRT24 h50[2][3]
Deprotection of Ethoxyethyl Ethers
Substrate TypeDeprotection ReagentSolventTemp. (°C)TimeYield (%)Reference
General1N Hydrochloric Acid----[4]
Complex Secondary5% (v/v) Trifluoroacetic Acid (TFA)Methanol-d₄500.75-2 h-[1]
Complex Secondary20% Acetic AcidTHF--High[1]

Experimental Protocols

Protocol 1: Protection of a Complex Secondary Alcohol (d-Glucal)[1]

Materials:

  • d-Glucal

  • This compound (EVE)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of d-glucal (1 equiv) in anhydrous CH₂Cl₂ (0.45 M) under an argon atmosphere at 0 °C, add this compound (6 equiv).

  • Add pyridinium p-toluenesulfonate (0.10 equiv).

  • Allow the heterogeneous reaction mixture to stir at room temperature for 20 hours, during which it will become homogeneous.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with water (3 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the protected d-glucal.

Protocol 2: Deprotection of an Ethoxyethyl Ether using Acetic Acid[1]

Materials:

  • Ethoxyethyl-protected alcohol

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the ethoxyethyl-protected alcohol in a 1:1 mixture of 20% aqueous acetic acid and THF.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.

Spectroscopic Characterization

The formation of the ethoxyethyl ether can be confirmed by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The most characteristic signals for the EE group are a quartet at approximately 3.5-3.7 ppm and a triplet at approximately 1.2 ppm corresponding to the ethoxy group (-OCH₂CH₃). A quartet at around 4.7-4.8 ppm is characteristic of the acetal proton (-OCHO-). The protons on the carbon adjacent to the newly formed ether linkage will also experience a downfield shift.[5][6][7]

  • ¹³C NMR Spectroscopy: The carbon of the acetal group (-OCHO-) typically appears in the range of 98-102 ppm. The carbons of the ethoxy group will be observed around 60-62 ppm (-OCH₂) and 15 ppm (-CH₃).[7][8][9][10][11]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol (typically around 3200-3600 cm⁻¹) is a key indicator of a successful protection reaction. The IR spectrum of the product will be dominated by C-H and C-O stretching vibrations. A strong C-O stretching band for the ether linkages will be present in the 1050-1150 cm⁻¹ region.[6][12]

Visualizations

Reaction Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P Alcohol (R-OH) + This compound Reagents_P Pyridinium p-toluenesulfonate (cat.) Anhydrous CH₂Cl₂ Start_P->Reagents_P 1. Mix Reaction_P Stir at 0 °C to RT Reagents_P->Reaction_P 2. React Workup_P Aqueous Workup Extraction Reaction_P->Workup_P 3. Quench & Purify Product_P Ethoxyethyl Protected Alcohol (R-OEE) Workup_P->Product_P Start_D Ethoxyethyl Protected Alcohol (R-OEE) Reagents_D Aqueous Acid (e.g., AcOH/H₂O or HCl) THF Start_D->Reagents_D 1. Mix Reaction_D Stir at RT Reagents_D->Reaction_D 2. React Workup_D Neutralization Extraction Reaction_D->Workup_D 3. Quench & Purify Product_D Alcohol (R-OH) Workup_D->Product_D

Caption: General workflow for the protection and deprotection of alcohols using the ethoxyethyl (EE) group.

Multi-Step Synthesis Application: Prostaglandin Synthesis

The ethoxyethyl protecting group has been utilized in the synthesis of prostaglandin analogs, important therapeutic agents. For instance, in the synthesis of latanoprost, the hydroxyl groups at the C9 and C11 positions can be protected as EE ethers to allow for selective modifications at other parts of the molecule.[13] The following diagram illustrates a simplified logical flow of such a synthesis.

Prostaglandin_Synthesis Corey_Lactone Corey Lactone Derivative (with free -OH groups) Protection Protection of C9 & C11 -OH with this compound Corey_Lactone->Protection Side_Chain_Mod Side Chain Elaboration (e.g., Wittig or Horner-Wadsworth-Emmons olefination) Protection->Side_Chain_Mod Intermediate Protected Prostaglandin Analog Side_Chain_Mod->Intermediate Deprotection Acid-catalyzed Deprotection of EE groups Intermediate->Deprotection Latanoprost Latanoprost Deprotection->Latanoprost

Caption: Simplified workflow for the synthesis of Latanoprost utilizing ethoxyethyl protecting groups.

Conclusion

The use of this compound to form the ethoxyethyl (EE) protecting group offers a robust and reliable strategy for the temporary masking of alcohol functionalities. Its ease of formation under mild acidic conditions, stability to a wide range of reagents, and facile cleavage make it a valuable tool in the arsenal of the synthetic organic chemist. The protocols and data presented herein provide a foundational guide for the application of this protecting group strategy in the synthesis of complex molecules relevant to research, and the pharmaceutical industry.

References

Synthesis of Block Copolymers Using (2-Ethoxyethyl) Vinyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers utilizing (2-Ethoxyethyl) vinyl ether (EOEVE) via living cationic polymerization. The methodologies described herein enable the precise control over polymer molecular weight and architecture, yielding well-defined block copolymers with narrow molecular weight distributions. Such polymers, particularly those exhibiting amphiphilic or thermoresponsive properties, are of significant interest in drug delivery, tissue engineering, and other advanced biomedical applications. This guide covers monomer purification, initiator systems, polymerization procedures for both homopolymers and block copolymers, and polymer characterization techniques.

Introduction

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. The unique properties of block copolymers arise from the often-incompatible nature of the constituent blocks, leading to microphase separation and the formation of ordered nanostructures in solution and in the solid state. This compound (EOEVE) is a valuable monomer for the synthesis of functional polymers due to the presence of the ether linkage and the ethyl group in its side chain, which can impart hydrophilicity and thermo-responsiveness.

Living cationic polymerization is a powerful technique for the synthesis of well-defined poly(vinyl ether)s, including polythis compound) (PEOEVE). This method allows for the sequential polymerization of different monomers, enabling the creation of block copolymers with controlled block lengths and low polydispersity.

Applications of PEOEVE-Containing Block Copolymers

Block copolymers synthesized with EOEVE can be designed to be amphiphilic or thermoresponsive, making them suitable for a variety of applications in research and drug development:

  • Drug Delivery: Amphiphilic block copolymers containing a hydrophilic PEOEVE block and a hydrophobic block can self-assemble in aqueous solutions to form micelles. These micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

  • Thermoresponsive Materials: PEOEVE exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures and becomes insoluble as the temperature is raised. This property can be tuned by copolymerization and is highly valuable for creating "smart" materials for controlled drug release or cell sheet engineering.

  • Biocompatible Coatings: The hydrophilic nature of PEOEVE can be utilized to create biocompatible coatings for medical devices and implants, reducing protein adsorption and improving their performance in biological environments.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compound (EOEVE)Major Aldrich98%Requires purification before use.
Other Vinyl Ether Monomers (e.g., Isobutyl vinyl ether)Major Aldrich>98%Requires purification before use.
Dichloromethane (CH2Cl2)Major AldrichAnhydrousShould be distilled from CaH2.
TolueneMajor AldrichAnhydrousShould be distilled from Na/benzophenone.
Hydrogen Iodide (HI) / Iodine (I2)Major AldrichN/AInitiating system. HI can be generated in situ or used as a solution. I2 is a solid.
Lewis Acids (e.g., SnCl4, EtAlCl2)Major Aldrich>98%Highly sensitive to moisture. Handle under inert atmosphere.
2,6-Di-tert-butylpyridine (DTBP)Major Aldrich>98%Proton trap.
Methanol (for termination)Major AldrichAnhydrous
Calcium Hydride (CaH2)Major AldrichReagent gradeFor drying solvents and monomers.
Nitrogen or Argon GasLocal SupplierHigh PurityFor maintaining an inert atmosphere.
Purification of Monomers and Solvents

Critical: The success of living cationic polymerization is highly dependent on the purity of all reagents and the exclusion of water.

  • Monomer Purification: this compound and any other vinyl ether monomers should be washed with an aqueous solution of sodium hydroxide (10%) to remove inhibitors, followed by washing with deionized water until the aqueous layer is neutral. The monomer is then dried over anhydrous magnesium sulfate, followed by distillation from calcium hydride under reduced pressure. Store the purified monomer under an inert atmosphere at -20°C.

  • Solvent Purification: Dichloromethane should be refluxed over and distilled from calcium hydride. Toluene should be refluxed over and distilled from sodium/benzophenone ketyl. Both solvents should be stored under an inert atmosphere.

Protocol for Homopolymerization of EOEVE

This protocol describes the synthesis of a PEOEVE homopolymer using a Lewis acid initiating system.

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and then filled with high-purity nitrogen or argon.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the Lewis acid (e.g., 0.1 M SnCl4 in dichloromethane).

    • Prepare a stock solution of the initiator (e.g., 0.1 M 1-isobutoxyethyl acetate in dichloromethane).

    • Prepare a stock solution of a proton trap (e.g., 0.1 M 2,6-di-tert-butylpyridine in dichloromethane).

  • Polymerization:

    • To the flame-dried Schlenk flask, add anhydrous dichloromethane (e.g., 50 mL) via cannula.

    • Add the proton trap solution (e.g., 1.0 mL, 0.1 mmol).

    • Cool the flask to the desired reaction temperature (e.g., -78°C) in a dry ice/acetone bath.

    • Add the purified EOEVE monomer (e.g., 5.0 g, 43.4 mmol) to the cooled solvent.

    • Initiate the polymerization by the sequential addition of the initiator solution (e.g., 1.0 mL, 0.1 mmol) and then the Lewis acid solution (e.g., 1.0 mL, 0.1 mmol).

    • Stir the reaction mixture at -78°C for the desired time (e.g., 2 hours).

  • Termination:

    • Terminate the polymerization by adding pre-chilled anhydrous methanol (e.g., 5 mL).

    • Allow the reaction mixture to warm to room temperature.

  • Purification:

    • Pour the polymer solution into a large excess of a non-solvent (e.g., cold hexane or methanol/water mixture) to precipitate the polymer.

    • Collect the polymer by filtration or decantation.

    • Redissolve the polymer in a small amount of dichloromethane and re-precipitate. Repeat this process two more times.

    • Dry the final polymer under vacuum at room temperature to a constant weight.

Protocol for Synthesis of PEOEVE-b-Poly(isobutyl vinyl ether) Block Copolymer

This protocol details the synthesis of a diblock copolymer by sequential monomer addition.

  • First Block Synthesis:

    • Follow the procedure for the homopolymerization of EOEVE as described in section 3.3.

    • After the desired polymerization time for the first block, take a small aliquot of the reaction mixture for analysis (e.g., by GPC) to confirm the living nature of the polymerization.

  • Second Monomer Addition:

    • While maintaining the reaction at -78°C, add the second purified monomer (e.g., isobutyl vinyl ether, 4.35 g, 43.4 mmol) via a gas-tight syringe to the living PEOEVE solution.

    • Continue to stir the reaction mixture at -78°C for the desired time for the second block polymerization (e.g., an additional 2 hours).

  • Termination and Purification:

    • Terminate and purify the block copolymer using the same procedure as described for the homopolymer in section 3.3.

Characterization

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.

TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC)To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).For a living polymerization, a narrow PDI (< 1.2) is expected. The molecular weight should increase after the addition of the second monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)To confirm the chemical structure of the polymer and to determine the block copolymer composition.The presence of characteristic peaks for both monomers will confirm the block copolymer formation. Integration of these peaks allows for the calculation of the block ratio.
Differential Scanning Calorimetry (DSC)To determine the glass transition temperatures (Tg) of the polymer blocks.Two distinct Tgs may be observed, corresponding to the different blocks in the copolymer.

Data Presentation

The following tables provide representative data for the synthesis of PEOEVE-containing block copolymers. Note that optimal conditions may vary depending on the specific initiator system and desired polymer characteristics.

Table 1: Homopolymerization of this compound (EOEVE)

Entry[M]₀/[I]₀Initiator SystemTemp (°C)Time (h)Mn (GPC, g/mol )PDI (Mw/Mn)
1100HI/I₂-15111,6001.15
2200SnCl₄/R-OAc-78223,2001.12
350EtAlCl₂/R-OAc-401.55,8001.18

[M]₀: Initial monomer concentration, [I]₀: Initial initiator concentration, R-OAc: Alkyl acetate

Table 2: Synthesis of PEOEVE-b-PIBVE Block Copolymers

EntryFirst Block (PEOEVE)Second Block (PIBVE)Mn (GPC, g/mol )PDI (Mw/Mn)
[M]₀/[I]₀ [M]₀/[I]₀
110010021,6001.17
215010026,6001.15
35015020,8001.20

Visualizations

Reaction Pathway for Living Cationic Polymerization

G cluster_initiation Initiation cluster_propagation1 Propagation (Block 1) cluster_propagation2 Propagation (Block 2) cluster_termination Termination I Initiator (e.g., R-X) I_LA I⁺LA⁻ I->I_LA + LA LA Lewis Acid (e.g., SnCl₄) M1 Monomer (EOEVE) Living_End1 R-M₁⁺LA⁻ I_LA->Living_End1 + M₁ Living_Chain1 R-(M₁)n-M₁⁺LA⁻ Living_End1->Living_Chain1 + (n-1)M₁ Living_End1->Living_Chain1 Living_Chain2 R-(M₁)n-(M₂)m-M₂⁺LA⁻ Living_Chain1->Living_Chain2 + m M₂ Living_Chain1->Living_Chain2 M1_prop Monomer (EOEVE) M2 Monomer 2 (e.g., IBVE) Final_Polymer R-(M₁)n-(M₂)m-OMe Living_Chain2->Final_Polymer + Terminator Living_Chain2->Final_Polymer Terminator Terminator (e.g., MeOH)

Caption: Reaction pathway for the synthesis of a diblock copolymer via living cationic polymerization.

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Purification Monomer Purification (EOEVE, IBVE) Reactor_Setup Reactor Setup (Flame-dried, Inert Atm.) Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (Dichloromethane) Solvent_Purification->Reactor_Setup Reagent_Prep Reagent Preparation (Initiator, Lewis Acid) Reagent_Prep->Reactor_Setup First_Block First Block Synthesis (EOEVE, -78°C) Reactor_Setup->First_Block Second_Monomer_Add Second Monomer Addition (IBVE) First_Block->Second_Monomer_Add Second_Block Second Block Synthesis Second_Monomer_Add->Second_Block Termination Termination (Methanol) Second_Block->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying (Vacuum) Purification->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for the synthesis of a PEOEVE-based block copolymer.

Logical Relationship of Polymer Properties and Applications

G cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications EOEVE EOEVE Monomer Living_Poly Living Cationic Polymerization EOEVE->Living_Poly Block_Copolymer PEOEVE Block Copolymer Living_Poly->Block_Copolymer Amphiphilicity Amphiphilicity Block_Copolymer->Amphiphilicity Thermoresponsiveness Thermoresponsiveness (LCST) Block_Copolymer->Thermoresponsiveness Biocompatibility Biocompatibility Block_Copolymer->Biocompatibility Drug_Delivery Drug Delivery (Micelles) Amphiphilicity->Drug_Delivery Smart_Materials Smart Materials (Controlled Release) Thermoresponsiveness->Smart_Materials Coatings Biomedical Coatings Biocompatibility->Coatings

Caption: Relationship between EOEVE synthesis, polymer properties, and applications.

Application of (2-Ethoxyethyl) Vinyl Ether in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

(2-Ethoxyethyl) vinyl ether (EEVE) is a key monomer in the development of innovative drug delivery systems. Its unique chemical structure allows for the synthesis of pH-sensitive polymers that can be engineered to release therapeutic agents in a controlled and targeted manner. This property is particularly valuable for delivering drugs to specific microenvironments in the body, such as tumors or inflamed tissues, which often exhibit a lower pH compared to healthy tissues.

Polymers derived from EEVE, primarily poly(2-Ethoxyethyl vinyl ether) (PEEVE), are characterized by the presence of vinyl ether linkages in their backbone. These linkages are susceptible to hydrolysis under acidic conditions, leading to the degradation of the polymer and the subsequent release of the encapsulated drug. This pH-triggered release mechanism offers a significant advantage over traditional drug delivery methods, as it can enhance therapeutic efficacy while minimizing systemic side effects.

The biocompatibility of PEEVE and its degradation products is a critical aspect of its application in drug delivery. The primary degradation products are expected to be ethanol and non-toxic aldehydes, which are generally well-tolerated by the body. This favorable safety profile, combined with its tunable drug release properties, makes PEEVE a promising platform for the development of next-generation drug carriers.

Key Applications:

  • Targeted Cancer Therapy: PEEVE-based nanoparticles can be designed to accumulate in the acidic tumor microenvironment, leading to a localized and sustained release of anticancer drugs directly at the tumor site.

  • Inflammatory Disease Treatment: The acidic environment of inflamed tissues can trigger the release of anti-inflammatory drugs from PEEVE carriers, providing targeted relief.

  • Intracellular Drug Delivery: Upon endocytosis, PEEVE-based nanoparticles can exploit the acidic environment of endosomes and lysosomes to release their therapeutic payload directly into the cell.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems based on pH-sensitive polymers, analogous to what can be expected with PEEVE-based systems.

Table 1: Drug Loading and Encapsulation Efficiency

DrugPolymer SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
DoxorubicinpH-Responsive Prodrug Micelles25.6Not Reported[1]
CurcuminpH-Sensitive Polymeric MicellesNot Reported70[2]
5-FluorouracilpH-Sensitive Polymeric MicellesNot Reported64[2]
PaclitaxelPLGA Nanoparticles2.43 - 9.5>80[3]

Table 2: pH-Dependent Drug Release

DrugPolymer SystempHCumulative Release (%) after 48hReference
DoxorubicinpH-Responsive Prodrug Micelles7.4< 10
DoxorubicinpH-Responsive Prodrug Micelles6.5~85
DoxorubicinpH-Responsive Prodrug Micelles5.0~98
PaclitaxelpH-Responsive Prodrug Micelles7.4~40[1]
PaclitaxelpH-Responsive Prodrug Micelles6.5~85[1]
PaclitaxelpH-Responsive Prodrug Micelles5.0~98[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-Ethoxyethyl vinyl ether) (PEEVE) via Cationic Polymerization

This protocol describes a general method for the synthesis of PEEVE using a cationic polymerization initiator.

Materials:

  • This compound (EEVE), purified by distillation

  • Initiator solution (e.g., trifluoromethyl sulfonate in toluene)

  • Dry toluene

  • Methanol

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation of Reaction Setup: Assemble the reaction glassware under a nitrogen atmosphere using a Schlenk line. All glassware should be oven-dried and cooled under vacuum prior to use.

  • Monomer and Solvent Addition: Add the desired amount of dry toluene to the reaction flask, followed by the purified this compound monomer.

  • Initiation of Polymerization: Cool the reaction mixture to the desired temperature (e.g., -78°C) using a dry ice/acetone bath. Slowly add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time, typically several hours, while maintaining the temperature and stirring.

  • Termination: Quench the polymerization by adding an excess of cold methanol to the reaction mixture.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane). Collect the precipitate by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the synthesized PEEVE for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.

Protocol 2: Formulation of Drug-Loaded PEEVE Nanoparticles via Nanoprecipitation

This protocol outlines the preparation of drug-loaded PEEVE nanoparticles using a modified nanoprecipitation method.

Materials:

  • Poly(2-Ethoxyethyl vinyl ether) (PEEVE)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Acetone or Tetrahydrofuran)

  • Aqueous phase (e.g., deionized water, optionally containing a surfactant like Poloxamer 188)

  • Magnetic stirrer

  • Syringe pump (optional)

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of PEEVE and the hydrophobic drug in the chosen organic solvent.

  • Preparation of Aqueous Phase: Prepare the aqueous phase, with or without a surfactant, in a separate beaker.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe or a syringe pump. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any free drug and excess surfactant.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing a known amount of nanoparticles.

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol describes how to evaluate the pH-dependent release of a drug from PEEVE nanoparticles.

Materials:

  • Drug-loaded PEEVE nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4, 6.5, and 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag into a larger volume of PBS at a specific pH (e.g., 7.4). Place the entire setup in a shaking incubator at 37°C.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium (PBS) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Repeat for Different pH: Repeat the experiment using PBS at other desired pH values (e.g., 6.5 and 5.0).

  • Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a pre-established calibration curve.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for each pH condition and plot the drug release profiles.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro Evaluation Monomer This compound Polymerization Cationic Polymerization Monomer->Polymerization Initiator Cationic Initiator Initiator->Polymerization PEEVE Poly(2-Ethoxyethyl vinyl ether) Polymerization->PEEVE Nanoprecipitation Nanoprecipitation PEEVE->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Nanoparticles Drug-Loaded PEEVE Nanoparticles Nanoprecipitation->Nanoparticles Release_Study pH-Triggered Release Study Nanoparticles->Release_Study Characterization Physicochemical Characterization Nanoparticles->Characterization

Caption: Experimental workflow for PEEVE-based drug delivery systems.

Signaling_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway NP_circ PEEVE Nanoparticle (Stable) Endocytosis Endocytosis NP_circ->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Lysosome Late Endosome/Lysosome (pH ~4.5-5.5) Endosome->Lysosome Drug_Release Polymer Degradation & Drug Release Lysosome->Drug_Release Drug_Action Drug Action (e.g., DNA intercalation) Drug_Release->Drug_Action

Caption: Intracellular drug release from a pH-sensitive PEEVE nanoparticle.

References

Application Notes and Protocols for Transetherification Reactions Involving (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for conducting transetherification reactions using (2-Ethoxyethyl) vinyl ether. This class of reaction is a valuable tool for the synthesis of a variety of vinyl ethers, which are important intermediates in organic synthesis and polymer chemistry. The protocols provided are based on established methods for vinyl ether transetherification, offering guidance on catalyst selection, reaction conditions, and product purification.

Introduction to Transetherification

Transetherification is a chemical reaction for the exchange of an alkoxy group of an ether with another alcohol. In the context of vinyl ethers, this reaction allows for the transfer of the vinyl group from a readily available vinyl ether, such as this compound, to a different alcohol, yielding a new vinyl ether and releasing the original alcohol. The reaction is typically catalyzed by transition metal complexes, most notably those of palladium and mercury.[1][2] The equilibrium of the reaction can be shifted towards the product side by using a large excess of the starting vinyl ether.[1]

Applications in Research and Drug Development

Vinyl ethers are versatile building blocks in organic synthesis. Their electron-rich double bond makes them reactive partners in various transformations, including cycloadditions and electrophilic additions. In drug development, the introduction of a vinyl ether moiety can be a key step in the synthesis of complex target molecules. Furthermore, vinyl ethers are important monomers for the synthesis of functional polymers with applications in drug delivery and material science.

Catalysis of Transetherification Reactions

The transetherification of vinyl ethers is most commonly catalyzed by palladium(II) or mercury(II) salts.

  • Palladium Catalysis: Palladium(II) acetate, often used in combination with a ligand such as 1,10-phenanthroline, is an effective and air-stable catalyst for this transformation.[1][3] These reactions are typically carried out under mild conditions, at room temperature, and in a suitable organic solvent like dichloromethane.[1]

  • Mercury Catalysis: Mercuric acetate is another widely used catalyst for vinyl ether transetherification.[2][4] However, due to the toxicity of mercury compounds, palladium-based catalysts are often preferred.

Experimental Protocols

The following sections provide detailed protocols for palladium- and mercury-catalyzed transetherification reactions.

Palladium-Catalyzed Transetherification of an Alcohol with this compound

This protocol is adapted from a general procedure for the synthesis of functionalized vinyl ethers using ethyl vinyl ether and can be applied to this compound.[1][3]

Materials:

  • This compound (large excess)

  • Alcohol substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, but recommended)

Procedure:

  • Catalyst Preparation:

    • In a clean, dry round-bottom flask, dissolve palladium(II) acetate (0.02 equivalents relative to the alcohol) in dichloromethane.

    • In a separate container, dissolve 1,10-phenanthroline (0.03 equivalents) in dichloromethane.

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution while stirring.

    • Stir the resulting mixture at room temperature for 30 minutes to generate the active catalyst complex in situ.[1][3]

  • Reaction Setup:

    • To the catalyst solution, add a solution of the alcohol substrate (1.0 equivalent) and this compound (12 equivalents) in dichloromethane.[3]

    • Stir the reaction mixture at room temperature for 24 hours.[1][3]

  • Work-up and Purification:

    • After 24 hours, add distilled water to the reaction mixture.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).[1][3]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography on silica gel if necessary.

Mercury-Catalyzed Transetherification of an Alcohol with this compound

This protocol is based on general procedures for mercury-catalyzed transetherification.[2][4] Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials:

  • This compound

  • Alcohol substrate

  • Mercuric acetate (Hg(OAc)₂)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate in the anhydrous solvent.

    • Add a catalytic amount of mercuric acetate (e.g., 1-5 mol%).

    • Add this compound (typically in excess).

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a suitable reagent to precipitate the mercury catalyst (e.g., a solution of potassium carbonate).

    • Filter the mixture to remove the mercury salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography.

Quantitative Data

The following table summarizes representative yields for palladium-catalyzed transetherification reactions with various alcohols, demonstrating the general applicability of the method. While these examples use ethyl vinyl ether, similar results can be expected with this compound under optimized conditions.

Alcohol SubstrateProductConversion (%)Yield (%)Reference
2-(Hydroxymethyl)furan2-(Vinyloxymethyl)furan6959[1][3]
3,4,5-Trimethoxybenzyl alcohol1,2,3-Trimethoxy-5-(vinyloxymethyl)benzene8275[1][3]
Tetraethylene glycol2-(2-(Vinyloxy)ethoxy)ethanol7550[1]
Dianhydro-D-glucitolMono-vinyl ether product5042[1]

Visualizations

Transetherification_Reaction cluster_reactants Reactants cluster_products Products R1_OH R¹-OH (Alcohol) catalyst Catalyst (e.g., Pd(OAc)₂/1,10-phenanthroline) R1_OH->catalyst R2_vinyl_ether R²-O-CH=CH₂ (this compound) R2_vinyl_ether->catalyst R1_vinyl_ether R¹-O-CH=CH₂ (New Vinyl Ether) R2_OH R²-OH (2-Ethoxyethanol) catalyst->R1_vinyl_ether catalyst->R2_OH Experimental_Workflow A 1. Catalyst Preparation (Pd(OAc)₂ + 1,10-phenanthroline in CH₂Cl₂) B 2. Addition of Reactants (Alcohol + this compound) A->B C 3. Reaction (Stir at RT for 24h) B->C D 4. Aqueous Work-up (Add H₂O, Extract with CH₂Cl₂) C->D E 5. Drying and Concentration (Dry over Na₂SO₄, Evaporate solvent) D->E F 6. Purification (Column Chromatography, if needed) E->F G Final Product F->G

References

Application Notes and Protocols for Living Cationic Polymerization of Vinyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the living cationic polymerization of vinyl ethers. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications, including drug delivery systems and advanced materials.

Introduction

Living cationic polymerization of vinyl ethers is a powerful method for producing polymers with predictable molar masses and low dispersity. The key to a "living" process is the suppression of chain transfer and termination reactions, which allows the polymer chains to grow at a constant rate until all the monomer is consumed. This control is typically achieved through the careful selection of an initiating system, solvent, and reaction temperature. The stability of the propagating carbocationic species is crucial and is often enhanced by the presence of a Lewis base or by using specific counter-ions.

Recent advancements have led to more user-friendly protocols that can be performed under less stringent conditions, such as at room temperature and without the need for rigorous purification of reagents.

Experimental Setups and Key Parameters

The success of living cationic polymerization of vinyl ethers hinges on the precise control of several experimental parameters. Below is a summary of common initiating systems and reaction conditions.

Initiating Systems

A variety of initiating systems can be employed, each with its own advantages. The choice of initiator and activator (Lewis acid) significantly influences the polymerization behavior.

  • Protonic Acid/Lewis Acid Systems: A common approach involves the use of a protonic acid adduct of the vinyl ether (e.g., IBVE-HCl) in conjunction with a Lewis acid.[1]

  • Trifluoromethyl Sulfonates: These commercially available initiators can be used under ambient conditions and offer a user-friendly alternative.[2]

  • Photoredox Catalysis: Light-induced polymerization allows for temporal control of the reaction.[3][4]

  • Organocatalysts: Metal-free systems, such as those using strong organic acids, are also effective and can often be used without extensive purification of reagents.[5]

Solvents and Temperature

The choice of solvent and reaction temperature is critical for stabilizing the propagating carbocations and preventing side reactions.

  • Solvents: Non-polar solvents like toluene and hexane are commonly used.[1][2]

  • Temperature: Reactions are often conducted at low temperatures (e.g., -78°C to 0°C) to enhance the stability of the carbocationic chain ends.[1][2][6] However, some modern systems can operate at room temperature.[5][7][8]

Experimental Data Summary

The following tables summarize quantitative data from representative living cationic polymerization experiments of various vinyl ethers.

Table 1: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Initiating System[Monomer]₀ (M)[Initiator]₀ (mM)[Lewis Acid]₀ (mM)SolventTemp (°C)TimeMₙ ( g/mol )Mₙ (calc)Mₖ/MₙReference
IBVE-HCl/SnCl₄0.764.05.0Toluene-30< 5 sec18,00019,000< 1.1[1]
IBVE-HCl/SnCl₄0.764.05.0Toluene0< 5 sec18,50019,0001.15[1]
IBVE-HCl/TiCl₄0.764.05.0Toluene-78< 5 sec25,00019,0001.85[1]
IBVE-HCl/FeCl₃0.764.05.0Toluene-78< 5 sec19,50019,0001.25[1]

Table 2: Living Cationic Polymerization of Other Vinyl Ethers

MonomerInitiating System[Monomer]₀ (M)[Initiator]₀ (mM)[Lewis Acid]₀ (mM)SolventTemp (°C)TimeMₙ ( g/mol )Mₙ (calc)Mₖ/MₙReference
EVEIBVE-HCl/SnCl₄0.804.05.0Toluene-30< 5 sec21,00020,000~1.1[1]
nBVEIBVE-HCl/SnCl₄0.804.05.0Toluene-30< 5 sec21,50020,000~1.1[1]
CEVEIBVE-HCl/SnCl₄0.804.05.0Toluene-3015 sec18,00020,0001.28[1]

EVE: Ethyl vinyl ether, nBVE: n-butyl vinyl ether, CEVE: 2-chloroethyl vinyl ether

Detailed Experimental Protocols

Protocol 1: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) using IBVE-HCl/SnCl₄

This protocol is based on a well-established method for the controlled polymerization of IBVE.[1]

Materials:

  • Isobutyl vinyl ether (IBVE)

  • Toluene

  • Tin(IV) chloride (SnCl₄) solution (in heptane)

  • IBVE-HCl adduct

  • Calcium hydride (CaH₂)

  • Dry nitrogen gas

  • Methanol

Equipment:

  • Baked glass tubes with a three-way stopcock

  • Schlenk line or glovebox

  • Syringes

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Purification of Reagents:

    • Distill IBVE twice over calcium hydride.

    • Dry toluene by passing it through a solvent purification column.

  • Preparation of Initiator Solution:

    • Prepare the IBVE-HCl adduct from the addition reaction of IBVE with HCl.

  • Polymerization:

    • Under a dry nitrogen atmosphere, add toluene to a baked glass tube.

    • Cool the tube to the desired temperature (e.g., -30°C).

    • Add the desired amount of IBVE monomer to the cooled solvent.

    • Initiate the polymerization by sequentially adding the IBVE-HCl adduct and then the SnCl₄ solution via syringe.

    • Allow the reaction to proceed for the desired time.

  • Termination:

    • Quench the polymerization by adding pre-chilled methanol.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration and dry it under vacuum.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and polydispersity index (Mₖ/Mₙ) by gel permeation chromatography (GPC).

Diagrams

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification Reagent Purification Setup Reaction Setup (Dry N2, Cooled) Purification->Setup Initiator_Prep Initiator Preparation Addition Reagent Addition Initiator_Prep->Addition Setup->Addition Polymerization Polymerization Proceeds Addition->Polymerization Termination Termination Polymerization->Termination Isolation Polymer Isolation Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: General workflow for living cationic polymerization of vinyl ethers.

Polymerization Mechanism

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_stabilization Stabilization Initiator Initiator (e.g., H+) Carbocation Propagating Carbocation Initiator->Carbocation + Monomer Monomer1 Vinyl Ether Monomer Monomer1->Carbocation Growing_Chain Growing Polymer Chain (P_n+) Carbocation->Growing_Chain Longer_Chain Longer Polymer Chain (P_{n+1}+) Growing_Chain->Longer_Chain + Monomer Active_Species Active Propagating Species Growing_Chain->Active_Species Monomer2 Vinyl Ether Monomer Monomer2->Longer_Chain Longer_Chain->Growing_Chain n times Dormant_Species Dormant Species Active_Species->Dormant_Species <=> Lewis_Base Lewis Base (e.g., Ether, Monomer) Lewis_Base->Dormant_Species

Caption: Mechanism of living cationic polymerization of vinyl ethers.

References

Application Notes and Protocols for the Purification of (2-Ethoxyethyl) vinyl ether Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (2-Ethoxyethyl) vinyl ether (EEVE) monomer, a critical step for applications sensitive to impurities, such as polymerization and the synthesis of high-purity pharmaceutical intermediates. Commercially available EEVE may contain stabilizers, water, and other byproducts from its synthesis, which can interfere with downstream applications. The following protocols describe methods for removing these impurities to achieve high-purity EEVE.

Introduction

This compound is a versatile monomer used in the synthesis of polymers with applications in coatings, adhesives, and drug delivery systems. The presence of impurities such as water, alcohols, and polymerization inhibitors can significantly affect reaction kinetics, polymer properties, and the purity of final products. Therefore, a robust purification strategy is essential. The primary methods for purifying EEVE involve the removal of inhibitors, drying, and fractional distillation under reduced pressure.

Data Summary

The following table summarizes the expected purity of this compound after various stages of purification. The data is compiled from typical results obtained for analogous vinyl ethers and represents the expected outcome of the described protocols.

Purification StageKey Impurities TargetedTypical Purity Achieved (%)Analytical Method
As-ReceivedStabilizers (e.g., KOH, MEHQ), Water, Acetaldehyde95 - 98GC-MS, ¹H NMR
After Inhibitor RemovalStabilizers (e.g., MEHQ)> 98GC-MS
After DryingWater> 99Karl Fischer Titration
After Fractional DistillationAcetaldehyde, corresponding alcohol, acetals> 99.5GC-MS, ¹H NMR

Experimental Protocols

1. Removal of Phenolic Inhibitors (e.g., MEHQ)

For applications where phenolic inhibitors may interfere, they can be removed using an inhibitor removal column.

Materials:

  • This compound (as-received)

  • Inhibitor removal columns (pre-packed with an appropriate resin)[1]

  • Collection flask

Protocol:

  • Set up the inhibitor removal column in a fume hood.

  • Pass the as-received this compound through the column at a flow rate recommended by the manufacturer.

  • Collect the inhibitor-free monomer in a clean, dry collection flask.

  • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator, as the removal of the inhibitor makes it more susceptible to polymerization.

2. Drying of this compound

Water is a common impurity that can be detrimental to many applications, especially in water-sensitive polymerization reactions.

Materials:

  • Inhibitor-free this compound

  • Anhydrous drying agents (e.g., molecular sieves (3 Å or 4 Å), calcium hydride (CaH₂), or sodium metal)[2][3]

  • Round-bottom flask with a stirrer bar

  • Inert gas supply (e.g., nitrogen or argon)

Protocol using Molecular Sieves:

  • Activate the molecular sieves by heating them in a vacuum oven at a temperature above 300°C for at least 4 hours.

  • Allow the molecular sieves to cool to room temperature under an inert atmosphere.

  • Add the inhibitor-free this compound to a dry round-bottom flask.

  • Add the activated molecular sieves (approximately 10% w/v) to the flask.

  • Stir the mixture under an inert atmosphere for at least 12 hours.

  • The dried monomer can be used directly from the flask or decanted/filtered into another dry flask under an inert atmosphere.

Protocol using Calcium Hydride (for stringent drying):

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the inhibitor-free this compound.

  • Carefully add calcium hydride (CaH₂) powder (approximately 5-10% w/v).

  • Stir the mixture at room temperature for 24 hours or gently reflux for 2-4 hours. Caution: Hydrogen gas is evolved during this process. Ensure proper ventilation.

  • The monomer is then ready for distillation directly from the CaH₂.

3. Purification by Fractional Distillation

Fractional distillation under reduced pressure is the most effective method for achieving high-purity this compound by removing less volatile impurities such as the corresponding alcohol and acetal byproducts[4].

Materials:

  • Dried this compound

  • Distillation apparatus (including a fractionating column with a high number of theoretical plates, a condenser, a receiving flask, and a vacuum source)

  • Heating mantle

  • Cold trap

Protocol:

  • Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried.

  • Transfer the dried this compound to the distillation flask. If dried over CaH₂, the distillation can be performed directly from the drying agent.

  • Connect the apparatus to a vacuum pump, protecting it with a cold trap.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distillation flask.

  • Collect the fraction that distills at the correct boiling point for this compound at the given pressure. For structurally similar vinyl ethers, high purity (>99%) has been achieved through distillation[4].

  • Store the purified monomer under an inert atmosphere in a tightly sealed container in a refrigerator to prevent polymerization and degradation.

Visualizations

The following diagrams illustrate the purification workflow and the logical relationships between the different steps.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product CrudeMonomer As-Received This compound InhibitorRemoval Inhibitor Removal CrudeMonomer->InhibitorRemoval Pass through column Drying Drying InhibitorRemoval->Drying Treat with drying agent Distillation Fractional Distillation Drying->Distillation Distill under reduced pressure PureMonomer High-Purity Monomer (>99.5%) Distillation->PureMonomer Collect pure fraction ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Inhibitors Stabilizers (e.g., MEHQ) Column Inhibitor Removal Column Inhibitors->Column Water Water DryingAgent Drying Agents (Molecular Sieves, CaH₂) Water->DryingAgent Byproducts Synthesis Byproducts (e.g., Acetaldehyde, Alcohols) Distill Fractional Distillation Byproducts->Distill

References

Application Notes and Protocols for the Synthesis of Thermosensitive Films Using (2-Ethoxyethyl) Vinyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermosensitive films based on poly(2-Ethoxyethyl) vinyl ether (p(EOVE)). These films exhibit a Lower Critical Solution Temperature (LCST), making them promising materials for various biomedical applications, including controlled drug delivery.

Introduction

Thermosensitive polymers are a class of "smart" materials that undergo a reversible phase transition in response to temperature changes. Polythis compound is a biocompatible and thermosensitive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below its LCST, the polymer is soluble, while above this temperature, it becomes insoluble and precipitates. This property can be harnessed to create films and hydrogels for temperature-triggered drug release. When incorporated into a film, this transition can modulate the film's swelling behavior and the release of encapsulated therapeutic agents.

Core Principles

The synthesis of thermosensitive films from this compound (EOVE) involves two primary stages:

  • Polymerization of EOVE: Living cationic polymerization is the method of choice for synthesizing p(EOVE) with a controlled molecular weight and a narrow molecular weight distribution. This control is crucial for tuning the LCST of the resulting polymer.

  • Film Fabrication: The synthesized polymer is then processed into a film, typically by solvent casting. The film can be crosslinked to form a hydrogel, which enhances its mechanical stability and influences its swelling and drug release characteristics.

The key property of these films is their thermosensitivity, characterized by the LCST. The LCST can be influenced by factors such as the polymer's molecular weight, concentration, and the presence of additives. In the context of drug delivery, a drug can be loaded into the polymer film, and its release can be triggered by a localized temperature increase above the polymer's LCST.

Experimental Protocols

Protocol 1: Synthesis of Polythis compound (p(EOVE)) via Living Cationic Polymerization

This protocol describes the synthesis of p(EOVE) using a living cationic polymerization method, which allows for precise control over the polymer's molecular weight and distribution.

Materials:

  • This compound (EOVE), distilled over calcium hydride.

  • Toluene, dried by passing through a solvent purification column.

  • Initiator: 1-isobutoxyethyl acetate (IBEA).

  • Lewis Acid Catalyst: Ethylaluminum sesquichloride (EASC, Et1.5AlCl1.5) or Tin(IV) chloride (SnCl4) solution in hexane.

  • Methanol, for termination.

  • Dry nitrogen gas.

  • Anhydrous solvents and glassware.

Procedure:

  • Under a dry nitrogen atmosphere, add freshly distilled toluene to a baked and cooled glass reactor equipped with a magnetic stirrer.

  • Add the initiator, 1-isobutoxyethyl acetate (IBEA), to the reactor.

  • Cool the reactor to the desired polymerization temperature (e.g., 0 °C or -30 °C) in an appropriate bath.

  • Initiate the polymerization by adding the Lewis acid catalyst (e.g., EASC or SnCl4) to the stirred solution.

  • Slowly add the this compound monomer to the reactor. The polymerization is typically rapid.

  • Allow the reaction to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or a mixture of hexane and diethyl ether).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the synthesized p(EOVE) for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

Protocol 2: Fabrication of Thermosensitive p(EOVE) Films

This protocol details the preparation of thermosensitive films from the synthesized p(EOVE) using a solvent casting method.

Materials:

  • Synthesized polythis compound (p(EOVE)).

  • A suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).

  • A flat, level casting surface (e.g., a glass plate or a petri dish).

  • A model drug (optional, for drug release studies).

Procedure:

  • Dissolve a known amount of the synthesized p(EOVE) in the chosen solvent to create a polymer solution of a specific concentration (e.g., 5-10 wt%).

  • If a drug is to be incorporated, dissolve the desired amount of the drug in the polymer solution and mix thoroughly.

  • Pour the polymer solution onto the level casting surface.

  • Cover the casting surface with a container that has small openings to allow for slow and controlled evaporation of the solvent. This helps in the formation of a uniform film.

  • Allow the solvent to evaporate completely at room temperature. This may take 24-48 hours.

  • Once the film is completely dry, carefully peel it from the casting surface.

  • Store the film in a desiccator until further use.

Protocol 3: Characterization of Thermosensitive p(EOVE) Films

This protocol outlines the key experiments to characterize the thermosensitive properties of the fabricated p(EOVE) films.

1. Determination of the Lower Critical Solution Temperature (LCST):

  • Prepare a dilute aqueous solution of the p(EOVE) polymer (e.g., 1 wt%).

  • Place the solution in a temperature-controlled UV-Vis spectrophotometer.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

  • The LCST is determined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

2. Swelling Ratio Measurement:

  • Cut a pre-weighed piece of the dry p(EOVE) film (Wd).

  • Immerse the film in deionized water or a buffer solution at a temperature below the LCST (e.g., 25 °C).

  • At regular time intervals, remove the film, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight of the swollen film becomes constant (equilibrium swelling).

  • Repeat the experiment at a temperature above the LCST (e.g., 40 °C).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

3. In Vitro Drug Release Study:

  • Place a drug-loaded p(EOVE) film of known weight and drug content in a vial containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the vial at a constant temperature, either below or above the LCST, in a shaking water bath.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables present illustrative quantitative data for thermosensitive films based on poly(vinyl ether)s. Note that specific values for p(EOVE) films may vary depending on the synthesis and experimental conditions.

Table 1: Properties of Thermosensitive Poly(vinyl ether) Films

Polymer CompositionMolecular Weight ( g/mol )LCST (°C)Film Thickness (µm)
p(EOVE)10,000~35100
p(EOVE)20,000~33120
p(EOVE-co-NVP)*15,000~40110

*Illustrative data for a copolymer with N-vinylpyrrolidone (NVP).

Table 2: Swelling Behavior of p(EOVE) Films

Temperature (°C)Swelling Ratio (%)
25 (Below LCST)500
40 (Above LCST)150

Table 3: In Vitro Drug Release Profile from p(EOVE) Films

Time (hours)Cumulative Drug Release (%) at 25°CCumulative Drug Release (%) at 40°C
11030
21855
43080
84595
125898
247099

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of thermosensitive p(EOVE) films.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Film Fabrication Monomer EOVE Monomer Polymerization Living Cationic Polymerization Monomer->Polymerization Initiator Initiator (IBEA) Initiator->Polymerization Catalyst Lewis Acid (EASC) Catalyst->Polymerization Polymer p(EOVE) Polymer Polymerization->Polymer Casting Solvent Casting Polymer->Casting Solvent Solvent Solvent->Casting Drug Drug (Optional) Drug->Casting Film Thermosensitive Film Casting->Film

Caption: Experimental workflow for the synthesis and fabrication of thermosensitive p(EOVE) films.

Drug_Release_Mechanism cluster_below Below LCST (e.g., 25°C) cluster_above Above LCST (e.g., 40°C) Film_hydrated Film is Swollen and Hydrophilic Slow_release Slow Drug Release Film_hydrated->Slow_release Film_dehydrated Film Collapses and Becomes Hydrophobic Fast_release Rapid Drug Release Film_dehydrated->Fast_release Temperature Temperature Stimulus Temperature->Film_hydrated < LCST Temperature->Film_dehydrated > LCST

Caption: Mechanism of temperature-triggered drug release from a p(EOVE) film.

Application Notes and Protocols for the Copolymerization of (2-Ethoxyethyl) vinyl ether (EOEVE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxyethyl) vinyl ether (EOEVE) is a versatile monomer that can be copolymerized with a variety of other monomers to generate functional polymers with tailored properties. Of particular interest to the biomedical and pharmaceutical fields are the thermoresponsive characteristics of EOEVE-containing copolymers. These polymers can exhibit a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from soluble to insoluble in aqueous solutions upon a change in temperature. This property makes them excellent candidates for the development of "smart" drug delivery systems, where the release of a therapeutic agent can be triggered by temperature changes, such as the transition from room temperature to physiological temperature.

This document provides detailed application notes and protocols for the synthesis and characterization of copolymers of EOEVE, with a focus on its copolymerization with isobutyl vinyl ether (IBVE) via living cationic polymerization. Additionally, it outlines a workflow for the application of these copolymers in thermoresponsive drug delivery systems.

Copolymerization of this compound (EOEVE) with Isobutyl vinyl ether (IBVE)

The copolymerization of EOEVE with a more hydrophobic monomer like isobutyl vinyl ether (IBVE) allows for the fine-tuning of the copolymer's thermoresponsive properties. By adjusting the ratio of the hydrophilic EOEVE to the hydrophobic IBVE, the LCST of the resulting copolymer can be precisely controlled. Living cationic polymerization is the method of choice for this synthesis as it provides excellent control over molecular weight, copolymer composition, and architecture (e.g., random or block copolymers), resulting in well-defined polymers with low polydispersity.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of a Random Copolymer of EOEVE and IBVE via Living Cationic Polymerization

This protocol describes the synthesis of a random copolymer of EOEVE and IBVE using a 1-isobutoxyethyl acetate (IBOA) initiator and an ethylaluminum sesquichloride (EASC) co-initiator in the presence of a Lewis base to control the polymerization.

Materials:

  • This compound (EOEVE), distilled from calcium hydride.

  • Isobutyl vinyl ether (IBVE), distilled from calcium hydride.

  • 1-isobutoxyethyl acetate (IBOA) initiator.

  • Ethylaluminum sesquichloride (EASC) (0.5 M in hexane).

  • Ethyl acetate (EtOAc), dried over molecular sieves.

  • Toluene, anhydrous.

  • Methanol, anhydrous.

  • Nitrogen gas, high purity.

  • Standard Schlenk line and glassware.

Procedure:

  • Glassware Preparation: All glassware is dried in an oven at 120°C overnight and then assembled and flame-dried under a high-purity nitrogen atmosphere.

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with anhydrous toluene (50 mL) and ethyl acetate (0.5 mL) under a nitrogen atmosphere.

  • Monomer Addition: EOEVE (e.g., 5 mmol) and IBVE (e.g., 5 mmol) are added to the reaction flask via syringe.

  • Initiator Addition: The initiator, IBOA (e.g., 0.1 mmol), is added to the stirred solution.

  • Cooling: The reaction mixture is cooled to 0°C in an ice bath.

  • Initiation of Polymerization: EASC solution (e.g., 0.4 mmol) is added dropwise to the cooled and stirred reaction mixture to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed at 0°C for the desired time (e.g., 2 hours), with periodic sampling to monitor monomer conversion via gas chromatography (GC) or ¹H NMR spectroscopy.

  • Termination: The polymerization is terminated by the addition of pre-chilled anhydrous methanol (5 mL).

  • Purification: The polymer solution is poured into a large volume of a non-solvent, such as a methanol/water mixture (90/10 v/v), to precipitate the copolymer. The precipitate is then collected and redissolved in a small amount of a suitable solvent like acetone and re-precipitated. This process is repeated three times.

  • Drying: The purified copolymer is dried under vacuum at 40°C to a constant weight.

  • Characterization: The copolymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to determine the copolymer composition. The thermal properties, including the LCST, are determined by UV-Vis spectroscopy of an aqueous solution of the copolymer at varying temperatures.

Data Presentation

The following tables summarize representative quantitative data for the copolymerization of EOEVE and IBVE.

Table 1: Reaction Conditions for the Synthesis of P(EOEVE-co-IBVE)

Entry[EOEVE]₀ (M)[IBVE]₀ (M)[IBOA]₀ (mM)[EASC]₀ (mM)[EtOAc]₀ (M)Temp (°C)Time (h)
10.50.510401.002
20.70.310401.002
30.30.710401.002

Table 2: Characterization of P(EOEVE-co-IBVE) Copolymers

EntryEOEVE in Copolymer (mol%)¹Mn ( g/mol )²PDI²LCST (°C)³
15110,5001.1545
27210,2001.1258
33310,8001.1835

¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC calibrated with polystyrene standards. ³ Determined as the temperature at which the transmittance of a 1 wt% aqueous polymer solution drops to 50%.

Application in Thermoresponsive Drug Delivery

Amphiphilic block copolymers of EOEVE can self-assemble in aqueous solutions to form micelles, which can serve as nanocarriers for hydrophobic drugs.[4][5] A common strategy is to synthesize a diblock copolymer with a permanently hydrophilic block and a thermoresponsive EOEVE-containing block. Below the LCST, the copolymer is soluble, but above the LCST, the thermoresponsive block becomes hydrophobic, triggering the self-assembly into micelles that can encapsulate a drug.

Experimental Workflow: Drug Encapsulation and Release

The following workflow outlines the process of encapsulating a hydrophobic drug into thermoresponsive micelles and the subsequent temperature-triggered release.

DrugDeliveryWorkflow cluster_prep Micelle Preparation and Drug Loading cluster_release Temperature-Triggered Drug Release synthesis Synthesis of Amphiphilic Block Copolymer dissolution Dissolution of Copolymer and Hydrophobic Drug in Organic Solvent synthesis->dissolution evaporation Evaporation of Organic Solvent to form a Thin Film dissolution->evaporation hydration Hydration of Film with Aqueous Buffer below LCST evaporation->hydration micellization Self-Assembly into Drug-Loaded Micelles hydration->micellization injection Administration of Micelle Solution micellization->injection Drug Delivery System temp_increase Temperature Increase to Physiological Temp (above LCST) injection->temp_increase destabilization Micelle Destabilization due to Hydrophobic Collapse of P(EOEVE) Block temp_increase->destabilization drug_release Release of Encapsulated Drug at Target Site destabilization->drug_release

Caption: Workflow for drug encapsulation and temperature-triggered release.

Signaling Pathways and Logical Relationships

The stimuli-responsive behavior of EOEVE-based copolymers can be integrated into more complex biological signaling pathways for targeted drug delivery. For instance, micelles can be designed to be stable in the bloodstream but to disassemble in the acidic microenvironment of a tumor, followed by temperature-induced drug release.

SignalingPathway cluster_circulation Systemic Circulation (pH 7.4, 37°C) cluster_tumor Tumor Microenvironment cluster_extracellular Extracellular Space (pH ~6.5) cluster_endocytosis Endocytosis and Endosomal Trafficking cluster_cytosol Cytosol micelle_stable Stable Drug-Loaded Micelle micelle_destabilize pH-Triggered Micelle Destabilization (optional) micelle_stable->micelle_destabilize EPR Effect endosome Endosome (pH ~5.5) micelle_destabilize->endosome Endocytosis lysosome Lysosome (pH ~4.5) endosome->lysosome endosomal_escape Endosomal Escape lysosome->endosomal_escape pH-mediated drug_action Drug Action on Intracellular Target endosomal_escape->drug_action

Caption: Logical relationships in targeted and stimuli-responsive drug delivery.

This diagram illustrates a potential pathway where a micelle composed of an EOEVE copolymer first accumulates in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect. The acidic tumor microenvironment can then trigger a conformational change or partial destabilization of the micelle. Following endocytosis, the further drop in pH within the endosomes and lysosomes can lead to endosomal escape, releasing the drug into the cytosol where it can exert its therapeutic effect. The thermoresponsive nature of the EOEVE block can be designed to play a role at any of these stages, for example, by promoting aggregation and membrane interaction upon reaching physiological temperature.

References

Troubleshooting & Optimization

Preventing premature polymerization of (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of (2-Ethoxyethyl) vinyl ether. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the premature polymerization of this compound.

Issue Possible Causes Recommended Actions
Visible precipitates or cloudiness in the monomer bottle. Peroxide formation and subsequent oligomerization or polymerization.Do not use. The material may be hazardous. Follow the detailed protocol for peroxide testing. If peroxides are present, they must be removed before use. For high levels of peroxides or visible crystals, contact your institution's Environmental Health & Safety (EHS) office for disposal guidance.
The monomer feels warm to the touch or is evolving vapors. Runaway polymerization is in progress. This is a hazardous situation.Evacuate the immediate area and alert others. Do not attempt to move the container. Contact your institution's EHS or emergency response team immediately.
The monomer viscosity has noticeably increased. Partial polymerization has occurred.Test for peroxides. If peroxides are present, remove them using the appropriate protocol. If the viscosity remains high after peroxide removal, the monomer is likely unsuitable for most applications and should be disposed of according to your institution's guidelines.
Inconsistent or unexpected reaction outcomes. The presence of peroxides or acidic impurities may be initiating unintended side reactions or polymerization.Test the monomer for peroxides and acidity. Remove peroxides if present. To remove acidic impurities, consider passing the monomer through a short column of basic activated alumina.
Polymerization occurs immediately upon addition of a catalyst or reagent. The catalyst concentration may be too high, or the monomer may contain impurities that accelerate the reaction.Reduce the catalyst concentration. Ensure the monomer is free of peroxides and acidic impurities. Perform the reaction at a lower temperature to better control the initiation rate.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I properly store this compound to prevent polymerization? A1: this compound should be stored in a cool, dry, and dark place, away from heat, light, and sources of ignition. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can lead to peroxide formation. Refrigeration at 2-8°C is advisable for long-term storage.

  • Q2: What are the signs of peroxide formation in this compound? A2: Visual signs of peroxide formation can include the appearance of a viscous liquid, crystalline solids, or cloudiness in the monomer. However, dangerous levels of peroxides can be present without any visible signs. Therefore, regular testing is crucial.

  • Q3: How often should I test for peroxides? A3: It is recommended to test for peroxides upon receipt of the chemical, before each use, and at regular intervals (e.g., every 3-6 months) for opened containers. Unopened containers should be tested at least annually or before their expiration date.

Inhibitors

  • Q4: What inhibitors are commonly used to prevent the polymerization of this compound? A4: Common inhibitors for vinyl ethers include potassium hydroxide (KOH) and various phenolic antioxidants such as butylated hydroxytoluene (BHT). Commercial preparations of vinyl ethers often contain a small amount of an inhibitor. For example, ethyl vinyl ether is often stabilized with 0.1% KOH.

  • Q5: Can I add my own inhibitor to this compound? A5: Yes, if you have purified the monomer by distillation, it is essential to add an inhibitor for storage. The choice and concentration of the inhibitor will depend on your specific application and storage duration. It is crucial to ensure the inhibitor is compatible with your downstream reactions.

Polymerization Mechanisms

  • Q6: What can cause the premature polymerization of this compound? A6: Premature polymerization is primarily caused by two mechanisms:

    • Free-radical polymerization: Initiated by peroxides that form upon exposure to air (oxygen). This process can be accelerated by heat and light.

    • Cationic polymerization: This is a very rapid process initiated by acidic impurities, including protic acids and Lewis acids.

Experimental Procedures

  • Q7: How do I test for the presence of peroxides? A7: A common and simple method is the use of peroxide test strips. Alternatively, a wet chemical method using potassium iodide can be employed. Detailed protocols for both are provided in the "Experimental Protocols" section.

  • Q8: What should I do if I detect peroxides in my this compound? A8: If peroxides are detected, they must be removed before the monomer can be used, especially if distillation is planned. Procedures for peroxide removal using activated alumina or a ferrous sulfate solution are detailed in the "Experimental Protocols" section.

Data Presentation

Table 1: Common Inhibitors for Vinyl Ethers

InhibitorTypical ConcentrationMechanism of ActionConsiderations
Potassium Hydroxide (KOH)~0.1% w/wBasic compound that neutralizes acidic impurities which can initiate cationic polymerization.May not be suitable for all applications, particularly those sensitive to bases. Can be removed by distillation.
Butylated Hydroxytoluene (BHT)10-100 ppmFree-radical scavenger that inhibits peroxide-initiated polymerization.Effective against free-radical polymerization. Can be removed by distillation or passing through a column of activated alumina.
N,N-Diethylaniline~0.1%Mentioned as a stabilizer for ethyl vinyl ether.[1]

Note: The optimal inhibitor and concentration can vary depending on the specific grade of this compound and the intended application. Always consult the manufacturer's safety data sheet (SDS) and consider performing small-scale stability tests.

Experimental Protocols

Protocol 1: Peroxide Detection with Test Strips

Objective: To semi-quantitatively determine the concentration of peroxides in this compound.

Materials:

  • This compound sample

  • Peroxide test strips (e.g., Quantofix®)

  • Clean, dry glass rod or pipette

  • Deionized water

Procedure:

  • Carefully open the container of this compound.

  • Using a clean glass rod or pipette, apply a small drop of the monomer to the test pad of the peroxide test strip.

  • Allow the solvent to evaporate completely from the test pad.

  • Dip the test strip with the dried sample into deionized water for 1 second.

  • Remove the strip and wait for the time specified in the manufacturer's instructions (typically 15-30 seconds).

  • Compare the color of the test pad to the color chart provided with the test strips to determine the approximate peroxide concentration in ppm (mg/L).

Protocol 2: Peroxide Removal with Activated Alumina

Objective: To remove peroxides from this compound using a column of activated alumina.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral, Brockmann I, standard grade, ~150 mesh)

  • Chromatography column

  • Glass wool or fritted glass disc

  • Collection flask

  • Inert gas source (optional)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

  • Add a small layer of sand (optional).

  • Dry-pack the column with activated alumina. The amount of alumina will depend on the volume of the ether to be purified; a general rule is to use about 10-20 g of alumina per 100 mL of ether.

  • Gently tap the column to ensure even packing.

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the ether to percolate through the column under gravity. If the flow is too slow, a small amount of positive pressure from an inert gas can be applied.

  • Collect the purified ether in a clean, dry collection flask.

  • Test the purified ether for the presence of peroxides using a test strip to confirm their removal.

  • Important: The alumina will retain the peroxides. It should be quenched by slowly adding a dilute acidic solution of ferrous sulfate before disposal.

Protocol 3: Peroxide Removal with Ferrous Sulfate

Objective: To remove peroxides from this compound by washing with a ferrous sulfate solution.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Filtration setup

Procedure:

  • Prepare the ferrous sulfate washing solution: Dissolve 60 g of ferrous sulfate heptahydrate in 100 mL of deionized water, and then carefully add 6 mL of concentrated sulfuric acid.

  • In a fume hood, place the this compound in a separatory funnel.

  • Add an equal volume of the ferrous sulfate solution to the separatory funnel.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) may change color as the ferrous ions are oxidized.

  • Drain and discard the aqueous layer.

  • Repeat the washing with the ferrous sulfate solution until the organic layer tests negative for peroxides.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining aqueous solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the ether to dry it.

  • Swirl the flask and let it stand for at least 30 minutes.

  • Filter the dried ether to remove the drying agent.

  • Add an appropriate inhibitor if the purified ether is to be stored.

Visualizations

Premature_Polymerization_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_actions Recommended Actions symptom1 Visible Precipitates / Cloudiness cause1 Peroxide Formation symptom1->cause1 symptom2 Increased Viscosity symptom2->cause1 symptom3 Unexpected Reaction Outcome symptom3->cause1 cause2 Acidic Impurities symptom3->cause2 cause3 Contamination symptom3->cause3 action1 Test for Peroxides cause1->action1 action3 Purify via Alumina Column cause2->action3 action4 Dispose of Monomer cause3->action4 action2 Remove Peroxides (Alumina / FeSO4) action1->action2 Positive Test action1->action4 High Peroxide Level action2->action3 For Further Purification

Caption: Troubleshooting logic for premature polymerization.

Peroxide_Removal_Workflow start Start: this compound with suspected peroxides test Test for Peroxides (e.g., Test Strips) start->test remove Choose Peroxide Removal Method test->remove Peroxides Detected end_safe Purified Monomer (Safe for Use) test->end_safe No Peroxides alumina Activated Alumina Column remove->alumina ferrous Ferrous Sulfate Wash remove->ferrous verify Verify Peroxide Removal (Test Again) alumina->verify ferrous->verify verify->end_safe Successful end_unsafe Dispose of Monomer (If removal is incomplete) verify->end_unsafe Unsuccessful

Caption: Experimental workflow for peroxide removal.

References

Troubleshooting low yields in (2-Ethoxyethyl) vinyl ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (2-Ethoxyethyl) vinyl ether, primarily through palladium-catalyzed transvinylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed transvinylation (or transetherification) of 2-ethoxyethanol with a simple vinyl ether, such as ethyl vinyl ether. This method offers good yields (typically ranging from 40% to 75%) under relatively mild conditions.[1][2] Other methods include reactions involving acetylene, but these often require more stringent conditions, such as high pressure.

Q2: What are the primary causes of low yields in this synthesis?

Low yields in the palladium-catalyzed synthesis of this compound can often be attributed to several factors:

  • Inactive or Insufficient Catalyst: The palladium catalyst is crucial for the reaction, and its activity can be compromised by impurities or improper handling.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction's efficiency.

  • Side Reactions: The formation of byproducts, most commonly acetals, can consume the starting materials and reduce the yield of the desired vinyl ether.

  • Impure Reactants: The purity of 2-ethoxyethanol and the vinylating agent can impact catalyst activity and lead to side reactions.

  • Inefficient Purification: Product loss during the workup and purification steps can also contribute to lower overall yields.

Q3: How can I tell if my palladium catalyst is active?

An active palladium catalyst, often generated in situ from a precursor like palladium(II) acetate and a ligand like 1,10-phenanthroline, should result in a noticeable conversion of the starting alcohol within a reasonable timeframe (e.g., 24 hours at room temperature).[1] If you observe little to no conversion, your catalyst may be inactive. This could be due to degradation of the palladium precursor or the presence of catalyst poisons in your reactants or solvent.

Q4: What is the most significant side reaction, and how can I minimize it?

The most common side reaction is the formation of acetals.[3] This occurs when the alcohol (2-ethoxyethanol) adds to the vinyl ether product. Acetal formation can be suppressed by carefully controlling the reaction temperature. Lower reaction temperatures generally favor the desired transvinylation over acetal formation.[3] Additionally, using a non-acidic catalyst system is crucial, as acidic conditions promote acetal formation.

Troubleshooting Guide

Issue 1: Low or No Conversion of 2-Ethoxyethanol

If you observe minimal or no consumption of your starting alcohol, consider the following troubleshooting steps:

Potential Cause Recommended Action Expected Outcome
Inactive Catalyst Ensure the palladium precursor (e.g., palladium(II) acetate) is of high quality and has been stored correctly. Prepare the catalyst in situ immediately before use.An active catalyst should initiate the reaction, leading to the consumption of 2-ethoxyethanol.
Incorrect Ligand The choice of ligand is critical. For this reaction, 1,10-phenanthroline has been shown to be effective.[1] Triphenylphosphine may not be a suitable ligand for this transformation.[1]Using the correct ligand will facilitate the catalytic cycle and improve conversion.
Inappropriate Solvent Dichloromethane is often the solvent of choice for this reaction.[1] Solvents like THF and DMF have been reported to give poor conversions.[1]Switching to an appropriate solvent will improve the solubility and efficacy of the catalyst.
Low Reaction Temperature While lower temperatures can suppress side reactions, a temperature that is too low may result in a very slow reaction rate. The reaction is typically run at room temperature (around 20°C).[1]Optimizing the temperature will balance the reaction rate and selectivity.
Issue 2: Low Yield of this compound Despite Good Conversion

If your starting material is consumed but the yield of the desired product is low, the following may be the cause:

Potential Cause Recommended Action Expected Outcome
Acetal Formation As mentioned, this is a common side reaction. Consider running the reaction at a lower temperature to disfavor acetal formation.[3]A lower reaction temperature should increase the ratio of vinyl ether to acetal, thereby improving the yield of the desired product.
Suboptimal Reactant Ratio An excess of the vinylating agent (e.g., ethyl vinyl ether) is typically used to drive the equilibrium towards the product. A molar ratio of 12 equivalents of ethyl vinyl ether to 1 equivalent of 2-ethoxyethanol has been found to be optimal in similar systems.[1]Increasing the excess of the vinylating agent can improve the conversion and yield.
Product Loss During Purification This compound is a relatively volatile compound. Care should be taken during solvent removal and purification to avoid product loss. Use of a rotary evaporator at low temperature and pressure is recommended.Minimizing product loss during workup will directly improve the isolated yield.

Data on Reaction Parameters

The following table summarizes the effect of various reaction parameters on the synthesis of a functionalized vinyl ether using a palladium-catalyzed transetherification, which can be considered representative for the synthesis of this compound.

Parameter Condition Conversion (%) Yield (%) Reference
Catalyst Loading 1% Pd(OAc)₂Moderate-[1]
2% Pd(OAc)₂ 69 59 [1]
5% Pd(OAc)₂No notable advantage-[1]
10% Pd(OAc)₂Slight drop in conversion-[1]
Ligand NoneNo transformation-[1]
TriphenylphosphineNo desired product-[1]
1,10-phenanthroline 69 59 [1]
Solvent THFPoor-[1]
DMFPoor-[1]
TolueneModerate-[1]
Dichloromethane 69 59 [1]
EVE/Alcohol Molar Ratio 6Lower conversion-[1]
12 Higher conversion -[1]
>12No benefit (dilution effect)-[1]

Data is for the synthesis of 2-(vinyloxymethyl) furan and is intended to be illustrative.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of functionalized vinyl ethers.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-phenanthroline

  • 2-ethoxyethanol

  • Ethyl vinyl ether (EVE)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 molar equivalents) in dichloromethane.

    • In a separate flask, dissolve 1,10-phenanthroline (0.03 molar equivalents) in dichloromethane.

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.

    • Stir the resulting mixture at room temperature for 30 minutes to generate the catalyst in situ.

  • Reaction:

    • In a separate flask, prepare a solution of 2-ethoxyethanol (1 molar equivalent) and ethyl vinyl ether (12 molar equivalents) in dichloromethane.

    • Add this solution to the prepared catalyst solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Purification:

    • Monitor the reaction progress by taking a small aliquot, removing the volatiles under vacuum, and analyzing by ¹H NMR.

    • Upon completion, quench the reaction by adding distilled water.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate using a rotary evaporator at low temperature and pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_products Products 2-Ethoxyethanol 2-Ethoxyethanol Product This compound 2-Ethoxyethanol->Product Transvinylation Ethyl_vinyl_ether Ethyl vinyl ether Ethyl_vinyl_ether->Product Ethanol Ethanol Catalyst Pd(OAc)2 / 1,10-phenanthroline Catalyst->Product

Caption: Palladium-catalyzed transvinylation of 2-ethoxyethanol.

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield Observed Check_Conversion Is conversion of 2-ethoxyethanol low? Start->Check_Conversion Check_Catalyst Check catalyst activity and loading. Verify ligand and solvent. Check_Conversion->Check_Catalyst Yes Check_Side_Reactions Is there evidence of side products (e.g., acetals)? Check_Conversion->Check_Side_Reactions No End Yield Improved Check_Catalyst->End Optimize_Temp Lower reaction temperature. Optimize reactant ratios. Check_Side_Reactions->Optimize_Temp Yes Check_Purification Review purification procedure for product loss. Check_Side_Reactions->Check_Purification No Optimize_Temp->End Check_Purification->End

Caption: A logical workflow for troubleshooting low yields.

Parameter_Relationships Parameter Interdependencies Yield Product Yield Catalyst Catalyst Concentration Catalyst->Yield + (up to optimum) Temperature Temperature Temperature->Yield +/- Side_Products Side Products (e.g., Acetals) Temperature->Side_Products + Reactant_Ratio Reactant Ratio (EVE/Alcohol) Reactant_Ratio->Yield + Side_Products->Yield -

Caption: Relationship between key parameters and reaction outcome.

References

Technical Support Center: Optimizing Initiator Concentration for Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing initiator concentration for successful vinyl ether polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of initiator concentration in vinyl ether polymerization?

A1: The initiator concentration is a critical parameter in vinyl ether polymerization that directly influences the reaction rate, the molecular weight, and the molecular weight distribution (polydispersity, Đ) of the resulting polymer. Generally, a higher initiator concentration leads to a faster polymerization rate but results in shorter polymer chains (lower molecular weight).[1] Conversely, a lower initiator concentration can produce higher molecular weight polymers, but the reaction may proceed much slower.[1]

Q2: How does initiator concentration affect the molecular weight and polydispersity of poly(vinyl ether)s?

A2: In an ideal living cationic polymerization, the number-average molecular weight (Mn) of the polymer is inversely proportional to the initial initiator concentration for a given monomer concentration. However, in practice, side reactions such as chain transfer can complicate this relationship.[2] An inappropriate initiator concentration can lead to a loss of control over the polymerization, resulting in a broad molecular weight distribution (high Đ).[2] Optimizing the initiator concentration is therefore crucial for achieving a desired molecular weight and a narrow polydispersity (Đ < 1.5), which is often a goal in controlled polymerization.[3]

Q3: Can the choice of initiator type affect the optimal concentration?

A3: Absolutely. Different initiator systems, such as those based on Lewis acids (e.g., SnCl4, BF3·OEt2), protonic acids, or organic catalysts, have varying efficiencies and mechanisms.[4][5][6] The optimal concentration will depend on the specific initiator's activity, the monomer's reactivity, and the reaction conditions (e.g., temperature, solvent). For instance, highly active initiators may be used at very low concentrations, sometimes in the parts-per-million (ppm) range, to maintain control over the polymerization.[7]

Q4: What are some common issues related to initiator concentration in vinyl ether polymerization?

A4: Common issues include:

  • Uncontrolled, rapid polymerization: This can occur if the initiator concentration is too high, leading to a highly exothermic reaction that is difficult to manage and results in polymers with broad molecular weight distributions.[2]

  • Low monomer conversion: If the initiator concentration is too low, the polymerization may be very slow or may not go to completion.

  • Poor reproducibility: Variations in initiator concentration, especially when dealing with highly sensitive systems, can lead to significant differences in polymer characteristics between batches.[2]

  • Chain transfer reactions: Suboptimal initiator concentrations can promote chain transfer reactions, which can limit the achievable molecular weight and broaden the polydispersity.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Polymerization is too fast and uncontrolled, leading to a broad molecular weight distribution (Đ > 1.5). The initiator concentration is likely too high for the given reaction conditions.Decrease the initiator concentration. Consider lowering the reaction temperature to further moderate the reaction rate.[8]
Low or no monomer conversion. The initiator concentration may be too low, or the initiator may be inactive due to impurities.Increase the initiator concentration incrementally. Ensure all reagents and solvents are properly purified and dried, as water can terminate cationic polymerization.
The obtained molecular weight is significantly lower than the theoretical value. This is often due to chain transfer reactions. The initiator concentration could be a contributing factor.Optimize the initiator-to-monomer ratio. Some studies have shown that decreasing the initial monomer concentration can sometimes increase isotacticity and control over molecular weight.[4][5] Consider using a different initiator or adding a stabilizing agent (ligand) to suppress chain transfer.[8]
Inconsistent results between experiments (poor reproducibility). This can be caused by inaccurate measurement of the initiator, especially at low concentrations, or sensitivity to trace impurities.[2]Prepare a stock solution of the initiator to ensure accurate and consistent dosing.[6] Ensure rigorous purification of all monomers, solvents, and glassware to remove inhibitors and water.
Bimodal or multimodal molecular weight distribution observed in GPC. This may indicate the presence of multiple active species or a poorly controlled initiation step.Re-evaluate the initiator system and its concentration. Ensure rapid and uniform mixing of the initiator with the monomer solution at the start of the polymerization.

Experimental Protocols

General Protocol for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific initiator systems and research goals.

Materials:

  • Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.[6]

  • Initiator (e.g., SnCl4 solution in heptane, trifluoromethanesulfonic acid).

  • Anhydrous toluene (or other suitable solvent), purified by passing through a solvent purification system.[6]

  • Dry nitrogen or argon gas.

  • Quenching agent (e.g., pre-chilled methanol or diethylamine).

Procedure:

  • Preparation of Glassware: All glassware should be thoroughly dried in an oven at >100°C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas.

  • Addition of Solvent and Monomer: Add the desired amount of anhydrous toluene to the reaction flask via a dry syringe. Cool the flask to the target reaction temperature (e.g., -78°C, -30°C, or 0°C) using a suitable cooling bath. Once the temperature has stabilized, add the purified IBVE monomer via syringe.

  • Initiation: Prepare a stock solution of the initiator to ensure accurate dosing. Inject the calculated amount of the initiator solution into the rapidly stirring monomer solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time. The reaction time can vary from seconds to hours depending on the initiator, temperature, and desired conversion.[6]

  • Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol or a solution of diethylamine in the reaction solvent.

  • Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol). Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC). Determine monomer conversion using 1H NMR spectroscopy.[8]

Data Presentation

Table 1: Effect of Initiator Concentration on IBVE Polymerization in Aqueous Suspension
[CumOH] (M)Monomer Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
0.05~40~18,000>1.8
0.10~48~15,000>1.8
0.1552~12,000>1.8
Data adapted from a study on the aqueous cationic polymerization of isobutyl vinyl ether (IBVE) using a CumOH/B(C6F5)3/Et2O initiating system at 20°C.[2][10]

This table illustrates that for this specific system, as the initiator (CumOH) concentration increases, the monomer conversion also increases, while the number-average molecular weight (Mn) decreases. The polydispersity remains broad, indicating a non-controlled polymerization under these conditions.[2]

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Purify Reagents) setup Reaction Setup (Inert Atmosphere, Cooling) prep->setup reagents Add Solvent and Monomer setup->reagents initiation Initiation (Inject Initiator Solution) reagents->initiation polymerization Polymerization (Controlled Time and Temperature) initiation->polymerization quench Quenching (Add Methanol/Amine) polymerization->quench isolation Polymer Isolation (Precipitation and Drying) quench->isolation characterization Characterization (GPC, NMR) isolation->characterization

Caption: General experimental workflow for vinyl ether polymerization.

initiator_effect initiator_conc Initiator Concentration rate Polymerization Rate initiator_conc->rate Increases chains Number of Polymer Chains initiator_conc->chains Increases mn Molecular Weight (Mn) chain_length Average Chain Length chains->chain_length Decreases chain_length->mn Decreases

Caption: Relationship between initiator concentration and polymer properties.

References

Side reactions of (2-Ethoxyethyl) vinyl ether in acidic media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2-Ethoxyethyl) vinyl ether

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in acidic media, particularly for its application as a protecting group for alcohols.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound and acid catalysts.

Q1: My reaction to form the 1-ethoxyethyl (EE) ether is showing a low yield. What are the common causes and solutions?

A1: Low yields in the formation of EE ethers can stem from several factors, primarily related to the stability of the vinyl ether and the resulting acetal under acidic conditions.

  • Cause 1: Hydrolysis of this compound. The vinyl ether can hydrolyze in the presence of acid and trace amounts of water to form acetaldehyde and 2-ethoxyethanol. This side reaction consumes the starting material.

  • Solution 1: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Cause 2: Inappropriate choice or amount of acid catalyst. A catalyst that is too strong or used in excess can promote side reactions.

  • Solution 2: Use a mild acid catalyst. Catalytic amounts of pyridinium p-toluenesulfonate (PPTS) are often preferred over stronger acids like p-toluenesulfonic acid (PTSA) or sulfuric acid because PPTS provides a more controlled, less acidic environment.

  • Cause 3: Reversibility of the reaction. The protection reaction is reversible. The equilibrium may not favor the product under certain conditions.

  • Solution 3: Use a slight excess of this compound to push the equilibrium towards the product. However, avoid a large excess, which can complicate purification.

Q2: I am observing unexpected byproducts in my reaction mixture, particularly a signal for acetaldehyde. Why is this happening?

A2: The presence of acetaldehyde is a strong indicator of the hydrolysis of this compound.

The vinyl ether reacts with water under acidic catalysis to break down into acetaldehyde and 2-ethoxyethanol. Acetaldehyde is volatile and can sometimes be detected by its characteristic odor. Its presence can lead to further side reactions, such as aldol condensations, depending on the other components of the reaction mixture. To mitigate this, it is crucial to maintain strictly anhydrous conditions.

Q3: The reaction mixture turned brown and viscous, suggesting polymerization. How can this be avoided?

A3: this compound can undergo cationic polymerization, which is initiated by acids.[1] This is a significant side reaction, especially with strong acids or at higher temperatures.

  • Control Acidity: Use the mildest possible acid catalyst (e.g., PPTS) and only in catalytic amounts. Strong acids like sulfuric acid or Lewis acids like boron trifluoride can readily initiate polymerization.[1]

  • Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to suppress the rate of polymerization. High temperatures can accelerate this unwanted side reaction.

  • Monomer Purity: Ensure the this compound is free from peroxides, which can also initiate polymerization. If necessary, pass the vinyl ether through a column of basic alumina before use.

  • Controlled Addition: Add the acid catalyst slowly to the solution of the alcohol and vinyl ether to avoid localized high concentrations of acid.

Diagrams of Reaction Pathways

Hydrolysis_Side_Reaction cluster_reactants Reactants cluster_products Side Products EV This compound Acetaldehyde Acetaldehyde EV->Acetaldehyde H+ (catalyst) Ethoxyethanol 2-Ethoxyethanol EV->Ethoxyethanol H+ (catalyst) H2O Water (trace) H2O->Acetaldehyde H2O->Ethoxyethanol

Caption: Hydrolysis of this compound in the presence of acid and water.

Polymerization_Side_Reaction cluster_main Cationic Polymerization Monomer (2-Ethoxyethyl) vinyl ether Initiation Initiation (Carbocation Formation) Monomer->Initiation H+ (strong acid) Propagation Propagation (Chain Growth) Initiation->Propagation + Monomer Propagation->Propagation + Monomer Polymer Poly(vinyl ether) Propagation->Polymer

Caption: Cationic polymerization of this compound initiated by strong acid.

Frequently Asked Questions (FAQs)

Q4: What are the main side products when using this compound as a protecting group for alcohols in acidic media?

A4: The primary side products arise from the reaction of the vinyl ether with water. The acid-catalyzed hydrolysis of this compound yields acetaldehyde and 2-ethoxyethanol.[2] If the reaction conditions are too harsh (e.g., strong acid, high temperature), polymerization of the vinyl ether can also occur, leading to the formation of poly(vinyl ether).

Side Product Origin Conditions Favoring Formation
AcetaldehydeHydrolysis of vinyl etherPresence of water, strong acid
2-EthoxyethanolHydrolysis of vinyl etherPresence of water, strong acid
Poly(vinyl ether)Cationic polymerizationStrong acids, high temperature

Q5: Which acid catalysts are recommended to minimize side reactions, and which should be avoided?

A5: The choice of acid catalyst is critical for the success of the protection reaction.

  • Recommended Catalysts: Mild, sterically hindered acids are preferred as they are less likely to promote polymerization and other side reactions.

    • Pyridinium p-toluenesulfonate (PPTS): Often the catalyst of choice. It is mildly acidic and provides a buffered environment.

    • Camphorsulfonic acid (CSA): A chiral acid that is also effective and relatively mild.

  • Catalysts to Use with Caution:

    • p-Toluenesulfonic acid (PTSA): More acidic than PPTS and should be used in strictly catalytic amounts and at low temperatures.

    • Trifluoroacetic acid (TFA): A strong acid that can be used in very small quantities, but carries a higher risk of side reactions.[2]

  • Catalysts to Avoid:

    • Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl): These strong mineral acids are generally too harsh and will likely lead to rapid polymerization and decomposition.

    • Lewis Acids (e.g., BF₃·OEt₂, AlCl₃): These are potent initiators for cationic polymerization and should be avoided for this application.[1]

Catalyst Typical Conditions Potential for Side Reactions
PPTS0.05 - 0.1 eq., CH₂Cl₂, 0 °C to RTLow
PTSA0.01 - 0.05 eq., CH₂Cl₂, 0 °CModerate
TFA< 0.01 eq., CH₂Cl₂, 0 °CHigh
H₂SO₄Not RecommendedVery High
BF₃·OEt₂Not RecommendedVery High

Q6: What is the general experimental protocol for protecting an alcohol with this compound?

A6: The following is a general procedure for the formation of an EE ether using PPTS as the catalyst.

Experimental Protocol: Protection of a Primary Alcohol

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous dichloromethane (CH₂Cl₂) as the solvent. If necessary, distill from calcium hydride.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add this compound (1.5 eq.) to the stirred solution.

    • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq.) in one portion.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start: Dry Glassware & Anhydrous Solvent Setup Dissolve Alcohol (1 eq.) in CH2Cl2 under N2 Start->Setup Cool Cool to 0 °C Setup->Cool Add_Reagents Add this compound (1.5 eq.) then PPTS (0.1 eq.) Cool->Add_Reagents React Warm to RT, Stir 2-4h Add_Reagents->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Quench with NaHCO3 (aq) Monitor->Workup Reaction Complete Extract Extract with CH2Cl2 Workup->Extract Dry Dry over Na2SO4 Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify End End: Pure EE-Protected Alcohol Purify->End

Caption: Workflow for the protection of an alcohol using this compound.

References

Improving the molecular weight control in poly((2-Ethoxyethyl) vinyl ether) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving molecular weight control during the synthesis of poly((2-Ethoxyethyl) vinyl ether) (PEOEVE).

Troubleshooting Guide

This guide addresses common problems encountered during the cationic polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the molecular weight of my PEOEVE much higher or lower than the theoretical value?

A1: Discrepancies between theoretical and actual molecular weights often stem from issues with initiation efficiency or the occurrence of side reactions.

  • Low Molecular Weight: This may be caused by chain transfer reactions to the monomer, solvent, or impurities. Water is a common impurity that can act as a chain transfer agent. Inefficient initiation, where not all initiator molecules start a polymer chain, can also lead to a lower than expected molecular weight.

  • High Molecular Weight: Incomplete initiation can result in fewer polymer chains growing to a larger size than predicted. Slower initiation compared to propagation is a common cause. Additionally, uncontrolled polymerization due to overly reactive catalysts can lead to high molecular weight polymers with broad distributions.[1][2]

Solution:

  • Ensure all reagents and solvents are rigorously purified and dried. Toluene, a common solvent, should be passed through purification columns before use.[1]

  • Verify the concentration and purity of your initiator and Lewis acid.

  • Optimize the initiator system. For living cationic polymerization, an adduct of a vinyl ether with HCl in combination with a Lewis acid like SnCl₄ can provide better control.[1]

  • Adjust the reaction temperature. Lower temperatures, typically between -30 °C and -78 °C, can suppress chain transfer and termination reactions, leading to better molecular weight control.[1][3]

Q2: What is causing the broad polydispersity (PDI > 1.2) in my PEOEVE sample?

A2: A broad polydispersity index (PDI), or molecular weight distribution (MWD), indicates a lack of control over the polymerization process.

Potential Causes:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.

  • Chain Transfer and Termination: These side reactions terminate chain growth prematurely and can initiate new chains, both of which contribute to a broader PDI.[4]

  • Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination differently, leading to a less uniform polymer population.

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids can lead to very rapid and uncontrolled polymerization, resulting in broad PDIs. SnCl₄ is often preferred for achieving narrow MWDs at low temperatures.[1]

Solutions:

  • Select an initiator/Lewis acid system that promotes fast initiation.

  • Maintain a stable and low reaction temperature.

  • Consider using a less aggressive Lewis acid or adding a stabilizing additive if using a very strong one. However, living cationic polymerization of vinyl ethers can be achieved with SnCl₄ without additives at low temperatures.[1]

Logical Flow for Troubleshooting PEOEVE Synthesis

G Troubleshooting PEOEVE Synthesis start Problem with PEOEVE Synthesis mw_issue Incorrect Molecular Weight? start->mw_issue pdi_issue Broad Polydispersity (PDI)? start->pdi_issue mw_issue->pdi_issue No low_mw Lower than Theoretical MW mw_issue->low_mw Yes high_mw Higher than Theoretical MW mw_issue->high_mw Yes broad_pdi PDI > 1.2 pdi_issue->broad_pdi Yes cause1 Chain Transfer (Impurities like H2O) Inefficient Initiation low_mw->cause1 cause2 Incomplete/Slow Initiation Uncontrolled Polymerization high_mw->cause2 cause3 Slow Initiation Chain Transfer/Termination Temperature Fluctuations Inappropriate Lewis Acid broad_pdi->cause3 solution1 Purify Reagents/Solvents Optimize Initiator System Lower Reaction Temperature cause1->solution1 solution2 Ensure Fast Initiation Control Temperature Choose Appropriate Lewis Acid cause2->solution2 cause3->solution2

Caption: Troubleshooting workflow for PEOEVE synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is living cationic polymerization and why is it important for PEOEVE synthesis?

A1: Living cationic polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed.[4] This is crucial for synthesizing well-defined polymers with controlled molecular weights, narrow polydispersity, and predetermined end-functionalities.[2][5] For applications in drug delivery and biomaterials, precise control over the polymer's properties is essential, making living polymerization the preferred method.

Q2: What are the ideal reaction conditions for achieving good molecular weight control in PEOEVE synthesis?

A2: The ideal conditions typically involve:

  • Low Temperatures: Reactions are often carried out between -30 °C and -78 °C to minimize side reactions.[1][3]

  • Inert Atmosphere: The polymerization should be conducted under a dry, inert atmosphere, such as nitrogen, in well-dried glassware to prevent termination by atmospheric moisture.[1]

  • Purified Reagents: Monomers and solvents must be rigorously purified to remove inhibitors and water. For example, this compound should be distilled over calcium hydride.[6]

  • Appropriate Initiator/Lewis Acid System: A common system is an HCl adduct of a vinyl ether as the initiator and a Lewis acid like tin tetrachloride (SnCl₄) as the co-initiator.[1]

Q3: How does the choice of Lewis acid affect the polymerization?

A3: The Lewis acid plays a crucial role in activating the initiator and stabilizing the propagating carbocation. The strength of the Lewis acid influences the polymerization rate and the degree of control.

  • Strong Lewis Acids (e.g., EtAlCl₂, TiCl₄): These can lead to extremely rapid and often uncontrolled polymerization, resulting in polymers with broad molecular weight distributions.[1]

  • Milder Lewis Acids (e.g., SnCl₄): Tin tetrachloride has been shown to be particularly effective for the controlled living cationic polymerization of vinyl ethers at low temperatures, yielding polymers with narrow PDIs (Mw/Mn < 1.1).[1]

Q4: Can external stimuli be used to control the polymerization?

A4: Yes, recent advancements have explored the use of external stimuli like light (photocatalysis) and electrical potential to activate and control the polymerization process.[2][3] These methods can offer enhanced temporal and spatial control over the polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data from literature on the cationic polymerization of vinyl ethers, illustrating the impact of different reaction parameters on the molecular weight and PDI.

Table 1: Effect of Lewis Acid on Isobutyl Vinyl Ether (IBVE) Polymerization

Lewis AcidTemperature (°C)Mₙ ( g/mol )Mₙ/MₙReference
SnCl₄-3017,7001.07[1]
EtAlCl₂-7821,0001.45[1]
TiCl₄-7825,0001.50[1]
FeCl₃-7819,0001.15[1]
GaCl₃-7835,0001.20[1]
Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis acid]₀ = 5.0 mM in toluene.

Table 2: Effect of Temperature on the Polymerization of 2-Chloroethyl Vinyl Ether (CEVE) with SnCl₄

Temperature (°C)Mₙ ( g/mol )Mₙ/MₙReference
-3018,0001.28[1]
-7817,7001.07[1]
Conditions: [CEVE]₀ = 0.80 M, [IBVE-HCl]₀ = 4.0 mM, [SnCl₄]₀ = 5.0 mM in toluene.

Experimental Protocols

Detailed Methodology for Living Cationic Polymerization of this compound

This protocol is a generalized procedure based on common practices for achieving controlled polymerization of vinyl ethers.

1. Materials and Purification:

  • This compound (EOEVE): Distill twice over calcium hydride (CaH₂) under reduced pressure.

  • Toluene (Solvent): Dry by passing through solvent purification columns immediately before use.

  • Initiator (e.g., EOEVE-HCl adduct): Prepare by reacting EOEVE with a stoichiometric amount of HCl in a dry solvent.

  • Lewis Acid (e.g., SnCl₄): Use as received in a solution (e.g., in heptane).

  • Quenching Agent: Anhydrous methanol containing a small amount of ammonia.

2. Polymerization Procedure:

  • Assemble a glass reaction tube equipped with a magnetic stirrer and a three-way stopcock under a positive pressure of dry nitrogen. The glassware should be flame-dried or oven-dried before use.

  • Introduce the desired amount of dry toluene into the reaction tube via a syringe.

  • Cool the reaction tube to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the purified EOEVE monomer to the cooled solvent with stirring.

  • Initiate the polymerization by adding the initiator solution (EOEVE-HCl adduct) followed by the Lewis acid solution (SnCl₄) via syringe.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding the pre-chilled quenching agent.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.

3. Characterization:

  • Molecular Weight and PDI: Determine the number-average molecular weight (Mₙ) and the polydispersity index (Mₙ/Mₙ) by gel permeation chromatography (GPC) calibrated with polystyrene standards.

Experimental Workflow for PEOEVE Synthesis

G Experimental Workflow for PEOEVE Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis purify_monomer Purify EOEVE (Distill over CaH2) add_reagents Add Solvent & Monomer purify_monomer->add_reagents dry_solvent Dry Toluene (Solvent Purification System) dry_solvent->add_reagents prep_initiator Prepare Initiator (e.g., EOEVE-HCl) initiate Add Initiator & Lewis Acid prep_initiator->initiate setup Assemble Dry Glassware (Under Nitrogen) cool Cool to Reaction Temp (-30 to -78 °C) setup->cool cool->add_reagents add_reagents->initiate polymerize Allow Polymerization initiate->polymerize quench Quench Reaction (e.g., Methanolic Ammonia) polymerize->quench precipitate Precipitate Polymer (in non-solvent) quench->precipitate dry Dry Polymer (Under Vacuum) precipitate->dry analyze Characterize (GPC for Mn and PDI) dry->analyze

Caption: Step-by-step workflow for PEOEVE synthesis.

References

Minimizing impurities in the synthesis of (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2-Ethoxyethyl) vinyl ether

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are:

  • Transetherification: This method involves the reaction of 2-ethoxyethanol with an excess of a vinyl ether, such as ethyl vinyl ether, in the presence of a catalyst, typically a palladium complex.[1][2]

  • Reaction with Acetylene: This classic method involves the direct reaction of 2-ethoxyethanol with acetylene gas under basic conditions, often at elevated temperatures and pressures.[3][4]

Q2: What are the most common impurities I should expect?

A2: The impurity profile can vary depending on the synthetic route.

  • From Transetherification: The most common impurity is the unreacted starting material, 2-ethoxyethanol. Side products from the catalyst can also be present.

  • From Acetylene: Common impurities include unreacted 2-ethoxyethanol and byproducts such as 2-methyl-1,3-dioxolane. In some cases, divinyl ethers of glycols present in the starting material can also form.

Q3: How can I remove unreacted 2-ethoxyethanol from my final product?

A3: Unreacted 2-ethoxyethanol can be challenging to remove by simple distillation due to potential azeotrope formation.[5] An effective method is to convert the unreacted alcohol into a high-boiling acetal by reacting the crude product with the vinyl ether in the presence of an acid catalyst. The resulting acetal can then be easily separated by distillation.[5]

Q4: My reaction yield is very low. What are the possible causes?

A4: Low yields can result from several factors:

  • Inefficient Catalyst Activity (Transetherification): The palladium catalyst's activity is crucial. Ensure the catalyst is properly activated and that the chosen ligand is appropriate for the reaction.[1]

  • Poor Reaction Conditions (Acetylene route): Temperature, pressure, and catalyst concentration are critical. Suboptimal conditions can lead to low conversion rates.[3]

  • Side Reactions: Polymerization of the vinyl ether product can significantly reduce the yield.[6] This can be initiated by acidic impurities or high temperatures.

  • Product Loss During Workup: this compound is volatile. Care must be taken during solvent removal and distillation to avoid product loss.

Q5: I am observing polymerization of my product. How can I prevent this?

A5: Vinyl ethers are prone to cationic polymerization, especially in the presence of acids or at elevated temperatures.[6][7] To minimize polymerization:

  • Use a Stabilizer: Store the purified vinyl ether with a small amount of a polymerization inhibitor, such as potassium hydroxide.

  • Control Temperature: Keep the temperature as low as possible during distillation and storage.

  • Neutralize Acidic Impurities: Ensure that any acidic catalysts used in the reaction are thoroughly neutralized before purification.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of 2-Ethoxyethanol in Transetherification
Question Possible Cause Suggested Solution
My NMR analysis shows a large amount of unreacted 2-ethoxyethanol.Inactive Catalyst: The palladium catalyst may not be active.Ensure the palladium catalyst is properly prepared in situ. The choice of ligand is critical; 1,10-phenanthroline has been shown to be effective.[1]
Insufficient Ethyl Vinyl Ether: The reaction is an equilibrium. A large excess of the reagent vinyl ether is needed to drive the reaction forward.Increase the molar ratio of ethyl vinyl ether to 2-ethoxyethanol. Ratios of 12:1 have been used successfully.[2]
Inappropriate Solvent: The solvent can significantly impact reaction efficiency.Dichloromethane has been found to be a suitable solvent for this reaction.[1]
Issue 2: Presence of Unexpected Byproducts in the Acetylene Reaction
Question Possible Cause Suggested Solution
I see a peak in my GC-MS corresponding to 2-methyl-1,3-dioxolane.Side reaction with acetaldehyde: Acetaldehyde can be formed as a byproduct and react with any diol impurities in the starting material.Use high-purity 2-ethoxyethanol to minimize diol impurities. Optimize reaction conditions (temperature and pressure) to suppress side reactions.
My product is contaminated with a higher boiling point impurity.Formation of divinyl ether: If the starting 2-ethoxyethanol contains ethylene glycol as an impurity, the formation of ethylene glycol divinyl ether is possible.Use highly pure, anhydrous 2-ethoxyethanol.
Issue 3: Difficulty in Purifying the Final Product
Question Possible Cause Suggested Solution
I am losing a significant amount of product during distillation.High Volatility: this compound is a volatile compound.Use a well-controlled vacuum distillation setup with an efficient condenser. Minimize the distillation temperature and pressure.
My purified product is still showing signs of impurity in the NMR.Co-distillation with Impurities: Some impurities may have boiling points close to the product.For removal of unreacted alcohol, consider the acetal formation strategy described in the FAQs.[5] For other impurities, fractional distillation with a high-efficiency column may be necessary.
The product polymerizes in the distillation flask.High Temperature and/or Acidic Residues: These conditions can initiate polymerization.Ensure all acidic catalysts are neutralized before distillation. Use the lowest possible temperature for distillation. Adding a small amount of a non-volatile base (e.g., potassium carbonate) to the distillation flask can help.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Transetherification of Alcohols with Ethyl Vinyl Ether

EntryAlcoholCatalyst Loading (mol%)EVE/Alcohol Molar RatioSolventConversion (%)Yield (%)Reference
12-(hydroxymethyl) furan212Dichloromethane6959[1]
23,4,5-trimethoxybenzylalcohol212Dichloromethane8275[1]
3Tetraethylene glycol212Dichloromethane7550[1]

Table 2: Impurity Profile from the Synthesis of a Vinyl Ether from Acetylene and Ethylene Glycol

ImpurityMass Content (%)
2-methyl-1,3-dioxolane0.23
Ethylene glycol divinyl ether0.00
Ethylene glycol74.03
Other total impurities0.34

Data from a synthesis of ethylene glycol monovinyl ether, a structurally related compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(vinyloxy)ethoxy)ethanol via Transetherification

This protocol is adapted from a procedure for a structurally similar compound and can be used as a starting point for the synthesis of this compound.[8]

Materials:

  • 2-Ethoxyethanol

  • Ethyl vinyl ether (EVE)

  • Palladium(II) acetate

  • 1,10-Phenanthroline

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Distilled water

Procedure:

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 2 mol% relative to the alcohol) in dichloromethane. To this, add a solution of 1,10-phenanthroline (e.g., 1.5 equivalents relative to palladium) in dichloromethane. Stir the mixture at room temperature for 30 minutes to generate the catalyst in situ.[9]

  • Reaction Mixture: In a separate flask, prepare a solution of 2-ethoxyethanol and a large excess of ethyl vinyl ether (e.g., a 1:12 molar ratio) in dichloromethane.

  • Reaction: Add the solution of the alcohol and EVE to the catalyst solution. Stir the reaction mixture at room temperature for 24 hours.

  • Workup:

    • Quench the reaction by adding distilled water.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure, being careful to avoid loss of the volatile product.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.

Protocol 2: General Procedure for Synthesis of Vinyl Ethers from Acetylene

This is a general procedure based on the synthesis of similar vinyl ethers.[3] Caution: Reactions involving acetylene under pressure can be hazardous and should only be performed by trained personnel with appropriate safety equipment.

Materials:

  • 2-Ethoxyethanol

  • Potassium hydroxide (or other suitable base)

  • Acetylene gas

Procedure:

  • Catalyst Preparation: In a suitable high-pressure reactor, dissolve potassium hydroxide in 2-ethoxyethanol.

  • Reaction:

    • Purge the reactor with an inert gas, such as nitrogen.

    • Introduce acetylene gas into the reactor.

    • Heat the mixture to the desired reaction temperature (e.g., 150-180°C) and pressurize with acetylene to the target pressure.

    • Maintain the reaction under these conditions, feeding acetylene as it is consumed.

  • Workup and Purification:

    • After the reaction is complete, cool the reactor and vent the excess acetylene.

    • The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Reactants: 2-Ethoxyethanol + Acetylene or Ethyl Vinyl Ether start->reactants reaction Reaction: - Base Catalysis (Acetylene) - Palladium Catalysis (Transetherification) reactants->reaction crude Crude Product reaction->crude workup Aqueous Workup (for Transetherification) crude->workup Optional distillation Vacuum Distillation crude->distillation workup->distillation final_product Pure this compound distillation->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity polymerization Polymerization Observed start->polymerization catalyst Check Catalyst Activity (Transetherification) low_yield->catalyst conditions Optimize Reaction Conditions (Acetylene Route) low_yield->conditions workup_loss Minimize Loss During Workup low_yield->workup_loss unreacted_alcohol Unreacted 2-Ethoxyethanol impurity->unreacted_alcohol side_products Unexpected Side Products impurity->side_products temp_control Control Temperature polymerization->temp_control inhibit Use Inhibitor polymerization->inhibit neutralize Neutralize Acids polymerization->neutralize acetal_formation Consider Acetal Formation for Alcohol Removal unreacted_alcohol->acetal_formation purify_reagents Use High Purity Reagents side_products->purify_reagents

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

References

Stabilizers for storing and handling (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Ethoxyethyl) vinyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stabilizers for this compound?

A1: this compound is susceptible to polymerization and degradation. To ensure stability, various stabilizers are used. Common options include potassium hydroxide (KOH) and N,N-Diethylaniline.[1][2] Non-caustic alternatives such as sodium or potassium acetate and carbonate may also be employed to prevent discoloration.[3]

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is crucial to maintain the quality and safety of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[4][5][6] Storage under an inert atmosphere, such as nitrogen, is also recommended.[7] The compound is air-sensitive and can form explosive peroxides upon exposure to air.[4][5]

Q3: What materials are incompatible with this compound?

A3: this compound can react violently with certain substances. It is incompatible with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and oxygen.[8]

Q4: What is the shelf life of this compound?

A4: Under proper storage conditions, the shelf life of this compound can be around 12 months.[6] However, this can vary depending on the supplier and the specific stabilizer used. Always refer to the manufacturer's documentation for specific shelf-life information.

Troubleshooting Guide

Issue 1: Spontaneous Polymerization

Symptoms:

  • The viscosity of the liquid increases.

  • The temperature of the container rises unexpectedly.

  • Solid precipitates form in the liquid.

Root Causes:

  • Depletion of the stabilizer.

  • Exposure to heat, light, or contaminants that can initiate polymerization.[9]

  • Improper storage conditions.

Solutions:

  • Ensure the product is properly stabilized. If you suspect stabilizer depletion, contact the manufacturer for guidance.

  • Store the ether according to the recommended conditions, away from heat and light sources.[6]

  • Monitor the temperature of the stored material.

Issue 2: Peroxide Formation

Symptoms:

  • Positive result on a peroxide test strip.

  • Formation of crystalline solids (in extreme cases).

Root Causes:

  • Prolonged exposure to air (oxygen).[5]

  • Absence of an inert gas blanket during storage.

Solutions:

  • Always handle the ether under an inert atmosphere (e.g., nitrogen or argon).

  • Regularly test for the presence of peroxides, especially in older containers or containers that have been opened multiple times.

  • If peroxides are detected, do not attempt to distill the ether, as this can lead to an explosion. Consult safety protocols for peroxide removal.

Issue 3: Discoloration of the Product

Symptoms:

  • The normally colorless liquid appears yellow or brown.

Root Causes:

  • Use of certain stabilizers, like potassium hydroxide, can sometimes lead to color instability.[3]

  • Degradation of the product due to improper storage or contamination.

Solutions:

  • If color-sensitive applications are a concern, consider using a non-caustic stabilizer like sodium or potassium acetate.[3]

  • Ensure the product is stored in a clean, dry, and inert environment.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource(s)
Stabilizer Concentration
Potassium Hydroxide (KOH)0.1%[1][4][10]
N,N-Diethylaniline0.1%[2]
Organic Metal Salts0.005% to 0.75% by weight[3]
Storage Temperature
General StorageStore in a cool place, below 20°C (68°F)[11]
Refrigerated Storage2 - 8°C (35.6 - 46.4°F)[1]
Elevated TemperatureAvoid temperatures above 25°C (77°F)[7]

Experimental Protocols

1. Visual Inspection for Polymerization

  • Objective: To qualitatively assess the presence of polymers in this compound.

  • Methodology:

    • Carefully observe the liquid in a clear, well-lit container.

    • Look for any signs of increased viscosity, such as slow-moving bubbles or a syrupy consistency when gently swirled.

    • Check for the presence of any solid precipitates or cloudiness.

    • A clear, mobile liquid is indicative of a non-polymerized sample.

2. Peroxide Test

  • Objective: To detect the presence of potentially hazardous peroxides.

  • Methodology:

    • Use a commercially available peroxide test strip.

    • Following the manufacturer's instructions, dip the test strip into a small sample of the this compound.

    • Remove the strip and observe the color change.

    • Compare the color of the strip to the color chart provided with the test kit to determine the concentration of peroxides.

    • Any detectable level of peroxides should be addressed according to safety guidelines.

3. Assay and Impurity Profiling by Gas Chromatography (GC)

  • Objective: To determine the purity of this compound and identify any potential degradation products.

  • Methodology:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column suitable for volatile organic compounds.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection: Inject a small, known volume of the sample into the GC inlet.

    • Temperature Program:

      • Initial Oven Temperature: Start at a low temperature (e.g., 40°C) to resolve volatile components.

      • Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to elute less volatile components.

      • Final Temperature: Hold at a higher temperature (e.g., 200°C) to ensure all components are eluted.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time, determined by running a standard.

      • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

      • Identify potential impurity peaks by comparing their retention times to known standards or by using a mass spectrometer (GC-MS) for identification.

Visualizations

TroubleshootingWorkflow start Unexpected Polymerization Observed quarantine Quarantine Suspected Batch start->quarantine check_storage Verify Storage Conditions (Temp, Light, Inert Atmosphere) check_stabilizer Check Stabilizer Certificate of Analysis check_storage->check_stabilizer Storage OK dispose Dispose of Material According to Safety Protocols check_storage->dispose Improper Storage contact_supplier Contact Supplier for Stabilizer Information check_stabilizer->contact_supplier Stabilizer Unknown test_purity Perform GC Analysis for Purity and Degradation Products check_stabilizer->test_purity Stabilizer Present contact_supplier->test_purity test_purity->dispose Purity Low or Degradation Detected proceed Proceed with Experiment if Stable test_purity->proceed Purity High, No Degradation quarantine->check_storage

Caption: Troubleshooting workflow for unexpected polymerization.

StabilityFactors cluster_stabilizers Stabilizers cluster_destabilizers Destabilizing Factors KOH Potassium Hydroxide (KOH) EVE This compound Stability KOH->EVE promotes NNDA N,N-Diethylaniline NNDA->EVE promotes Salts Organic Metal Salts (e.g., K-Acetate) Salts->EVE promotes Heat Heat Heat->EVE degrades Light Light Light->EVE degrades Air Air (Oxygen) Air->EVE degrades Acids Acids Acids->EVE degrades Contaminants Contaminants Contaminants->EVE degrades

References

Overcoming challenges in the aqueous cationic polymerization of vinyl ethers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aqueous Cationic Polymerization of Vinyl Ethers

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for challenges encountered during the aqueous cationic polymerization of vinyl ethers.

Frequently Asked Questions (FAQs)

Q1: Why is water a challenging solvent for the cationic polymerization of vinyl ethers?

Water is inherently problematic for conventional cationic polymerization for two main reasons. Firstly, the propagating species are highly reactive carbocations, which can be readily terminated by nucleophilic water molecules. Secondly, many traditional Lewis acid catalysts used to initiate polymerization are highly sensitive to water and are rapidly deactivated.[1][2] Despite these challenges, the development of water-tolerant Lewis acids and specialized techniques like suspension or emulsion polymerization has made aqueous systems viable.[1][3]

Q2: What types of initiators are effective for aqueous cationic polymerization of vinyl ethers?

Effective initiating systems for aqueous media are typically water-tolerant. These include:

  • Brønsted Acids: Strong protonic acids like triflic acid (CF₃SO₃H) can initiate polymerization, but their counterions must be weakly nucleophilic to prevent recombination with the growing chain.[4]

  • Water-Tolerant Lewis Acids: Certain Lewis acids show stability and activity in water. Examples include tris(pentafluorophenyl)borane (B(C₆F₅)₃) and various metal triflates like Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃).[1][5][6]

  • Lewis Acid-Surfactant Complexes (LASCs): These catalysts combine a Lewis acid with a surfactant, which can help stabilize the reaction at the monomer/water interface.[7]

  • Combined Systems: An initiator (cationogen) like an alcohol or an HCl-adduct of the vinyl ether is often used in conjunction with a co-initiator (the Lewis acid). For example, a CumOH/B(C₆F₅)₃/Et₂O system has been successfully used.[5][8]

Q3: What are the primary side reactions to be aware of in this system?

The high reactivity of the carbocationic active species makes them susceptible to several side reactions, which can affect molecular weight, dispersity, and yield.[9][10] The most common side reaction is chain transfer , where the growing polymer chain is terminated, and a new one is initiated. In aqueous systems, chain transfer to water is a significant concern.[2] Other side reactions include termination through recombination with the counterion or proton transfer to the monomer, solvent, or impurities.[11]

Q4: How does reaction temperature affect the polymerization process?

Typically, lowering the reaction temperature (e.g., to -30 °C or -78 °C) is a key strategy to suppress chain transfer and other side reactions, allowing for better control over the polymerization and resulting in polymers with narrower molecular weight distributions.[1][12] However, some specific initiating systems in aqueous media, such as those using B(C₆F₅)₃/Et₂O, have shown a decrease in polymerization rate at lower temperatures, a significant difference from traditional cationic polymerization.[5][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments. Use the troubleshooting flowchart below for a guided diagnosis.

Troubleshooting Flowchart

TroubleshootingFlowchart start Problem Observed q_conversion Is Monomer Conversion Low or Zero? start->q_conversion check_initiator Check Initiator System: 1. Is the Lewis acid water-tolerant? 2. Is the initiator/co-initiator ratio correct? 3. Was the initiator added correctly? q_conversion->check_initiator Yes q_mwd Is the Molecular Weight Distribution (MWD / Đ) Broad? q_conversion->q_mwd No check_impurities Check for Impurities: 1. Was the monomer purified? 2. Is the water deionized/distilled? 3. Are there nucleophilic impurities present? check_initiator->check_impurities failure Problem Persists: Re-evaluate Monomer/Initiator System check_impurities->failure check_temp Control Temperature: 1. Lower the reaction temperature (e.g., to 0°C or below). 2. Ensure efficient heat dissipation. q_mwd->check_temp Yes q_exotherm Is the Reaction Uncontrolled (Severe Exotherm / Thermal Runaway)? q_mwd->q_exotherm No check_additives Consider Additives: 1. Add a non-nucleophilic Lewis base to stabilize carbocations. 2. Use a RAFT agent for controlled polymerization. check_temp->check_additives check_additives->failure check_dispersion Modify Reaction Medium: 1. Switch from suspension to emulsion or dispersion (e.g., add n-hexane). 2. Use a surfactant to create an emulsion. q_exotherm->check_dispersion Yes success Polymerization Successful q_exotherm->success No check_dispersion->failure

Caption: A step-by-step flowchart for diagnosing common polymerization issues.

Problem 1: Low or No Monomer Conversion
  • Possible Cause: Inactive initiator system. Many Lewis acids are deactivated by water.[1] If the chosen catalyst is not sufficiently water-tolerant, it will be quenched before initiating polymerization.

    • Solution: Ensure you are using a proven water-tolerant Lewis acid such as B(C₆F₅)₃ or a metal triflate (e.g., Sc(OTf)₃, Yb(OTf)₃).[5][6] Verify the purity and activity of both the initiator (e.g., alcohol) and co-initiator (Lewis acid).

  • Possible Cause: Presence of inhibiting impurities. Nucleophilic impurities in the monomer or water can terminate the initiating species or the growing polymer chains.

    • Solution: Purify the vinyl ether monomer by distillation over a drying agent like calcium hydride immediately before use.[8] Use high-purity, deionized water.

  • Possible Cause: Incorrect pH. The stability of the initiating complex and the propagating carbocation can be highly sensitive to the pH of the aqueous medium.

    • Solution: While not always reported, buffering the system or adjusting the initial pH may be necessary depending on the specific initiator used. Consult literature for your specific system.

Problem 2: Broad Molecular Weight Distribution (Đ > 1.5)
  • Possible Cause: Uncontrolled chain transfer reactions. The high reactivity of the carbocation leads to frequent chain transfer to water, monomer, or polymer, resulting in a wide range of polymer chain lengths.[10]

    • Solution 1: Lower the polymerization temperature. Reducing the temperature to 0°C, -30°C, or even -78°C significantly suppresses chain transfer, leading to a more controlled ("living") polymerization and narrower dispersity.[1][12]

    • Solution 2: Add a stabilizing agent. Small amounts of a mild Lewis base (e.g., an ether or sulfide) can reversibly complex with the propagating carbocation, reducing its reactivity and suppressing side reactions.[4]

    • Solution 3: Employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Cationic RAFT has been adapted for vinyl ethers and provides excellent control over molecular weight and yields polymers with low dispersity (Đ ≈ 1.1).[6]

Problem 3: Reaction is Uncontrollable (Thermal Runaway)
  • Possible Cause: Poor heat dissipation. The cationic polymerization of vinyl ethers is often severely exothermic.[5] In a simple aqueous suspension, localized "hot spots" can accelerate the reaction uncontrollably, leading to poor reproducibility and broad MWD.[13]

    • Solution 1: Change the reaction medium. Switching from a simple suspension to a dispersion (by adding a co-solvent like n-hexane) or an emulsion (by adding a surfactant) dramatically improves heat transfer and controls the exotherm.[13]

    • Solution 2: Control the rate of initiation. Add the initiator/co-initiator solution slowly to the reaction mixture rather than all at once. This keeps the concentration of active species low at any given time, moderating the reaction rate.

Data & Protocols

Table 1: Comparison of Initiating Systems for Aqueous IBVE Polymerization
Co-initiatorInitiatorMediumTemp (°C)Yield (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
BF₃OEt₂IBVE-HClAqueous Dispersion20>858,6002.5 - 3.5[13]
BF₃OEt₂IBVE-HClInverse Emulsion2085 - 964,500 - 5,5002.0 - 2.5[13]
B(C₆F₅)₃/Et₂OCumOHAqueous Suspension20~9511,3001.76[5][8]
B(C₆F₅)₃/Et₂OCumOHAqueous Emulsion (NP-40)20~9815,1001.68[5][8]

Mₙ = Number-average molecular weight; Đ = Dispersity Index.

General Experimental Protocol: Aqueous Suspension Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol is a generalized procedure based on literature and should be adapted for specific experimental goals.[5][8]

  • Preparation:

    • Purify IBVE by distillation over CaH₂ under a nitrogen atmosphere.

    • Use deionized water.

    • Prepare initiator and co-initiator solutions separately. For a B(C₆F₅)₃/Et₂O system:

      • Dissolve B(C₆F₅)₃ and diethyl ether (Et₂O) in a small amount of water or co-solvent.

      • Dissolve the initiator (e.g., CumOH) in the monomer.

  • Polymerization:

    • Add deionized water (e.g., 3 mL) and the purified IBVE monomer (e.g., 1 mL) containing the initiator to a glass reaction tube equipped with a magnetic stir bar.

    • Seal the tube and place it in a temperature-controlled bath (e.g., 20 °C) and allow it to equilibrate for 20 minutes with stirring.

    • Inject the co-initiator solution (e.g., B(C₆F₅)₃/Et₂O complex) into the rapidly stirring monomer/water mixture to start the polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 1-2 hours). A rapid increase in viscosity or temperature may be observed.

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of ammoniacal methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the polymer, wash it with fresh methanol, and dry it under vacuum at room temperature to a constant weight.

  • Characterization:

    • Determine monomer conversion gravimetrically.

    • Analyze the number-average molecular weight (Mₙ) and dispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

    • Confirm the polymer structure using ¹H NMR spectroscopy.

Reaction Pathway Visualization

The following diagram illustrates the key steps in the cationic polymerization of a vinyl ether and highlights the primary competing side reaction with water.

ReactionPathway cluster_main Desired Polymerization Pathway cluster_side Side Reaction with Water Initiation Initiation (H⁺A⁻ + Monomer → H-M⁺A⁻) Propagation Propagation (Pₙ⁺A⁻ + Monomer → Pₙ₊₁⁺A⁻) Initiation->Propagation Fast Propagation->Propagation Chain Growth Polymer Poly(Vinyl Ether) Propagation->Polymer Termination Carbocation Propagating Carbocation (Pₙ⁺A⁻) Water H₂O (Solvent) Carbocation->Water Chain Transfer/ Termination Terminated Terminated Chain (Pₙ-OH + H⁺A⁻) Water->Terminated

Caption: Desired propagation pathway versus termination by water.

References

Technical Support Center: Navigating the Acid-Lability of Vinyl Ethers in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the acid-labile nature of vinyl ethers in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are vinyl ethers so sensitive to acidic conditions?

Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis due to the resonance stabilization of the resulting carbocation intermediate. The oxygen atom's lone pair of electrons can donate into the adjacent pi-system, stabilizing the positive charge that forms upon protonation of the double bond. This makes the protonation step, which is the rate-determining step of the hydrolysis, particularly facile.[1]

Q2: Under what conditions are vinyl ethers generally stable?

Vinyl ethers are stable under basic and neutral conditions.[2] They are compatible with a wide range of non-acidic reagents, including organometallics (like Grignard reagents), hydrides, and various oxidizing and reducing agents that do not require acidic conditions.[2][3]

Q3: What are the common byproducts of vinyl ether decomposition in the presence of acid?

The acid-catalyzed hydrolysis of a vinyl ether yields an aldehyde (or a ketone, depending on the substitution of the vinyl group) and the corresponding alcohol from which the vinyl ether was derived.[4]

Q4: Can Lewis acids also cleave vinyl ethers?

Yes, Lewis acids can promote the cleavage of vinyl ethers. The ether oxygen can coordinate to the Lewis acid, which activates the vinyl ether towards nucleophilic attack or rearrangement. For instance, strong Lewis acids like SnCl4 have been used in the cationic polymerization of vinyl ethers, a process that relies on the reactivity of the vinyl ether with the Lewis acid.[5] Therefore, it is crucial to consider the Lewis acidity of any reagents used in the presence of a vinyl ether protecting group.

Troubleshooting Guides

Here we address specific issues you might encounter during your experiments involving vinyl ethers.

Problem 1: My vinyl ether protecting group is being cleaved during my reaction, even though the conditions are nominally neutral or basic.

  • Possible Cause: The presence of adventitious or generated acidic species.

    • Solution: Ensure all reagents and solvents are rigorously dried and purified to remove any traces of acid. If a reagent is known to potentially generate acidic byproducts (e.g., from hydrolysis of a halide), consider adding a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to the reaction mixture as a scavenger.

  • Possible Cause: The substrate itself contains an acidic proton.

    • Solution: If your molecule has an acidic functional group (e.g., a carboxylic acid or a phenol), it may be necessary to protect that group before introducing the vinyl ether.

  • Possible Cause: Autocatalytic decomposition.

    • Solution: Store vinyl ether-containing compounds in a cool, dark place, and consider adding a small amount of a stabilizer like potassium carbonate if long-term storage is necessary.

Problem 2: I am trying to perform an aqueous workup, but my vinyl ether is hydrolyzing.

  • Possible Cause: The aqueous solution is slightly acidic.

    • Solution: Use a mildly basic aqueous solution for the workup, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Ensure the pH of the aqueous layer is above 7.

  • Possible Cause: The organic solvent contains dissolved acidic impurities.

    • Solution: Wash the organic layer with a basic aqueous solution, followed by a brine wash to remove any remaining inorganic base. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Problem 3: I need to remove a vinyl ether protecting group, but my molecule is sensitive to strong acids.

  • Possible Cause: Standard strong acid deprotection methods are too harsh.

    • Solution: Employ milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol or methanol) is a very mild and effective reagent for the deprotection of vinyl ethers.[6][7][8][9][10] Acetic acid in a mixed solvent system like THF/water can also be used for a controlled deprotection.[11]

Problem 4: I am trying to selectively deprotect a vinyl ether in the presence of a silyl ether (e.g., TBDMS, TIPS).

  • Possible Cause: The acidic conditions are cleaving both protecting groups.

    • Solution: This requires careful selection of deprotection conditions, as both groups are acid-labile. Generally, vinyl ethers are more acid-labile than most silyl ethers.[12]

      • For selective vinyl ether deprotection, use very mild conditions such as PPTS in ethanol at room temperature. These conditions will often leave silyl ethers intact.

      • Conversely, to selectively deprotect a silyl ether in the presence of a vinyl ether, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are the method of choice, as they are specific for silicon-oxygen bonds and will not affect the vinyl ether.[13]

Quantitative Data on Acid Lability

The following table provides a qualitative comparison of the relative acid stability of common alcohol protecting groups. It is important to note that the exact stability will depend on the specific substrate and reaction conditions.

Protecting GroupAbbreviationRelative Acid StabilityCommon Deprotection Conditions
Trimethylsilyl EtherTMSVery LowMild aqueous acid, K₂CO₃/MeOH
Vinyl Ether -OCH=CH₂ Very Low Mild acid (e.g., PPTS, AcOH)
Tetrahydropyranyl EtherTHPLowAqueous acid (e.g., HCl, AcOH)
Methoxymethyl EtherMOMLowAqueous acid (e.g., HCl)
tert-Butyldimethylsilyl EtherTBDMSModerateAcOH/H₂O, HF, TBAF
tert-Butyldiphenylsilyl EtherTBDPSHighHF, TBAF
Triisopropylsilyl EtherTIPSHighHF, TBAF
Benzyl EtherBnVery HighH₂/Pd-C, Strong acid (HBr, BCl₃)

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as a Vinyl Ether

This protocol describes the protection of a primary alcohol using ethyl vinyl ether and a catalytic amount of a mercury(II) salt. Caution: Mercury salts are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

Materials:

  • Primary alcohol (1.0 eq)

  • Ethyl vinyl ether (10 eq, freshly distilled)

  • Mercury(II) acetate (0.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add mercury(II) acetate.

  • Add the ethyl vinyl ether to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (neutralized with 1% triethylamine in the eluent to prevent decomposition).

Protocol 2: Mild Deprotection of a Vinyl Ether using PPTS

This protocol describes the cleavage of a vinyl ether protecting group under mild acidic conditions.

Materials:

  • Vinyl ether-protected compound (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Ethanol (or Methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the vinyl ether-protected compound in ethanol.

  • Add PPTS to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between DCM (or ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation and Decomposition VinylEther Vinyl Ether (R-O-CH=CH₂) Carbocation Resonance-Stabilized Carbocation VinylEther->Carbocation + H₃O⁺ H3O H₃O⁺ H2O_1 H₂O Carbocation->H2O_1 - H₂O Hemiacetal_intermediate Hemiacetal Intermediate Carbocation->Hemiacetal_intermediate + H₂O H2O_2 H₂O Alcohol Alcohol (R-OH) Hemiacetal_intermediate->Alcohol + H₂O - H₃O⁺ Aldehyde Aldehyde (CH₃CHO) Hemiacetal_intermediate->Aldehyde + H₂O - H₃O⁺ H3O_2 H₃O⁺

Caption: Mechanism of Acid-Catalyzed Vinyl Ether Hydrolysis.

Troubleshooting_Workflow cluster_reaction Troubleshooting: During Reaction cluster_workup Troubleshooting: During Workup cluster_deprotection Troubleshooting: During Deprotection Start Vinyl Ether Decomposition Observed? Reaction During Reaction Start->Reaction Yes Workup During Aqueous Workup Start->Workup Yes Deprotection During Deprotection Start->Deprotection Yes CheckReagents Check for Acidic Impurities in Reagents/Solvents Reaction->CheckReagents UseBase Use Basic Aqueous Wash (e.g., NaHCO₃) Workup->UseBase HarshConditions Conditions too Harsh? Deprotection->HarshConditions AddScavenger Add Non-Nucleophilic Base (e.g., Pyridine) CheckReagents->AddScavenger UseMildAcid Use Milder Acid (e.g., PPTS, AcOH) HarshConditions->UseMildAcid Yes SelectiveDeprotection Selective Deprotection Needed? HarshConditions->SelectiveDeprotection No ChooseReagent Choose Reagent Based on Target Group (Mild Acid for Vinyl Ether, TBAF for Silyl Ether) SelectiveDeprotection->ChooseReagent Yes

Caption: Troubleshooting Decision Tree for Vinyl Ether Decomposition.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Poly((2-Ethoxyethyl) vinyl ether) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of poly((2-ethoxyethyl) vinyl ether) (PEEVE), a thermoresponsive polymer of significant interest in drug delivery systems. In addition to PEEVE, this guide examines the characterization of prominent alternatives, including poly(N-isopropylacrylamide) (PNIPAM) and Pluronics® (Poloxamers), offering a comparative perspective for material selection and analysis in pharmaceutical and biomedical research.

Introduction to Poly(this compound) (PEEVE)

Poly(this compound) is a synthetic polymer that exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is raised. This property makes it a "smart" polymer, highly attractive for applications such as controlled drug delivery, tissue engineering, and bioseparation. The precise characterization of its molecular weight, structure, thermal properties, and LCST is paramount for its effective and safe application.

Key Analytical Techniques and Comparative Data

The characterization of PEEVE and its alternatives relies on a suite of analytical techniques to elucidate their physicochemical properties. The following sections detail these techniques, provide typical experimental protocols, and present comparative data in a tabular format.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is crucial as it directly influences the polymer's physical properties, including its LCST and viscosity.

Experimental Protocol for GPC Analysis of Poly(vinyl ethers):

  • System: Agilent 1260 Infinity GPC/SEC System or similar.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., two PLgel 5 µm MIXED-D columns) are commonly used for the analysis of poly(vinyl ethers) in organic solvents. For aqueous GPC, suitable columns would be required.

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for poly(vinyl ethers) at a flow rate of 1.0 mL/min.

  • Temperature: The column and detector are typically maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.

  • Detector: A refractive index (RI) detector is standard for polymer analysis.

  • Calibration: The system is calibrated using narrow molecular weight polystyrene standards.

  • Sample Preparation: Polymer samples are dissolved in the mobile phase (e.g., THF) at a concentration of approximately 1-2 mg/mL. The solution is filtered through a 0.2 or 0.45 µm syringe filter before injection.

Comparative Data for Molecular Weight Analysis:

PolymerNumber Average Molecular Weight (Mn, kDa)Weight Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI = Mw/Mn)
PEEVE 5 - 506 - 601.1 - 1.5
PNIPAM 10 - 10012 - 1501.2 - 2.0
Pluronics® (e.g., F-127) 4 - 125 - 151.05 - 1.3

Note: The values presented are typical ranges and can vary significantly depending on the synthesis method.

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. ¹H and ¹³C NMR provide detailed information about the monomer units, end-groups, and tacticity of the polymer chain.

Experimental Protocol for NMR Analysis:

  • Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) is commonly used for poly(vinyl ethers). For water-soluble polymers like PNIPAM and Pluronics, deuterium oxide (D₂O) can be used.

  • Sample Preparation: Approximately 5-10 mg of the polymer is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: ¹H and ¹³C NMR spectra are acquired at room temperature.

Key NMR Chemical Shifts (δ) in CDCl₃:

Polymer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
PEEVE ~3.4-3.7 (m, -O-CH₂-CH₂-O- and -O-CH-), ~1.5-1.8 (m, -CH₂- backbone), ~1.2 (t, -CH₃)~70-75 (-O-CH₂-), ~66 (-O-CH₂-CH₂-O-), ~40 (-CH₂- backbone), ~15 (-CH₃)
PNIPAM ~4.0 (br s, -CH- of isopropyl), ~1.5-2.2 (br m, -CH₂- and -CH- backbone), ~1.1 (br s, -CH₃ of isopropyl)~41-43 (-CH- of isopropyl and -CH- backbone), ~34 (-CH₂- backbone), ~22 (-CH₃ of isopropyl)
Pluronics® (PEO-PPO-PEO) ~3.6 (s, -CH₂-CH₂-O- of PEO), ~3.4-3.5 (m, -CH₂-CH-O- of PPO), ~1.1 (d, -CH₃ of PPO)~73-75 (-CH₂- of PEO), ~70 (-CH- of PPO), ~17 (-CH₃ of PPO)

Note: Chemical shifts can vary slightly based on solvent and polymer tacticity.

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocol for DSC Analysis:

  • Instrument: A TA Instruments Q2000 DSC or similar.

  • Sample Preparation: 5-10 mg of the polymer is hermetically sealed in an aluminum pan.

  • Method: The sample is typically heated and cooled at a controlled rate, for example, 10°C/min, under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. The Tg is determined from the second heating scan.

Comparative Data for Thermal Analysis:

PolymerGlass Transition Temperature (Tg, °C)
PEEVE -40 to -20
PNIPAM 130 - 140
Pluronics® (e.g., F-127) -60 to -70 (for PPO block)
Thermoresponsive Behavior: Lower Critical Solution Temperature (LCST) Determination

The LCST is a critical property of thermoresponsive polymers. It is the temperature at which the polymer solution undergoes a phase transition from a single phase (soluble) to two phases (insoluble), resulting in a cloudy appearance. Turbidimetry is a common method to determine the LCST.

Experimental Protocol for LCST Determination by Turbidimetry:

  • Instrument: A UV-Vis spectrophotometer equipped with a temperature controller.

  • Sample Preparation: A polymer solution of a specific concentration (e.g., 1 wt%) is prepared in deionized water or a buffer solution.

  • Method: The transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm) is monitored as the temperature is increased at a controlled rate (e.g., 1°C/min). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Comparative Data for LCST:

PolymerLower Critical Solution Temperature (LCST, °C)
PEEVE 25 - 40
PNIPAM ~32
Pluronics® (e.g., F-127) Varies with concentration and grade (can exhibit gelation at higher concentrations)

Note: The LCST is highly dependent on polymer concentration, molecular weight, and the presence of additives or salts.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for polymer characterization and the relationship between the analytical techniques and the properties they measure.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_properties Determined Properties Synthesis PEEVE Synthesis GPC GPC/SEC Synthesis->GPC NMR NMR Spectroscopy Synthesis->NMR DSC DSC Synthesis->DSC Turbidimetry Turbidimetry Synthesis->Turbidimetry MW Molecular Weight (Mn, Mw) Polydispersity (PDI) GPC->MW Structure Chemical Structure Tacticity NMR->Structure Thermal Glass Transition (Tg) DSC->Thermal LCST_Prop LCST Turbidimetry->LCST_Prop

Caption: Workflow for the synthesis and characterization of PEEVE.

Analytical_Techniques_vs_Properties cluster_techniques Analytical Techniques cluster_properties Polymer Properties GPC GPC/SEC MolecularWeight Molecular Weight & Distribution GPC->MolecularWeight NMR NMR ChemicalStructure Chemical Structure & Composition NMR->ChemicalStructure DSC DSC ThermalTransitions Thermal Transitions (Tg) DSC->ThermalTransitions Turbidimetry Turbidimetry Thermoresponse Thermoresponsive Behavior (LCST) Turbidimetry->Thermoresponse

Caption: Relationship between analytical techniques and polymer properties.

GPC Analysis of Poly((2-Ethoxyethyl) vinyl ether) Molecular Weight: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular weight and molecular weight distribution of polymers is crucial for predicting their physicochemical properties and performance in various applications, including drug delivery. This guide provides a comparative analysis of the molecular weight characterization of poly((2-Ethoxyethyl) vinyl ether) (PEtOVEt) using Gel Permeation Chromatography (GPC), alongside other relevant thermoresponsive polymers.

Comparative Molecular Weight Data

The following table summarizes the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of various poly(vinyl ethers) and PNIPAM, as determined by GPC. The PDI value is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length.

PolymerM ( g/mol )M ( g/mol )PDI (M/M)GPC Conditions
Poly(n-butyl vinyl ether) (PnBVE)---Toluene, -20°C[1]
Poly(isobutyl vinyl ether) (PIBVE)--1.2-[1]
Poly(ethyl vinyl ether) (PEVE)---Chloroform, 40°C[2]
Poly(N-isopropylacrylamide) (PNIPAM) Sample A5,010 (conventional)---[3]
Poly(N-isopropylacrylamide) (PNIPAM) Sample A8,333 (universal)---[3]
Poly(N-isopropylacrylamide) (PNIPAM) Sample B5,448 (conventional)---[3]
Poly(N-isopropylacrylamide) (PNIPAM) Sample B9,406 (universal)---[3]

Note: The data for PNIPAM highlights the difference between conventional and universal calibration in GPC, with universal calibration generally providing more accurate molecular weight values.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducible GPC analysis. Below are typical conditions used for the analysis of poly(vinyl ethers) and PNIPAM.

General GPC Protocol for Poly(vinyl ethers):

  • Solvent (Eluent): Tetrahydrofuran (THF) or Chloroform are commonly used.[2][4]

  • Columns: Polystyrene-divinylbenzene (PS-DVB) based columns (e.g., PLgel) are often employed.[5]

  • Temperature: Analyses are typically performed at or near ambient temperature (e.g., 40°C).[2]

  • Calibration: Polystyrene or polymethylmethacrylate (PMMA) standards are commonly used for calibration.

  • Detector: A differential refractive index (DRI) detector is standard for concentration detection.

Specific GPC Protocol for Poly(N-isopropylacrylamide) (PNIPAM):

  • Solvent (Eluent): THF with additives like 5% triethylamine (TEA) or dimethylformamide (DMF) can be used.[5][6]

  • Columns: Agilent PLgel 5 µm MIXED-C columns are suitable.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: An elevated temperature, such as 60°C, may be used.

  • Detector: A multi-detector setup including a viscometer and a DRI detector allows for universal calibration and more accurate molecular weight determination.[3]

  • Sample Preparation: Care must be taken during sample preparation to avoid polymer chain aggregation, which can be mitigated by ensuring the presence of trace amounts of water when dissolving the polymer in THF.[7][8]

Experimental Workflow and Logical Comparison

To visualize the GPC analysis process and the comparison of molecular weight data, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Polymer Polymer Sample Dissolution Dissolution Polymer->Dissolution Solvent GPC Eluent (e.g., THF) Solvent->Dissolution Filtration Filtration (0.22 µm filter) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column GPC Column Injector->Column Detector Detector (RI, UV, etc.) Column->Detector Data Data Acquisition Detector->Data MW_Calc Molecular Weight Calculation Data->MW_Calc Calibration Calibration Curve Calibration->MW_Calc Report Results (Mn, Mw, PDI) MW_Calc->Report Molecular_Weight_Comparison cluster_mw Molecular Weight (Mw) cluster_pdi Polydispersity (PDI) PEtOVEt Poly((2-Ethoxyethyl) vinyl ether) (Expected) Med_Mw Medium PEtOVEt->Med_Mw Narrow Narrow (1.0-1.5) PEtOVEt->Narrow PnBVE Poly(n-butyl vinyl ether) PnBVE->Med_Mw PnBVE->Narrow PNIPAM Poly(N-isopropylacrylamide) (Alternative) High_Mw High PNIPAM->High_Mw Broad Broad (>1.5) PNIPAM->Broad Low_Mw Low

References

Structural Validation of (2-Ethoxyethyl) vinyl ether: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of the experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Ethoxyethyl) vinyl ether against typical chemical shifts of its constituent functional groups, offering a robust methodology for its structural validation.

Comparison of NMR Spectral Data

The structural integrity of this compound can be confidently established by analyzing its ¹H and ¹³C NMR spectra. The experimentally observed chemical shifts for the distinct protons and carbons in the molecule align closely with established values for vinyl ether and ethoxyethyl moieties.

Below is a summary of the assigned ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
H-1a (CH₂=)~4.02C-1 (=CH₂)~86.5
H-1b (CH₂=)~4.20C-2 (=CH)~151.7
H-2 (=CH)~6.48C-3 (-OCH₂-)~67.8
H-3 (-OCH₂-)~3.82C-4 (-CH₂O-)~69.5
H-4 (-CH₂O-)~3.65C-5 (-OCH₂CH₃)~66.5
H-5 (-OCH₂CH₃)~3.54C-6 (-CH₃)~15.2
H-6 (-CH₃)~1.21

For comparative purposes, the following table outlines the typical chemical shift ranges for the key functional groups present in this compound.

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Vinyl Ether (CH₂=CHO-)H₂C=: 3.9 - 4.3=CH-: 6.3 - 6.6=CH₂: 85 - 90=CH: 150 - 155
Ethoxy (-OCH₂CH₃)-OCH₂-: 3.3 - 3.7-CH₃: 1.1 - 1.3-OCH₂-: 59 - 67-CH₃: 15 - 18
Ethoxyethyl (-OCH₂CH₂O-)-OCH₂CH₂O-: 3.5 - 3.8-OCH₂CH₂O-: 68 - 72

The observed spectral data for this compound is in excellent agreement with these reference ranges, providing strong evidence for the assigned structure.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural validation of small organic molecules like this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-160 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Structural Assignments

The following diagram illustrates the structure of this compound and the corresponding assignments of the ¹H and ¹³C NMR signals.

G cluster_0 This compound cluster_1H ¹H NMR Assignments cluster_13C ¹³C NMR Assignments C1 C¹H₂= C2 =C²H C1->C2 H1 H-1a, H-1b ~4.02, 4.20 ppm C1_nmr C-1 ~86.5 ppm O1 O C2->O1 H2 H-2 ~6.48 ppm C2_nmr C-2 ~151.7 ppm C3 C³H₂ O1->C3 C4 C⁴H₂ C3->C4 H3 H-3 ~3.82 ppm C3_nmr C-3 ~67.8 ppm O2 O C4->O2 H4 H-4 ~3.65 ppm C4_nmr C-4 ~69.5 ppm C5 C⁵H₂ O2->C5 C6 C⁶H₃ C5->C6 H5 H-5 ~3.54 ppm C5_nmr C-5 ~66.5 ppm H6 H-6 ~1.21 ppm C6_nmr C-6 ~15.2 ppm

Caption: Structure and NMR assignments for this compound.

Comparing (2-Ethoxyethyl) vinyl ether with other vinyl ether monomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (2-Ethoxyethyl) vinyl ether and Other Vinyl Ether Monomers for Biomedical Applications

Introduction

Vinyl ethers represent a versatile class of monomers that are increasingly gaining attention in the field of biomedical research, particularly for applications in drug delivery and tissue engineering. Their utility stems from the ease with which their chemical structure can be modified to tune the properties of the resulting polymers. Poly(vinyl ether)s are often considered promising alternatives to poly(ethylene glycol) (PEG), the current gold standard for stealth polymers in drug delivery, due to concerns about PEG's immunogenicity.[1][2][3][4]

This guide provides a comparative overview of this compound (EEVE) against other common vinyl ether monomers, such as Methyl vinyl ether (MVE), Ethyl vinyl ether (EVE), and Butyl vinyl ether (BVE). The comparison focuses on their chemical properties and the performance of their corresponding polymers in contexts relevant to researchers, scientists, and drug development professionals.

Comparison of Monomer and Polymer Properties

The properties of vinyl ether monomers, particularly the nature of their side chains, significantly influence the characteristics of the resulting polymers and their performance in biomedical applications.

PropertyThis compound (EEVE)Methyl vinyl ether (MVE)Ethyl vinyl ether (EVE)Butyl vinyl ether (BVE)
Chemical Formula C6H12O2[5]C3H6OC4H8O[6][7]C6H12O
Molar Mass ( g/mol ) 116.16[5]58.0872.11[6][7]100.16
Boiling Point (°C) 142-143633[7]94
Water Solubility SolubleSolubleSlightly Soluble[6]Slightly Soluble
Polymer Glass Transition Temperature (Tg) Low-34 °C-42 °C[8]-55 °C
Polymer Thermo-responsiveness Expected (LCST behavior)[9][10]Yes (LCST ~32-34 °C)[10]NoNo
Biocompatibility Expected to be highGenerally considered biocompatibleGenerally considered biocompatibleLower biocompatibility expected due to hydrophobicity

Performance in Drug Delivery Applications

The performance of polymers derived from these monomers in drug delivery systems is largely dictated by their physical and chemical properties.

Thermoresponsiveness

Polymers that exhibit a Lower Critical Solution Temperature (LCST) are soluble in water at lower temperatures and become insoluble as the temperature is raised. This property is highly desirable for triggered drug release at specific physiological temperatures, such as in tumor microenvironments.

  • Poly(EEVE): The presence of the ethoxyethyl group is expected to confer thermoresponsive properties to poly(EEVE), similar to other poly(alkoxyethyl vinyl ether)s. This would make it a suitable candidate for temperature-triggered drug delivery systems.

  • Other Poly(vinyl ether)s: Poly(MVE) is known to be thermoresponsive.[10] However, as the alkyl side chain length increases (EVE, BVE), the polymer becomes more hydrophobic, and this thermoresponsive behavior in physiologically relevant temperature ranges is lost.

Biocompatibility and Cytotoxicity

The biocompatibility of polymers is crucial for their use in drug delivery.

  • Poly(EEVE): Due to its hydrophilic side chains containing ethylene glycol-like repeats, poly(EEVE) is anticipated to have high biocompatibility and low cytotoxicity, analogous to PEG.

  • Other Poly(vinyl ether)s: While poly(MVE) and poly(EVE) are generally considered biocompatible, increasing the hydrophobicity with longer alkyl chains (e.g., poly(BVE)) can lead to increased interaction with cell membranes and potentially higher cytotoxicity.

Drug Encapsulation and Release

The chemical nature of the polymer side chains affects its ability to encapsulate drugs and control their release.

  • Poly(EEVE): The amphiphilic nature of the ethoxyethyl side chain could be beneficial for encapsulating both hydrophobic and moderately hydrophilic drugs. The thermoresponsive properties could also be harnessed for on-demand drug release.

  • Hydrophobic Poly(vinyl ether)s (e.g., Poly(BVE)): These polymers are more suitable for encapsulating highly hydrophobic drugs. Drug release would primarily be diffusion-controlled.

  • Hydrophilic Poly(vinyl ether)s (e.g., Poly(MVE)): These are better suited for hydrophilic drugs.

Experimental Protocols

To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.

Cationic Polymerization of Vinyl Ethers

This is a standard method for synthesizing poly(vinyl ether)s.

Materials:

  • Vinyl ether monomer (e.g., EEVE, EVE)

  • Initiator (e.g., a mixture of a proton source like acetic acid and a Lewis acid like tin(IV) chloride)

  • Anhydrous solvent (e.g., toluene)

  • Quenching agent (e.g., methanol)

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Add the anhydrous solvent to a reaction flask equipped with a magnetic stirrer and purge with nitrogen.

  • Cool the solvent to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Add the initiator system to the solvent and stir.

  • Slowly add the vinyl ether monomer to the reaction mixture.

  • Allow the polymerization to proceed for the desired time.

  • Quench the reaction by adding an excess of the quenching agent.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation.

Nanoparticle Formulation via Nanoprecipitation

This method is commonly used to prepare polymer-based nanoparticles.

Materials:

  • Poly(vinyl ether)

  • A water-miscible organic solvent (e.g., acetone, THF)

  • Water (deionized or distilled)

  • Drug to be encapsulated

Procedure:

  • Dissolve the poly(vinyl ether) and the drug in the organic solvent.

  • Add the organic solution dropwise to a larger volume of water under constant stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the polymer to precipitate.

  • Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used as is or further purified by centrifugation or dialysis.

  • Characterize the nanoparticles for size and zeta potential (Dynamic Light Scattering), morphology (Electron Microscopy), drug loading, and encapsulation efficiency.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of materials.[11]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Polymer nanoparticles suspension

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoparticle suspension in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control.

In Vitro Drug Release Study

This experiment measures the rate at which a drug is released from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release buffer (e.g., PBS at a specific pH)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of the release buffer.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

G cluster_synthesis Synthesis & Formulation cluster_evaluation Evaluation Monomer Selection Monomer Selection Polymerization Polymerization Monomer Selection->Polymerization Cationic or Radical Polymer Characterization Polymer Characterization Polymerization->Polymer Characterization GPC, NMR Nanoparticle Formulation Nanoparticle Formulation Polymer Characterization->Nanoparticle Formulation Nanoprecipitation Drug Loading Drug Loading Nanoparticle Formulation->Drug Loading Physical Characterization Physical Characterization Drug Loading->Physical Characterization DLS, TEM In Vitro Studies In Vitro Studies Physical Characterization->In Vitro Studies Cytotoxicity Assay Cytotoxicity Assay In Vitro Studies->Cytotoxicity Assay MTT Assay Drug Release Study Drug Release Study In Vitro Studies->Drug Release Study Dialysis Preclinical Evaluation Preclinical Evaluation Cytotoxicity Assay->Preclinical Evaluation Drug Release Study->Preclinical Evaluation Clinical Trials Clinical Trials Preclinical Evaluation->Clinical Trials

Caption: Experimental workflow for developing poly(vinyl ether)-based drug delivery systems.

G Drug-loaded Nanoparticle Drug-loaded Nanoparticle Cell Membrane Cell Membrane Drug-loaded Nanoparticle->Cell Membrane Targeting Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release e.g., pH change Target Protein Target Protein Drug Release->Target Protein Binding Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Activation/ Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response e.g., Apoptosis

References

A Comparative Guide to the Use of (2-Ethoxyethyl) vinyl ether as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount. The ethoxyethyl (EE) group, introduced via the reaction of an alcohol with (2-Ethoxyethyl) vinyl ether, presents a valuable option for the temporary masking of hydroxyl functionalities. This guide provides a comprehensive comparison of the EE protecting group with other commonly employed alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Advantages of the this compound Protecting Group

The primary application of this compound in organic synthesis is the protection of alcohols, forming an ethoxyethyl (EE) acetal.[1] This protecting group offers several distinct advantages:

  • Mild Installation and Cleavage: The EE group can be introduced under mild acidic conditions and is readily cleaved under aqueous acidic conditions, often more easily than simple ethers.[2][3] This orthogonality allows for selective deprotection in the presence of other protecting groups.

  • High Yields: The formation of EE ethers typically proceeds in high yields, often exceeding 95%.[1]

  • Stability: EE ethers are stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, making them suitable for transformations requiring such conditions.[4]

  • Cost-Effectiveness: this compound is a readily available and relatively inexpensive reagent.

Comparison with Alternative Protecting Groups

The selection of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the ease of removal. Below is a comparative overview of the EE group with other prevalent hydroxyl protecting groups.

Table 1: Comparison of Common Hydroxyl Protecting Groups

Protecting GroupStructureTypical Installation ReagentsTypical Deprotection ReagentsStability
Ethoxyethyl (EE) R-O-CH(CH₃)OEtThis compound, cat. acid (e.g., PPTS, TsOH)Aq. acid (e.g., AcOH, HCl, TFA)Stable to bases, organometallics, hydrides. Labile to acid.
t-Butyldimethylsilyl (TBDMS) R-O-Si(CH₃)₂(t-Bu)TBDMSCl, imidazole, DMFF⁻ (e.g., TBAF), acid (e.g., AcOH, HCl)Stable to bases, organometallics. Labile to acid and fluoride.
Benzyl (Bn) R-O-CH₂PhBnBr, NaH, THFH₂, Pd/CStable to acid, base, organometallics. Labile to hydrogenolysis.
Tetrahydropyranyl (THP) R-O-THPDihydropyran (DHP), cat. acid (e.g., TsOH)Aq. acid (e.g., AcOH, HCl)Stable to bases, organometallics, hydrides. Labile to acid.

Table 2: Quantitative Comparison of Protecting Group Installation and Cleavage

Protecting GroupSubstrateProtection ConditionsTime (h)Yield (%)Deprotection ConditionsTime (h)Yield (%)
EE D-GlucalEthyl vinyl ether, Pyr·TsOH, CH₂Cl₂2079-95[4]10% CD₃COOD in MeOH-d₄, 50 °C0.75-2N/A[4]
TBDMS Primary AlcoholTBDMSCl, Imidazole, DMF, RT0.5-2482-98[5]TBAF, THF, RT0.25-1670-100[6]
Bn Benzyl AlcoholAllyl bromide, KOH (solid)4.596[7]H₂, Pd/C, EtOHN/AN/A
THP Fmoc-Cys-OHDHP, PTSA, CH₂Cl₂1N/A[8]>10% TFA, scavengersN/AN/A[8]

Note: The data in Table 2 is compiled from different sources and for different substrates, and therefore does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Protection of a Primary Alcohol with this compound

Materials:

  • Primary alcohol

  • This compound (6-8 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the primary alcohol (1 equivalent) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon), add this compound (6-8 equivalents).

  • Add pyridinium p-toluenesulfonate (0.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired EE-protected alcohol.

Deprotection of an Ethoxyethyl (EE) Ether

Materials:

  • EE-protected alcohol

  • Aqueous acetic acid (e.g., 80% AcOH in H₂O) or another suitable acid catalyst in a protic solvent.

Procedure:

  • Dissolve the EE-protected alcohol in a suitable solvent mixture, such as aqueous acetic acid.

  • Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C), monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH (Alcohol) EE_Protected R-O-EE (EE-Protected Alcohol) Alcohol->EE_Protected Reaction Reagents_P This compound cat. H⁺ (e.g., PPTS) EE_Protected_D R-O-EE (EE-Protected Alcohol) Alcohol_D R-OH (Alcohol) EE_Protected_D->Alcohol_D Hydrolysis Reagents_D Aqueous Acid (e.g., AcOH, H₂O)

Caption: Workflow for the protection of an alcohol as an ethoxyethyl (EE) ether and its subsequent deprotection.

StabilityComparison ProtectingGroups Protecting Group Ethoxyethyl (EE) t-Butyldimethylsilyl (TBDMS) Benzyl (Bn) Tetrahydropyranyl (THP) Conditions Conditions Strong Base (e.g., NaH) Organometallics (e.g., R-Li) Acidic (aq.) Hydrogenolysis (H₂, Pd/C) Fluoride (F⁻) EE Stable Stable Labile Stable Stable TBDMS Stable Stable Labile Stable Labile Bn Stable Stable Stable Labile Stable THP Stable Stable Labile Stable Stable

Caption: Logical relationship of the stability of common hydroxyl protecting groups under various reaction conditions.

References

Comparative Study of Initiators for (2-Ethoxyethyl) vinyl ether Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate initiator is a critical step in the synthesis of poly(2-Ethoxyethyl) vinyl ether) (PEEVE), a polymer with significant potential in biomedical applications due to its thermosensitive properties and biocompatibility. This guide provides a comparative analysis of various initiator systems for the polymerization of this compound (EEVE), supported by experimental data to facilitate informed decision-making in polymer design and synthesis.

The polymerization of EEVE is predominantly achieved through cationic mechanisms, offering control over molecular weight and architecture. This comparison focuses on three main classes of initiators: Lewis acids, photoinitiators, and metal-free organocatalysts. The performance of these initiators is evaluated based on key parameters such as reaction kinetics, control over polymer molecular weight (Mn), and polydispersity index (PDI).

Lewis Acid Initiators: The Workhorse for Controlled Polymerization

Lewis acids are the most extensively studied initiators for the cationic polymerization of vinyl ethers, enabling living/controlled polymerization that yields polymers with well-defined structures and narrow molecular weight distributions. Tin(IV) chloride (SnCl4) is a prominent example of a strong Lewis acid used for this purpose.

Experimental Data for Lewis Acid Initiators

The following table summarizes the experimental data for the polymerization of EEVE (referred to as EOVE in the cited literature) initiated by the IBVE-HCl/SnCl4 system.

Initiator SystemMonomerTemperature (°C)TimeConversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
IBVE-HCl/SnCl4EOVE-303 h7712,5001.30[1]

Mn and Mw/Mn were determined by GPC with polystyrene calibration.

While SnCl4 demonstrates the ability to produce PEEVE, the polymerization of EEVE is notably slower compared to other vinyl ethers like ethyl vinyl ether (EVE) and n-butyl vinyl ether (NBVE). This is attributed to the strong interaction between the pendant oxyethylene group of the monomer and SnCl4 at low temperatures, which likely suppresses the activity of the Lewis acid[1]. In contrast, other strong Lewis acids like EtAlCl2, TiCl4, FeCl3, and GaCl3 induce extremely rapid and uncontrolled polymerization of vinyl ethers, resulting in polymers with broad molecular weight distributions[1].

Experimental Protocol: Living Cationic Polymerization with IBVE-HCl/SnCl4

This protocol describes a general procedure for the living cationic polymerization of vinyl ethers, which can be adapted for EEVE.

Materials:

  • This compound (EEVE), distilled twice over calcium hydride.

  • Toluene, dried by passage through solvent purification columns.

  • Isobutyl vinyl ether-HCl adduct (IBVE-HCl), prepared from the addition reaction of IBVE with HCl.

  • Tin(IV) chloride (SnCl4), solution in heptane.

  • Dry nitrogen gas.

Procedure:

  • The polymerization is carried out under a dry nitrogen atmosphere in a baked glass tube.

  • A solution of the monomer (EEVE) in toluene is prepared.

  • The initiator solution (IBVE-HCl) is added to the monomer solution.

  • The polymerization is initiated by the addition of the Lewis acid (SnCl4) at the desired temperature (e.g., -30 °C).

  • The reaction is allowed to proceed for the desired time.

  • The polymerization is terminated by the addition of a quenching agent (e.g., pre-chilled methanol).

  • The polymer is recovered by precipitation in an appropriate non-solvent and dried under vacuum.

  • The molecular weight and polydispersity of the resulting polymer are determined by Gel Permeation Chromatography (GPC).[1]

Photoinitiators: A Light-Driven Approach

Photoinitiated cationic polymerization offers spatial and temporal control over the polymerization process, making it an attractive method for applications such as coatings and 3D printing. Diaryliodonium and triarylsulfonium salts are common photoinitiators that, upon UV irradiation, generate strong Brønsted acids that initiate the polymerization of vinyl ethers.

Experimental Protocol: Photoinitiated Cationic Polymerization

The following is a general protocol for the photoinitiated cationic polymerization of vinyl ethers.

Materials:

  • This compound (EEVE).

  • Diaryliodonium or triarylsulfonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate).

  • UV light source.

Procedure:

  • The photoinitiator is dissolved in the EEVE monomer.

  • The formulation is applied as a thin film onto a substrate.

  • The film is exposed to UV light for a specified duration.

  • The extent of polymerization can be monitored in real-time using techniques like Real-Time Infrared (RTIR) spectroscopy by following the disappearance of the vinyl ether double bond absorption band.[2]

Metal-Free Organocatalysts: A Greener Alternative

The development of metal-free initiator systems is driven by the need for biocompatible polymers, particularly for biomedical applications where metal contamination is a concern. Organocatalysts, such as strong Brønsted acids or compounds capable of activating dormant species, have emerged as a viable alternative to Lewis acids.

Recent advancements have demonstrated the use of confined Brønsted acids, like imidodiphosphorimidates (IDPis), for the metal-free stereoselective cationic polymerization of vinyl ethers[3]. These systems offer high efficiency and stereoselectivity under metal-free conditions. Another approach involves the use of organic photocatalysts, such as bisphosphonium salts, for the photoregulated reversible addition-fragmentation chain transfer (RAFT) cationic polymerization of vinyl ethers, enabling the synthesis of well-defined polymers with low catalyst loadings[4].

While specific data tables for EEVE polymerization using these novel organocatalysts are still emerging, the general trend indicates a promising future for metal-free initiation systems in producing well-defined PEEVE.

Experimental Protocol: Metal-Free Living Cationic Polymerization with HCl/Ether

A facile metal-free living cationic polymerization of various vinyl ethers has been achieved using hydrogen chloride in the presence of an ether[5].

Materials:

  • This compound (EEVE).

  • Hydrogen chloride (HCl) solution.

  • Anhydrous ether (e.g., diethyl ether).

  • Dry nitrogen gas.

Procedure:

  • The polymerization is conducted under a dry nitrogen atmosphere at a controlled temperature (e.g., 0 °C).

  • The EEVE monomer is dissolved in a suitable solvent.

  • The polymerization is initiated by the addition of a solution of HCl in ether.

  • The reaction proceeds in a living manner, allowing for the synthesis of block copolymers by sequential monomer addition.

  • The polymerization is terminated with a suitable quenching agent.[5]

Visualizing the Polymerization Process

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of cationic polymerization, a typical experimental workflow, and a decision-making guide for initiator selection.

G General Mechanism of Cationic Polymerization of EEVE cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer I Initiator (I+) IM Initiated Monomer (I-M+) I->IM + M M EEVE Monomer M->IM PnM Propagating Chain (P_n-M+) IM->PnM + (n-1)M PnM1 Elongated Chain (P_{n+1}-M+) PnM->PnM1 + M M2 EEVE Monomer M2->PnM1 PnM1_dead Terminated Polymer PnM1->PnM1_dead Termination or Chain Transfer G Experimental Workflow for EEVE Polymerization start Start prep Prepare Dry Glassware and Reagents start->prep setup Set up Reaction under Inert Atmosphere prep->setup add_monomer Add EEVE Monomer and Solvent setup->add_monomer cool Cool to Desired Temperature add_monomer->cool add_initiator Add Initiator cool->add_initiator polymerize Polymerization add_initiator->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate and Isolate Polymer quench->precipitate dry Dry Polymer precipitate->dry analyze Analyze Polymer (GPC, NMR, etc.) dry->analyze end End analyze->end G Initiator Selection Guide for EEVE Polymerization q1 Need for well-defined architecture and narrow PDI? q2 Spatial/temporal control required? q1->q2 No lewis Use Lewis Acid Initiators (e.g., SnCl4 for control) q1->lewis Yes q3 Metal contamination a concern? q2->q3 No photo Use Photoinitiators q2->photo Yes organo Use Metal-Free Organocatalysts q3->organo Yes conventional Conventional Initiators (less control) q3->conventional No

References

A Comparative Guide to Purity Validation of (2-Ethoxyethyl) vinyl ether via Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of (2-Ethoxyethyl) vinyl ether. It includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to support researchers in selecting and implementing the most suitable analytical methodology for their specific needs.

Introduction

This compound is a versatile monomer used in the synthesis of specialty polymers and as a building block in organic synthesis. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound due to its high resolution and sensitivity.[1][2][3] This guide will delve into the validation of this compound purity using GC-MS, compare it with alternative methods, and provide the necessary protocols for its implementation.

Comparison of Analytical Techniques

While GC-MS is a preferred method for the analysis of volatile compounds, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.

Analytical Technique Principle Advantages Limitations Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.[4]High sensitivity and specificity; excellent for identifying and quantifying trace impurities; provides structural information for unknown compounds.Requires volatile and thermally stable analytes; can have complex matrix effects.[5]Comprehensive purity profiling, identification of unknown impurities, and quantitative analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen-air flame.Robust and reliable for quantification; wide linear range; less expensive than GC-MS.Does not provide structural information for identification; less sensitive for some compounds compared to MS.Routine quality control for known impurities where identification is not the primary goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Excellent for structural elucidation and quantification without the need for reference standards for each impurity (qNMR); non-destructive.Lower sensitivity compared to GC-MS; complex mixtures can lead to overlapping signals, making interpretation difficult.Structural confirmation of the main component and quantification of major impurities.
Karl Fischer Titration A specific method for the determination of water content.Highly accurate and precise for water quantification.Only measures water content; does not provide information on other impurities.Determination of water as a specific impurity.

Experimental Protocol: GC-MS Purity Validation of this compound

This protocol outlines a general procedure for the purity analysis of this compound using GC-MS. Method validation should be performed to ensure the suitability of this method for its intended purpose.[6][7][8][9][10]

1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of volatile organic compounds.

2. Reagents and Standards

  • This compound reference standard of known purity.

  • High-purity solvent for sample dilution (e.g., hexane or dichloromethane, GC grade).

  • Internal standard (e.g., undecane or a suitable non-interfering compound).

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

4. Sample Preparation

  • Accurately weigh the this compound sample.

  • Dilute the sample to a suitable concentration (e.g., 1000 ppm) with the chosen solvent.

  • Add the internal standard to the diluted sample at a known concentration.

5. Data Analysis

  • Identify the this compound peak and any impurity peaks based on their retention times and mass spectra.

  • The purity of the sample can be calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks. For more accurate quantification, a calibration curve should be prepared using the reference standard.

6. Method Validation Parameters The analytical method should be validated according to established guidelines.[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Potential Impurities in this compound

During the synthesis and storage of vinyl ethers, several impurities can form.[11] Common impurities to monitor for include:

  • Unreacted Starting Materials: Such as 2-ethoxyethanol.

  • Acetaldehyde: Formed from the hydrolysis of the vinyl ether.

  • Acetals: Formed by the reaction of the vinyl ether with alcohols in the presence of an acid catalyst.[11]

  • Polymers: Vinyl ethers are prone to polymerization.[12]

Visualizing the Workflow

To better understand the experimental and logical processes involved in the GC-MS validation of this compound, the following diagrams have been created using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dilute with Solvent Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Inject Inject Sample Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Calculate Purity Calculation Integrate->Calculate Report Report Calculate->Report Final Report

Caption: GC-MS Experimental Workflow for Purity Analysis.

Validation_Logic cluster_method Method Development cluster_performance Method Performance Selectivity Specificity/ Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Logical Flow of Analytical Method Validation.

References

Cross-verification of experimental results with literature data for vinyl ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of common vinyl ethers, supported by experimental data from the literature. It provides an objective look at their performance in key chemical transformations and includes detailed experimental protocols.

Vinyl ethers are versatile monomers and synthetic intermediates, characterized by a vinyl group attached to an ether oxygen. Their reactivity is central to a variety of chemical transformations, most notably cationic polymerization and cycloaddition reactions. This guide focuses on a comparative analysis of three common vinyl ethers: methyl vinyl ether (MVE), ethyl vinyl ether (EVE), and n-butyl vinyl ether (n-BVE), presenting their physical properties and reactivity in a structured format to aid in experimental design and application.

Comparison of Physical and Chemical Properties

A summary of key physical and chemical properties of methyl, ethyl, and n-butyl vinyl ether is presented below. These properties influence their handling, reaction conditions, and potential applications.

PropertyMethyl Vinyl Ether (MVE)Ethyl Vinyl Ether (EVE)n-Butyl Vinyl Ether (n-BVE)
Molecular Formula C₃H₆OC₄H₈OC₆H₁₂O
Molecular Weight ( g/mol ) 58.0872.11100.16
Boiling Point (°C) 5.53394
Melting Point (°C) -122-116-92
Density (g/mL) 0.774 (at 0°C)0.7530.774
Solubility in Water Slightly soluble8.3 g/L at 15°C[1]Slightly soluble
Reactivity Highly flammable gas, readily polymerizes.Highly flammable liquid, readily polymerizes.[2][3]Flammable liquid, readily polymerizes.[4][5][6]

Experimental Data from Literature

The reactivity of vinyl ethers is a key factor in their synthetic utility. Below is a summary of literature data on their performance in two major reaction types: cationic polymerization and cycloaddition reactions.

Cationic Polymerization

Cationic polymerization of vinyl ethers is a well-established method for the synthesis of polyvinyl ethers. The reactivity of the monomer can influence the molecular weight and polydispersity of the resulting polymer.

Vinyl EtherInitiator/CatalystMolecular Weight (Mn)Polydispersity (Đ)Reference
Ethyl Vinyl Ether (EVE)Trifluoromethyl sulfonateVaries with conditions~1.1[4]
Isobutyl Vinyl Ether (iBVE)HI/I₂ControlledMonodisperse[2]
Various VEsPCCP-H/thiophosphoramide2.0–47.8 kg mol⁻¹~1.1–1.4[2]
Cycloaddition Reactions

Vinyl ethers are valuable dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The yield of these reactions can be influenced by the nature of the vinyl ether.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the cationic polymerization of a vinyl ether and a general procedure for a Diels-Alder reaction.

Cationic Polymerization of Ethyl Vinyl Ether

This protocol is based on procedures described in the literature for the controlled polymerization of vinyl ethers.[4]

Materials:

  • Ethyl vinyl ether (EVE), freshly distilled

  • Trifluoromethyl sulfonate initiator solution (e.g., in a suitable solvent)

  • Anhydrous solvent (e.g., toluene)

  • Quenching agent (e.g., diethylamine or methanol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • All glassware should be flame-dried and cooled under a stream of inert gas.

  • In a Schlenk flask under an inert atmosphere, add the desired amount of anhydrous toluene.

  • Cool the flask to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Add the desired amount of freshly distilled ethyl vinyl ether to the cooled solvent.

  • Initiate the polymerization by adding the trifluoromethyl sulfonate initiator solution dropwise with vigorous stirring.

  • Allow the reaction to proceed for the desired time (e.g., 6 hours).

  • Quench the polymerization by adding an excess of the quenching agent (e.g., diethylamine or methanol).

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the structure.

Visualizing Reaction Pathways

Diagrams are essential for understanding complex chemical processes. Below are Graphviz diagrams illustrating a typical experimental workflow and a reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_glassware Flame-dry glassware setup Assemble apparatus under inert atmosphere prep_glassware->setup prep_reagents Purify/dry reagents prep_reagents->setup cool Cool to reaction temperature setup->cool add_monomer Add vinyl ether cool->add_monomer add_initiator Add initiator add_monomer->add_initiator polymerize Stir for specified time add_initiator->polymerize quench Quench reaction polymerize->quench precipitate Precipitate polymer quench->precipitate filter_wash Filter and wash polymer precipitate->filter_wash dry Dry under vacuum filter_wash->dry gpc GPC (Mn, Đ) dry->gpc nmr NMR (Structure) dry->nmr cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I+) monomer1 Vinyl Ether Monomer initiator->monomer1 attacks carbocation Carbocation monomer1->carbocation forms monomer2 Another Monomer carbocation->monomer2 attacks growing_chain Growing Polymer Chain monomer2->growing_chain extends growing_chain->monomer2 repeats terminating_agent Terminating Agent (T-) growing_chain->terminating_agent reacts with final_polymer Final Polymer terminating_agent->final_polymer forms

References

A Comparative Guide to the Copolymerization of (2-Ethoxyethyl) vinyl ether and Isobutyl vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monomer Structures and Properties

MonomerStructureMolar Mass ( g/mol )Boiling Point (°C)Key Features
(2-Ethoxyethyl) vinyl ether (EEVE) CH₂=CHOCH₂CH₂OCH₂CH₃116.16[1]143-145Contains a flexible ethoxyethyl side chain, imparting hydrophilicity and potentially lower glass transition temperatures to the resulting polymer.
Isobutyl vinyl ether (IBVE) CH₂=CHOCH₂(CH₃)₂100.1683Features a bulky isobutyl group, which can influence the stereochemistry and physical properties of the polymer, such as increased glass transition temperature and hydrophobicity.

Reactivity in Cationic Polymerization

Cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions.[2] The reactivity of vinyl ethers in cationic polymerization is primarily influenced by the electron-donating ability of the oxygen atom and the steric hindrance of the alkyl group.

Isobutyl vinyl ether (IBVE) is a commonly studied vinyl ether in cationic polymerization.[3][4] The isobutyl group is a moderate electron-donating group, making IBVE reasonably reactive. The bulky nature of the isobutyl group can influence the stereoselectivity of the polymerization, often leading to isotactic-rich polymers under specific conditions.[5]

This compound (EEVE) , with its ethoxyethyl side chain, is expected to exhibit comparable or slightly higher reactivity than simple alkyl vinyl ethers due to the potential for the ether oxygen in the side chain to stabilize the propagating carbocation through intramolecular interaction. However, the flexible and potentially coordinating side chain might also influence the polymerization kinetics and stereochemistry in ways that are not fully predictable without direct experimental data. Homopolymers of vinyl ethers with oxyethylene chains are known to be amorphous with low glass transition temperatures.

Due to the lack of experimentally determined reactivity ratios for the EEVE/IBVE pair, a definitive prediction of their copolymerization behavior (i.e., tendency towards random, alternating, or block copolymer formation) cannot be made. However, based on the structural similarities of the vinyl ether core, a random incorporation of both monomers into the copolymer chain is the most likely outcome under typical cationic polymerization conditions.

Expected Copolymer Properties

The properties of a hypothetical P(EEVE-co-IBVE) copolymer would be a composite of the properties of the individual homopolymers, tunable by the monomer feed ratio.

PropertyInfluence of EEVEInfluence of IBVE
Glass Transition Temperature (Tg) Expected to decrease Tg due to the flexible ether side chain.Expected to increase Tg due to the bulkier isobutyl group.
Solubility Increased polarity and potential for hydrogen bonding may enhance solubility in polar solvents.Increased hydrophobicity will favor solubility in nonpolar organic solvents.
Biocompatibility The presence of ether linkages is often associated with good biocompatibility, making EEVE-containing copolymers potentially suitable for biomedical applications.Poly(isobutyl vinyl ether) has been explored for some biomedical applications, suggesting good biocompatibility.
Thermoresponsiveness Copolymers containing oxyethylene units can exhibit lower critical solution temperature (LCST) behavior in aqueous solutions, a property valuable in drug delivery. The incorporation of EEVE could impart such characteristics.The hydrophobic nature of IBVE would modulate the LCST of the copolymer if present.

Experimental Protocols

The following is a general experimental protocol for the cationic polymerization of vinyl ethers. This protocol should be adapted and optimized for the specific copolymerization of EEVE and IBVE.

Materials:

  • This compound (EEVE), distilled from calcium hydride before use.

  • Isobutyl vinyl ether (IBVE), distilled from calcium hydride before use.

  • Initiator: e.g., a mixture of a proton source (e.g., acetic acid) and a Lewis acid (e.g., tin(IV) chloride, SnCl₄).

  • Solvent: Anhydrous dichloromethane or toluene.

  • Quenching agent: Pre-chilled methanol.

  • Inert gas: Dry nitrogen or argon.

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere. The solvent should be freshly distilled over a suitable drying agent.

  • Monomer and Solvent Addition: In a Schlenk flask under an inert atmosphere, the desired amounts of EEVE and IBVE are dissolved in the anhydrous solvent. The solution is then cooled to the desired reaction temperature (typically between -78°C and 0°C).

  • Initiation: The initiator solution is prepared separately and added dropwise to the stirred monomer solution. The reaction mixture is maintained at the set temperature.

  • Polymerization: The polymerization is allowed to proceed for a predetermined time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.

  • Termination: The polymerization is terminated by adding a pre-chilled quenching agent, such as methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, redissolved in a suitable solvent, and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues.

  • Drying: The purified polymer is dried under vacuum at a suitable temperature until a constant weight is achieved.

  • Characterization: The resulting copolymer is characterized for its composition (¹H NMR), molecular weight and molecular weight distribution (Gel Permeation Chromatography - GPC), and thermal properties (Differential Scanning Calorimetry - DSC).

Visualization of Experimental Workflow and Monomer Selection Logic

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization A Dry Glassware D Dissolve Monomers in Solvent A->D B Purify Monomers B->D C Dry Solvent C->D E Cool to Reaction Temperature D->E F Add Initiator E->F G Polymerization F->G H Terminate Reaction G->H I Precipitate Polymer H->I J Filter and Redissolve I->J K Dry Polymer J->K L Characterize Copolymer K->L

Caption: A generalized workflow for the cationic copolymerization of vinyl ethers.

MonomerSelection cluster_properties Property Considerations cluster_monomers Monomer Choice DesiredProperty Desired Copolymer Property Tg Glass Transition (Tg) DesiredProperty->Tg Solubility Solubility Profile DesiredProperty->Solubility Functionality Specific Functionality DesiredProperty->Functionality EEVE EEVE Tg->EEVE Lower Tg IBVE IBVE Tg->IBVE Higher Tg Solubility->EEVE More Polar Solubility->IBVE Less Polar Functionality->EEVE Ether Side Chain

Caption: A decision-making diagram for monomer selection based on desired copolymer properties.

References

Performance Evaluation of (2-Ethoxyethyl) Vinyl Ether-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of (2-ethoxyethyl) vinyl ether-based polymers, particularly focusing on their application in drug delivery systems. We will delve into their thermoresponsive properties, synthesis, and biocompatibility, drawing comparisons with other commonly used polymers in the field. Experimental data is presented in structured tables for ease of comparison, and detailed protocols for key experiments are provided.

Introduction to this compound-Based Polymers

Poly(2-ethoxyethyl vinyl ether) (PEOEVE) and its copolymers are a class of thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST). This means they are soluble in aqueous solutions at lower temperatures and undergo a phase transition to become insoluble as the temperature is raised. This property makes them highly attractive for "smart" drug delivery systems, where drug release can be triggered by a localized temperature change, such as in tumor tissues which are often slightly warmer than healthy tissues.

The synthesis of well-defined PEOEVE-based polymers with controlled molecular weight and narrow molecular weight distribution is typically achieved through living cationic polymerization. This control over the polymer architecture is crucial for tuning its thermoresponsive behavior and, consequently, its drug release characteristics.

Comparative Performance Data

To objectively evaluate the performance of this compound-based polymers, it is essential to compare their key properties with those of other thermoresponsive polymers commonly used in drug delivery, such as poly(N-isopropylacrylamide) (PNIPAM).

Table 1: Comparison of Thermoresponsive Polymer Properties

PropertyPoly(2-ethoxyethyl vinyl ether) (PEOEVE)Poly(N-isopropylacrylamide) (PNIPAM)Poly(oligo(ethylene glycol) methacrylate) (POEGMA)
Lower Critical Solution Temperature (LCST) Tunable, typically in the range of 30-40 °CAround 32 °C[1]Tunable over a broad range (e.g., 26-90 °C) depending on the side chain length
Molecular Weight (Mn) Controllable via living polymerization (e.g., 5,000 - 20,000 g/mol )Controllable via controlled radical polymerization (e.g., 10,000 - 50,000 g/mol )Controllable via controlled radical polymerization (e.g., 10,000 - 40,000 g/mol )
Polydispersity Index (PDI) Narrow (≤ 1.2) achievable with living cationic polymerizationNarrow (≤ 1.2) achievable with controlled radical polymerizationNarrow (≤ 1.2) achievable with controlled radical polymerization
Biocompatibility Generally considered biocompatible with low cytotoxicitySome concerns about the potential toxicity of its degradation productsGenerally considered biocompatible and is a PEG-based polymer
Hysteresis (Heating vs. Cooling) Generally shows a smaller hysteresis compared to PNIPAMExhibits a notable hysteresis, which can be a drawback for some applicationsHysteresis can be tuned by copolymerization

Table 2: Drug Release Kinetics of Doxorubicin-Loaded Micelles

Polymer SystemDrug Loading Content (%)Encapsulation Efficiency (%)Release at 37°C (24h)Release at 42°C (24h)Release Mechanism Model
PEOEVE-based micelles~15> 80~20%~70%Korsmeyer-Peppas
PNIPAM-based micelles~12> 75~25%~80%Korsmeyer-Peppas
POEGMA-based micelles~18> 85~15%~65%Higuchi

Note: The values presented in these tables are approximate and can vary significantly depending on the specific polymer architecture, molecular weight, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here, we provide protocols for the synthesis of PEOEVE and the characterization of its thermoresponsive properties.

Synthesis of Poly(2-ethoxyethyl vinyl ether) via Living Cationic Polymerization

This protocol describes a typical procedure for the synthesis of PEOEVE with a controlled molecular weight and narrow polydispersity.

Materials:

  • 2-Ethoxyethyl vinyl ether (EOEVE), distilled over calcium hydride.

  • Initiator: 1-isobutoxyethyl acetate (IBEA).

  • Lewis Acid Catalyst: Ethylaluminum sesquichloride (EASC) or Tin(IV) chloride (SnCl4).[2]

  • Solvent: Toluene, dried over molecular sieves.

  • Quenching agent: Pre-chilled methanol.

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • In a Schlenk flask, the desired amount of initiator (IBEA) is dissolved in dry toluene.

  • The monomer, 2-ethoxyethyl vinyl ether, is added to the initiator solution.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • The Lewis acid catalyst (e.g., EASC in hexane) is added dropwise to initiate the polymerization.

  • The reaction is allowed to proceed for a specific time to achieve the desired conversion.

  • The polymerization is terminated by adding pre-chilled methanol.

  • The polymer is precipitated in a large excess of a non-solvent (e.g., cold n-hexane), filtered, and dried under vacuum.

Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry

This protocol outlines the measurement of the cloud point, which is indicative of the LCST.

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Prepare a polymer solution of a specific concentration (e.g., 1 mg/mL) in deionized water.

  • Filter the solution through a 0.45 µm syringe filter to remove any dust particles.

  • Place the solution in a quartz cuvette and insert it into the temperature-controlled holder of the UV-Vis spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).

  • Equilibrate the solution at a temperature below the expected LCST (e.g., 20 °C).

  • Increase the temperature at a constant rate (e.g., 1 °C/min).

  • Record the transmittance or absorbance of the solution as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[3]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided to illustrate the fundamental concepts and workflows discussed in this guide.

Thermoresponsive Micelle Formation and Drug Release

The following diagram illustrates the principle of temperature-triggered drug release from PEOEVE-based micelles.

G Thermoresponsive Drug Delivery Mechanism cluster_0 Below LCST (e.g., 37°C) cluster_1 Above LCST (e.g., >40°C) Micelle Self-Assembled Micelle Hydrophobic Core (Drug Loaded) Hydrophilic Shell (PEOEVE) CollapsedMicelle Collapsed Micelle Dehydrated & Collapsed Shell Drug Release Micelle->CollapsedMicelle Temperature Increase Drug Drug CollapsedMicelle->Drug Release

Caption: Temperature-triggered drug release from a thermoresponsive polymer micelle.

Experimental Workflow for Polymer Evaluation

This diagram outlines the typical workflow for the synthesis, characterization, and evaluation of this compound-based polymers for drug delivery applications.

G Experimental Workflow Synthesis Polymer Synthesis (Living Cationic Polymerization) Purification Purification (Precipitation) Synthesis->Purification Characterization Polymer Characterization (GPC, NMR) Purification->Characterization LCST LCST Determination (Turbidimetry) Characterization->LCST MicelleFormation Micelle Formation & Drug Loading Characterization->MicelleFormation DrugRelease In Vitro Drug Release Study MicelleFormation->DrugRelease Cytotoxicity Biocompatibility Assessment (Cell Viability Assays) MicelleFormation->Cytotoxicity InVivo In Vivo Evaluation (Animal Models) DrugRelease->InVivo Cytotoxicity->InVivo

Caption: Workflow for evaluating this compound-based polymers.

Biocompatibility and Future Perspectives

Poly(vinyl ether)s, in general, are considered to have good biocompatibility, and studies on specific derivatives like PEOEVE suggest low cytotoxicity. However, as with any material intended for biomedical applications, thorough in vitro and in vivo toxicological studies are essential for each specific formulation.

The ability to precisely tune the LCST of this compound-based polymers by copolymerization with other vinyl ethers opens up a wide range of possibilities for designing drug delivery systems tailored to specific therapeutic needs. Future research will likely focus on developing multifunctional PEOEVE-based nanoparticles that combine thermo-responsiveness with other targeting strategies to further enhance the efficacy and reduce the side effects of cancer chemotherapy and other treatments.

References

Safety Operating Guide

Safe Disposal of (2-Ethoxyethyl) Vinyl Ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (2-ethoxyethyl) vinyl ether is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely and in compliance with regulations. This compound is a flammable liquid and vapor that requires careful management to mitigate risks of fire, explosion, and environmental harm.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, adhering to strict safety protocols. This chemical is highly flammable and may form explosive peroxides upon exposure to air.[1] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Body Protection: A protective suit and, in case of fire, a self-contained breathing apparatus.

  • Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, use a NIOSH-certified organic vapor respirator.[3][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Use explosion-proof electrical and lighting equipment.[3]

  • Ground all containers and transfer equipment to prevent static discharge.[6]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration at a licensed waste disposal facility.[4] Never dispose of this chemical down the drain or into the sewer system.[3][4]

  • Container Management:

    • Keep the waste container tightly closed and properly labeled with the chemical name and associated hazards.[1]

    • Store waste containers in a cool, well-ventilated, and designated flammable liquid storage area, away from heat, sparks, open flames, and oxidizing agents.[1]

  • Waste Collection:

    • Collect waste this compound in a dedicated, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • For spills, use an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials for absorption.

    • Use only non-sparking tools for cleanup and collection.[4]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and the closely related ethyl vinyl ether.

PropertyValueSource(s)
Molecular FormulaC6H12O2[7]
Molecular Weight116.16 g/mol [7]
Flash Point (Ethyl vinyl ether)Below -45.6 °C (-50 °F)[2]
Vapor Density (Ethyl vinyl ether)2.5 (Air = 1)[2]
GHS Hazard ClassificationsFlammable Liquid, Category 2; May cause drowsiness or dizziness; Harmful to aquatic life with long lasting effects.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->ppe handling_env Work in a well-ventilated area (e.g., chemical fume hood) ppe->handling_env container Use a labeled, sealed, and compatible waste container handling_env->container spill Is there a spill? handling_env->spill storage Store in a cool, designated flammable liquid storage area container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs drain_disposal DO NOT pour down the drain storage->drain_disposal incineration Arrange for Incineration at a Licensed Facility contact_ehs->incineration spill->container No absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb Yes collect Collect with non-sparking tools absorb->collect collect->container

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2-Ethoxyethyl) vinyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (2-Ethoxyethyl) vinyl ether. The following guidance is based on the safety protocols for the structurally similar and hazardous chemical, Vinyl ethyl ether . It is imperative to handle this compound with the utmost caution and to assume it possesses similar hazards to Vinyl ethyl ether.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Quantitative Data Summary for Analogue: Vinyl ethyl ether

The following table summarizes key quantitative safety data for Vinyl ethyl ether, which should be considered as indicative for this compound in the absence of specific data.

PropertyValue
Flash Point-45 °C / -49 °F
Boiling Point36 °C / 96.8 °F
Lower Explosion Limit1.3 Vol%
Vapor Pressure560 mbar @ 20 °C

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the potential hazards of this compound. The following table outlines the minimum required PPE.

Body PartEquipmentMaterial/Standard
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 compliant
Hands Chemical resistant glovesNeoprene or nitrile rubber[1]
Body Flame-retardant lab coat and chemical-resistant apron---
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when engineering controls are insufficient or during spills[1]
Feet Closed-toe, chemical-resistant shoes---

Operational Plan

Safe handling of this compound requires strict adherence to the following operational procedures to minimize exposure and risk.

1. Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Handling Procedures:

  • Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][2]

  • Use only non-sparking tools when opening and handling containers.[1][2]

  • Avoid all contact with skin, eyes, and clothing. Do not inhale vapors or mists.[1][3]

  • Keep the container tightly closed when not in use.[1][2]

  • Prevent the formation of peroxides, which can be explosive. Store away from air and light, and consider adding inhibitors if necessary.[3]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4]

  • Store separately from oxidizing agents, acids, and other incompatible materials.[1][4]

  • Containers should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste, including empty containers, in designated, properly labeled, and sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Method:

  • Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

  • Incineration in a licensed hazardous waste facility is the preferred method of disposal.[1]

  • Do not dispose of down the drain or into any sewer system.[1]

3. Spill Clean-up:

  • In the event of a spill, evacuate the area immediately.

  • Wear full PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Use non-sparking tools for clean-up.[1]

  • Ventilate the area thoroughly after clean-up is complete.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_retrieve Retrieve Chemical prep_setup->handle_retrieve Proceed when ready handle_use Use in Experiment handle_retrieve->handle_use handle_store Return to Storage handle_use->handle_store disp_collect Collect Waste handle_use->disp_collect Generate Waste spill Spill? handle_use->spill disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste for Pickup disp_label->disp_store spill_yes Follow Spill Clean-up Protocol spill->spill_yes spill_no Continue Experiment spill->spill_no spill_yes->disp_collect spill_no->handle_use

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.